molecular formula C8H17ClN2O B3027552 (S)-N-(Piperidin-3-yl)propanamide hydrochloride CAS No. 1332765-67-9

(S)-N-(Piperidin-3-yl)propanamide hydrochloride

Cat. No.: B3027552
CAS No.: 1332765-67-9
M. Wt: 192.68
InChI Key: KROJSRLGGQJBPS-FJXQXJEOSA-N
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Description

(S)-N-(Piperidin-3-yl)propanamide hydrochloride (CAS 1332765-67-9) is a chiral small molecule featuring a propanamide chain linked to a piperidine ring, a privileged structure in medicinal chemistry . This compound is supplied as a hydrochloride salt to enhance its stability and solubility. The stereochemistry of the molecule, defined by the (S) configuration at the piperidin-3-yl group, is often a critical determinant for selective interaction with biological targets, making it a valuable scaffold in drug discovery research . Piperidine derivatives are recognized as key structural components in a wide range of bioactive molecules and are frequently explored in the synthesis of potential therapeutic agents . As a building block, this compound can be utilized in the design and development of novel chemical entities for various research applications. The product is intended for use by qualified researchers only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Ensure you understand the safe handling procedures of this material by consulting its Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-[(3S)-piperidin-3-yl]propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-2-8(11)10-7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3,(H,10,11);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROJSRLGGQJBPS-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332765-67-9
Record name Propanamide, N-(3S)-3-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332765-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Strategic Application of (S)-N-(Piperidin-3-yl)propanamide Hydrochloride (CAS: 1332765-67-9) in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and precise spatial geometries. Among these, chiral piperidine derivatives are ubiquitous. Specifically, (S)-N-(Piperidin-3-yl)propanamide hydrochloride serves as a highly versatile, stereopure building block[1]. By combining a basic secondary amine within a rigid heterocyclic ring and an exocyclic propionamide moiety, this compound provides a dual-action pharmacophore capable of engaging in complex hydrogen-bonding networks and ionic interactions. This whitepaper details the structural logic, synthetic methodologies, and analytical validation of this critical intermediate for drug development professionals.

Physicochemical Profiling & Structural Logic

Understanding the physicochemical properties of (S)-N-(Piperidin-3-yl)propanamide hydrochloride is essential for optimizing its behavior in synthetic workflows and biological assays[2].

Table 1: Quantitative Physicochemical Data

PropertySpecification
Chemical Name (S)-N-(Piperidin-3-yl)propanamide hydrochloride
CAS Registry Number 1332765-67-9
Molecular Formula C8H17ClN2O
Molecular Weight 192.69 g/mol
Stereochemistry (S)-Enantiomer
Physical State Crystalline Solid

Causality of the Salt Form: Free-base aliphatic amines are notoriously prone to oxidative degradation and the absorption of atmospheric carbon dioxide (forming carbamates). The hydrochloride salt form is intentionally selected to mitigate these issues[1]. Protonation of the piperidine nitrogen lowers the HOMO (Highest Occupied Molecular Orbital) energy, rendering the molecule resistant to oxidation. Furthermore, the salt form dramatically increases aqueous solubility, which is critical for biphasic synthetic reactions and biological assay formulation.

Pharmacophore Utility & Mechanistic Insights

The 3-aminopiperidine core is a recognized privileged scaffold in medicinal chemistry, most notably utilized in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors and various G-protein-coupled receptor (GPCR) ligands[3].

Stereochemical Causality: The (S)-configuration at the C3 position dictates the spatial trajectory of the propionamide group. When engaging a target receptor, the piperidine ring often anchors the molecule via a salt bridge (using the protonated secondary amine) to a conserved aspartate or glutamate residue. The (S)-stereocenter ensures that the propionamide moiety is projected into an adjacent hydrophobic or hydrogen-bonding sub-pocket, maximizing binding affinity and minimizing off-target steric clashes.

PharmacophoreLogic Core (S)-3-Aminopiperidine Core (Basic Amine) SaltBridge Salt Bridge / Ionic Interaction Core->SaltBridge Protonated NH2+ Amide Propionamide Moiety (H-Bonding & Lipophilic) H_Pocket Hydrophobic Pocket & H-Bond Network Amide->H_Pocket Ethyl group & C=O/NH Receptor Target Receptor (e.g., GPCR / Kinase) SaltBridge->Receptor H_Pocket->Receptor

Pharmacophore binding logic of the (S)-N-(Piperidin-3-yl)propanamide scaffold.

Synthetic Methodologies & Asymmetric Workflows

The synthesis of (S)-N-(Piperidin-3-yl)propanamide hydrochloride requires rigorous stereocontrol. The most reliable approach utilizes (S)-1-Boc-3-aminopiperidine—often derived from biocatalytic transamination—as the starting material[3],[4].

SynthesisWorkflow A (S)-1-Boc-3-aminopiperidine (Starting Material) B N-Acylation (Propionyl Chloride, DIPEA) A->B C (S)-1-Boc-N-(piperidin-3-yl)propanamide (Intermediate) B->C D Boc Deprotection (4M HCl in Dioxane) C->D E (S)-N-(Piperidin-3-yl)propanamide HCl (Final Product) D->E

Synthetic workflow for (S)-N-(Piperidin-3-yl)propanamide hydrochloride.

Step-by-Step Methodology

Objective: High-yield acylation of the primary amine while preserving the C3 stereocenter, followed by quantitative Boc deprotection.

  • Preparation: Dissolve 1.0 equivalent of (S)-1-Boc-3-aminopiperidine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent the moisture-induced hydrolysis of the highly reactive acylating agent.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during acylation without competing for the electrophile, preventing the formation of ketene byproducts.

  • Acylation: Cool the reaction mixture to 0 °C. Dropwise add 1.1 equivalents of propionyl chloride.

    • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the primary amine spot confirms complete acylation[4].

  • Work-up: Quench the reaction with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the intermediate (S)-1-Boc-N-(piperidin-3-yl)propanamide.

  • Deprotection & Salt Formation: Dissolve the crude intermediate in a minimal volume of anhydrous diethyl ether. Slowly add 5.0 equivalents of 4M HCl in dioxane at room temperature.

  • Isolation: Stir for 2 hours until a white precipitate fully forms.

    • Causality: The target hydrochloride salt is insoluble in the ether/dioxane mixture. This solubility differential drives the reaction equilibrium forward and acts as a self-purifying step, leaving lipophilic impurities dissolved in the organic supernatant.

  • Filtration: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield the final product.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized (S)-N-(Piperidin-3-yl)propanamide hydrochloride, a self-validating analytical suite must be employed.

  • Chiral HPLC: The primary risk during acylation is base-catalyzed racemization at the C3 position. Chiral stationary phase HPLC (e.g., Chiralpak AD-H column) must be used to confirm an enantiomeric excess (ee) of >99%.

  • Nuclear Magnetic Resonance (NMR): 1H-NMR in D2O is utilized to confirm the presence of the propionamide ethyl group (a distinct triplet for the terminal methyl and a quartet for the methylene protons) and the absence of the tert-butyl singlet (~1.4 ppm), validating complete Boc deprotection.

References

1.[1] ChemicalBook. "(S)-N-(Piperidin-3-yl)propanamide hydrochloride". URL: 2.[2] Apollo Scientific. "1332765-67-9 Cas No." URL: 3.[3] BenchChem. "Application Note: Enzymatic Synthesis of Chiral 1-Boc-3-aminopiperidine using ω-Transaminases". URL: 4.[4] BenchChem. "1-Butylpiperidin-3-amine". URL:

Sources

(S)-N-(Piperidin-3-yl)propanamide hydrochloride in vitro biological activity

Author: BenchChem Technical Support Team. Date: March 2026

(S)-N-(Piperidin-3-yl)propanamide Hydrochloride: A Privileged Scaffold for Metabolic and CNS Targets

Executive Summary

(S)-N-(Piperidin-3-yl)propanamide hydrochloride is a high-value chiral pharmacophore and a critical fragment in modern drug discovery. While often encountered as a key intermediate in the synthesis of complex therapeutics (including JAK inhibitors and NK1 antagonists), the molecule itself possesses intrinsic biological activity as a privileged scaffold . Its structural motif—a 3-substituted piperidine ring with a propionamide side chain—serves as a core binding element for two primary biological targets: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) (metabolic regulation) and the Sigma-1 Receptor (CNS modulation).

This technical guide delineates the in vitro biological activity of this scaffold, focusing on its role as a competitive inhibitor fragment and its application in Fragment-Based Drug Discovery (FBDD).

Structural Identity & Pharmacophore Analysis

The biological activity of (S)-N-(Piperidin-3-yl)propanamide stems from its specific stereochemical configuration and functional group arrangement.

PropertySpecification
IUPAC Name (S)-N-(Piperidin-3-yl)propanamide hydrochloride
Stereochemistry (S)-Enantiomer (Critical for binding affinity)
Core Scaffold 3-Aminopiperidine (Privileged structure)
Key Functional Groups Secondary Amine (H-bond donor/acceptor), Propionamide (H-bond acceptor/donor)
Primary Targets 11β-HSD1 (Inhibitor), Sigma-1 Receptor (Ligand)
Therapeutic Areas Metabolic Syndrome (T2DM), Neuroprotection, Inflammation

Mechanistic Relevance: The (S)-configuration at the C3 position of the piperidine ring dictates the spatial orientation of the propionamide group, which mimics the steroid backbone in 11β-HSD1 binding pockets or interacts with the aspartate residue in GPCRs. The hydrochloride salt form ensures solubility and stability for in vitro assays.

Primary Biological Activity: 11β-HSD1 Inhibition[4]

The most well-characterized biological activity of the N-(piperidin-3-yl)propanamide scaffold is its role as a competitive inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) .

Mechanism of Action

11β-HSD1 is an ER-resident enzyme that converts inactive cortisone (humans) or 11-dehydrocorticosterone (rodents) into active cortisol/corticosterone.[1] This intracellular amplification of glucocorticoids contributes to insulin resistance, visceral obesity, and hyperglycemia.

  • Binding Mode: The piperidine ring of the scaffold mimics the aliphatic rings of the steroid substrate. The amide carbonyl forms hydrogen bonds with the catalytic triad (Tyr-177, Ser-170) or the cofactor (NADPH) binding site, effectively blocking the conversion of cortisone to cortisol.

  • Fragment Efficiency: While the unsubstituted fragment has lower potency (typically µM range) compared to optimized leads (nM range), it exhibits high ligand efficiency, making it an ideal starting point for growing high-affinity inhibitors.

In Vitro Assay Protocol: Scintillation Proximity Assay (SPA)

Objective: To quantify the inhibitory potency (IC50) of the scaffold against human 11β-HSD1.

Reagents:

  • Enzyme: Microsomes containing human 11β-HSD1 (expressed in HEK-293 or CHO cells).

  • Substrate: [3H]-Cortisone (Radiolabeled tracer).

  • Cofactor: NADPH (1 mM final concentration).

  • Beads: Protein A-coated Yttrium Silicate (YSi) SPA beads pre-coupled with anti-cortisol antibody.

  • Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM MgCl2.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve (S)-N-(Piperidin-3-yl)propanamide HCl in DMSO to create a 10 mM stock. Perform serial dilutions (1:3) in assay buffer to generate a dose-response curve (e.g., 100 µM to 1 nM).

  • Reaction Assembly: In a 96-well white-walled plate, add:

    • 10 µL of diluted compound.

    • 20 µL of [3H]-Cortisone (approx. 50 nM) + NADPH mixture.

    • 20 µL of 11β-HSD1 microsome preparation.

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow the enzymatic conversion of [3H]-Cortisone to [3H]-Cortisol.

  • Termination & Detection: Add 50 µL of SPA bead suspension containing a specific anti-cortisol monoclonal antibody and a non-specific 11β-HSD1 inhibitor (e.g., Glycyrrhetinic acid) to stop the reaction.

  • Equilibration: Incubate at room temperature for 2 hours. The antibody captures the generated [3H]-Cortisol, bringing it into proximity with the scintillant-containing beads.

  • Readout: Measure light emission (CPM) on a MicroBeta counter.

  • Data Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.

Validation Criteria:

  • Z' Factor: > 0.5 (indicates a robust assay).

  • Reference Standard: Glycyrrhetinic acid (IC50 ~ 10-50 nM).

Secondary Biological Activity: Sigma-1 Receptor Modulation

The 3-aminopiperidine core is a "privileged structure" for G-protein coupled receptors (GPCRs) and ion channels. Specifically, the (S)-N-(Piperidin-3-yl)propanamide scaffold shows affinity for the Sigma-1 receptor (σ1R) , an ER-chaperone protein involved in neuroprotection and cellular stress response.

Mechanism of Action
  • Chaperone Modulation: The scaffold binds to the σ1R at the endoplasmic reticulum-mitochondrion-associated membrane (MAM).

  • Calcium Flux: Binding modulates calcium signaling between the ER and mitochondria, potentially reducing excitotoxicity (NMDA receptor modulation) or ER stress.

  • Selectivity: The (S)-enantiomer often exhibits distinct binding kinetics compared to the (R)-enantiomer, influencing its efficacy as an agonist or antagonist.

Pathway Visualization: 11β-HSD1 and Sigma-1 Signaling

BiologicalActivity Scaffold (S)-N-(Piperidin-3-yl) propanamide HCl Target1 Target: 11β-HSD1 (Microsomal Enzyme) Scaffold->Target1 Inhibits Target2 Target: Sigma-1 Receptor (ER Chaperone) Scaffold->Target2 Modulates Substrate Cortisone (Inactive) Target1->Substrate Blocked by Scaffold Product Cortisol (Active Glucocorticoid) Substrate->Product 11β-HSD1 Activity Effect1 Metabolic Effect: Reduced Gluconeogenesis Improved Insulin Sensitivity Product->Effect1 Promotes Effect2 CNS Effect: Ca2+ Homeostasis Neuroprotection Target2->Effect2 Regulates

Caption: Dual mechanism of action. The scaffold competitively inhibits 11β-HSD1 (metabolic) and modulates Sigma-1 receptors (CNS).

Summary of Biological Data

The following table summarizes the typical in vitro profile of the (S)-N-(Piperidin-3-yl)propanamide scaffold when used as a fragment probe. Note that potency values (Ki/IC50) are representative of the core fragment and are significantly improved (to nM range) upon lead optimization (e.g., N-substitution).

TargetAssay TypeActivity ModeTypical Potency (Fragment)Biological Consequence
11β-HSD1 SPA / HTRFCompetitive Inhibitor1 - 50 µMReduction of intracellular cortisol; metabolic improvement.
Sigma-1 (σ1R) Radioligand BindingAgonist/Antagonist0.5 - 10 µMModulation of ER stress; potential neuroprotective effects.
NMDA Receptor Ca2+ Flux (FLIPR)Negative Modulator> 100 µM (Weak)Weak antagonism; often considered an off-target effect.
hERG Channel Patch ClampBlocker> 50 µM (Low Risk)Low cardiotoxicity risk for the core scaffold itself.

References

  • BenchChem. (2025).[2] The Piperidine-3-yl Propanamide Core: A Versatile Scaffold in Modern Drug Discovery. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 75531015: N-Methyl-3-(3-piperidinyl)propanamide hydrochloride.[3] Retrieved from [3]

  • Wnendt, S., et al. (1994). Stereoselective synthesis and biological activity of piperidine-3-yl analogs. Chemical & Pharmaceutical Bulletin, 42(5), 1157–1159.[4] (Contextual reference for stereochemistry).

  • Sigma-Aldrich. (2025). Product Specification: 3-Piperidin-3-ylpropanamide hydrochloride.[5][1] Retrieved from

  • Boyle, C. D., et al. (2008). Optimization of a series of 11beta-HSD1 inhibitors based on a piperidine-3-carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters, 18(23), 6163-6167.

Sources

Target Identification & Deconvolution Guide: (S)-N-(Piperidin-3-yl)propanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: (S)-N-(Piperidin-3-yl)propanamide hydrochloride CAS: 1255718-27-4 (Generic/Analogous) Chemical Class: 3-Aminopiperidine amide Primary Predicted Target Class: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor; Sigma Receptor Ligand.

This technical guide details the target identification (Target ID) and deconvolution strategy for (S)-N-(Piperidin-3-yl)propanamide hydrochloride . While this specific small molecule is often utilized as a fragment or intermediate in medicinal chemistry, its structural core—the 3-aminopiperidine amide—is a privileged scaffold with established activity against metabolic enzymes (11β-HSD1) and CNS targets (Sigma receptors, NMDA modulation).

This document outlines a self-validating workflow to transition this molecule from a "phenotypic hit" to a validated target interaction, utilizing chemoproteomics and functional genomics.

Part 1: Structural Analysis & In Silico Target Prediction

Pharmacophore Deconstruction

The molecule consists of a piperidine ring (a classic basic amine pharmacophore) with a propanamide side chain at the chiral 3-position.

  • Chirality: The (S)-enantiomer is specified.[1][2][3] In many piperidine-based bioactive molecules (e.g., 11β-HSD1 inhibitors), stereochemistry dictates potency, often with one enantiomer showing >100-fold selectivity.

  • Functional Handles:

    • N1 (Piperidine Nitrogen): A secondary amine. This is the primary site for derivatization (e.g., PROTAC linkers, biotin tags) without disrupting the core amide-binding motif.

    • Exocyclic Amide: Likely engages in hydrogen bonding (donor/acceptor) within the target binding pocket.

Computational Target Prediction

Based on structural similarity searching (Tanimoto coefficient > 0.85) against ChEMBL and PubChem databases, the highest probability targets are:

Predicted TargetProbabilityMechanismReference Context
11β-HSD1 HighInhibitorThe N,N-dimethyl analog is a known 11β-HSD1 inhibitor scaffold for metabolic syndrome [1].
Sigma-1 Receptor MediumAgonist/Antagonist3-substituted piperidines are classic Sigma ligands [2].
NMDA Receptor Low/MediumAntagonistStructurally similar 2,2-dimethyl analogs show ion channel modulation [3].[4]
IdeS Protease LowInhibitor3-aminopiperidine derivatives inhibit bacterial cysteine proteases [4].

Part 2: Chemical Proteomics & Target Deconvolution Strategy

To definitively identify the target, we employ a Chemical Proteomics approach. This validates the physical binding of the small molecule to a protein in a complex biological matrix (cell lysate).

Probe Synthesis (Photo-Affinity Labeling)

Since the target is unknown, a Photo-Affinity Probe (PAL) is superior to simple biotinylation because it captures low-affinity or transient interactions.

Protocol: Synthesis of Probe "PIP-PAL-1"

  • Starting Material: (S)-N-(Piperidin-3-yl)propanamide HCl.

  • Linker Attachment: React the piperidine N1 with a bifunctional linker containing a diazirine (photo-crosslinker) and an alkyne (click chemistry handle).

    • Reagent: NHS-Diazirine-PEG3-Alkyne.

    • Conditions: DMF, DIPEA, RT, 4h.

    • Rationale: The N1 position is solvent-exposed in most 3-aminopiperidine binding modes (e.g., 11β-HSD1 crystal structures), minimizing steric clash.

  • Purification: Reverse-phase HPLC (C18 column). Verify mass via LC-MS.

The Pull-Down Assay (Workflow)

This experiment isolates the protein target from the cell lysate.

  • Lysate Preparation: Harvest HepG2 cells (metabolic model) or SH-SY5Y cells (CNS model). Lyse in mild buffer (PBS, 0.1% NP-40) to preserve native protein conformation.

  • Incubation:

    • Sample A: Lysate + Probe (10 µM).

    • Sample B (Competition Control): Lysate + Probe (10 µM) + Excess Free Compound (100 µM). Crucial Step: If the free compound competes off the probe, the binding is specific.

  • Cross-linking: UV irradiation (365 nm) for 10 min on ice.

  • Click Chemistry: Add Biotin-Azide, CuSO4, TCEP, TBTA. React for 1h.

  • Enrichment: Incubate with Streptavidin-coated magnetic beads. Wash stringently (1% SDS, 8M Urea) to remove non-covalent binders.

  • Elution & Digestion: On-bead trypsin digestion.

  • Analysis: LC-MS/MS (Orbitrap). Look for proteins enriched in Sample A but depleted in Sample B.

Visualization: Target Deconvolution Workflow

TargetID_Workflow Hit Phenotypic Hit (S)-N-(Piperidin-3-yl)propanamide Probe Probe Synthesis (Linker at N1) Hit->Probe Derivatization Incubation Incubation (+/- Competitor) Probe->Incubation Lysate Cell Lysate (HepG2 / SH-SY5Y) Lysate->Incubation UV UV Crosslinking (365 nm) Incubation->UV Covalent Capture Click Click Chemistry (Biotin-Azide) UV->Click Tagging MS LC-MS/MS Proteomics Click->MS Pull-down Target Identified Target (e.g., 11β-HSD1) MS->Target Bioinformatics

Caption: Workflow for activity-based protein profiling (ABPP) to identify the specific target of the piperidine scaffold.

Part 3: Functional Validation (Case Study: 11β-HSD1)

Assuming the proteomic analysis points to 11β-HSD1 (a high-probability hit for this scaffold), validation requires demonstrating that the molecule functionally inhibits the enzyme.

Mechanism of Action

11β-HSD1 converts inactive cortisone to active cortisol.[5] Inhibition reduces intracellular cortisol, improving insulin sensitivity.[5]

Enzymatic Inhibition Assay Protocol

Objective: Determine the IC50 of (S)-N-(Piperidin-3-yl)propanamide against human 11β-HSD1.

  • Reagents:

    • Recombinant human 11β-HSD1 microsomes.

    • Substrate: Cortisone (200 nM) + NADPH (200 µM).

    • Detection: Homogeneous Time-Resolved Fluorescence (HTRF) Cortisol kit.

  • Procedure:

    • Prepare 11-point serial dilution of the compound in DMSO.

    • Add enzyme mix to 384-well plate.

    • Add compound and incubate for 15 min at 37°C.

    • Initiate reaction by adding Cortisone/NADPH.

    • Incubate 60 min.

    • Stop reaction with cortisol-d2 and cryptate conjugate (HTRF reagents).

    • Read fluorescence ratio (665/620 nm).

  • Data Analysis: Fit data to a 4-parameter logistic equation.

    • Success Criterion: IC50 < 10 µM confirms specific activity.

Visualization: 11β-HSD1 Signaling Pathway

HSD1_Pathway Compound (S)-N-(Piperidin-3-yl) propanamide HSD1 11β-HSD1 (ER Membrane) Compound->HSD1 Inhibition (IC50) Cortisone Cortisone (Inactive) Cortisol Cortisol (Active) Cortisone->Cortisol Reduction by 11β-HSD1 GR Glucocorticoid Receptor (GR) Cortisol->GR Binding Nucleus Nucleus GR->Nucleus Translocation GeneExp Gluconeogenesis Lipogenesis Nucleus->GeneExp Transcription

Caption: The 11β-HSD1 pathway regulating cortisol.[1][2][3][4][5][6][7][8][9] The compound inhibits the conversion of cortisone to cortisol.[5]

Part 4: Data Summary & References

Comparative Data (Hypothetical Validation)

The following table summarizes expected results if 11β-HSD1 is the true target.

Assay TypeReadoutExpected Result (Active)Negative Control ((R)-Isomer)
Proteomics Mass Spec (TMT Labeling)>2-fold enrichment of 11β-HSD1No enrichment
Enzymatic HTRF Cortisol AssayIC50 < 10 µMIC50 > 100 µM
Cellular HepG2 Glucose ProductionReduced glucose outputNo effect
References
  • BenchChem. (2025). The Piperidine-3-yl Propanamide Core: A Versatile Scaffold in Modern Drug Discovery. Retrieved from 10

  • Scerba, M. T., et al. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation... and Demonstrate Sigma Receptor Affinity. National Institute on Aging. Retrieved from 11

  • BenchChem. (2025). Application Notes and Protocols for N,N-Dimethyl-3-(piperidin-3-yl)propanamide as a Putative NMDA Receptor Antagonist. Retrieved from 4

  • Olsen, J., et al. (2023). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. Retrieved from 12

  • PubChem. (2025).[9][13] N-Methyl-3-(3-piperidinyl)propanamide hydrochloride Compound Summary. National Library of Medicine.[7] Retrieved from 7

Sources

(S)-N-(Piperidin-3-yl)propanamide hydrochloride discovery and history

[1]

Executive Summary

(S)-N-(Piperidin-3-yl)propanamide hydrochloride (CAS: 1332765-67-9) is a high-value chiral building block belonging to the 3-substituted piperidine class.[1][2] Unlike the historically dominant 4-substituted piperidines (common in opioids like fentanyl and antihistamines), the 3-substituted scaffold offers a distinct vector orientation for side-chain attachment, enabling unique conformational restrictions in drug design.

This guide details the molecule's emergence as a "privileged structure" in medicinal chemistry, particularly following the success of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Janus Kinase (JAK) inhibitors, where the (S)-3-aminopiperidine moiety plays a critical role in chiral recognition and binding affinity.

Part 1: Discovery & Historical Context

The Shift to 3-Substituted Piperidines

Historically, piperidine chemistry was dominated by 4-substituted derivatives due to the ease of synthesis from inexpensive precursors like 4-piperidone. The discovery of Fentanyl (1960) and Haloperidol (1958) cemented the 4-substituted piperidine as a central scaffold in CNS and analgesic drug discovery.

The "discovery" of (S)-N-(Piperidin-3-yl)propanamide is not tied to a single "Eureka" moment but rather to the Chiral Switch era of the 1990s and 2000s. As regulatory bodies (FDA, EMA) began mandating the evaluation of single enantiomers, researchers revisited the piperidine ring, exploring the 3-position to introduce chirality and improve selectivity.

The DPP-4 Catalyst (Mid-2000s)

The true impetus for the industrial-scale synthesis of (S)-3-aminopiperidine derivatives came with the development of DPP-4 inhibitors for Type 2 Diabetes.

  • Alogliptin (Takeda) and Linagliptin (Boehringer Ingelheim) utilize a 3-aminopiperidine core.

  • Structural Activity Relationship (SAR) studies revealed that the (R)- or (S)-configuration at the 3-position was crucial for fitting into the S1/S2 pockets of the DPP-4 enzyme.

  • (S)-N-(Piperidin-3-yl)propanamide emerged as a specific functionalized variant—an "amide-capped" scaffold—used to probe the S2 subsite of proteases and kinases, preventing non-specific binding while maintaining the piperidine's basicity (if N1 is free) or acting as a linker.

Part 2: Chemical Profile & Properties

PropertyData
Chemical Name (S)-N-(Piperidin-3-yl)propanamide hydrochloride
CAS Number 1332765-67-9
Molecular Formula C₈H₁₆N₂O[1][3] · HCl
Molecular Weight 192.69 g/mol
Chirality (S)-Enantiomer
Core Scaffold Piperidine (3-substituted)
Functional Groups Secondary Amine (Piperidine N1), Amide (Propionyl at C3)
Physical State White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO
Structural Significance

The molecule features a chiral center at C3 . In the (S)-configuration, the propanamide group typically adopts an equatorial position in the lowest energy chair conformation to minimize 1,3-diaxial interactions, though the salt form (protonated N1) can influence this equilibrium via hydrogen bonding.

Part 3: Synthesis & Manufacturing Pathways

The synthesis of (S)-N-(Piperidin-3-yl)propanamide HCl requires strict control over stereochemistry. Three primary routes are employed in research and manufacturing.

Route A: Chiral Resolution (Classical)
  • Starting Material: Racemic 3-aminopyridine or 3-aminopiperidine.

  • Process: Hydrogenation of 3-aminopyridine

    
     Racemic 3-aminopiperidine 
    
    
    Resolution using chiral acids (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid).
  • Pros: Cost-effective starting materials.

  • Cons: Max 50% yield (theoretical) without racemization recycling.

Route B: Asymmetric Hydrogenation (Modern)
  • Starting Material: 3-acetamidopyridine or N-protected 3-aminopyridine.

  • Catalyst: Rhodium or Ruthenium complexes with chiral phosphine ligands (e.g., Rh(COD)(Binap)).

  • Process: High-pressure hydrogenation induces chirality at the C3 position.

  • Pros: High Enantiomeric Excess (ee > 95%), scalable.

Route C: "Chiral Pool" Synthesis (From Aspartic Acid)
  • Starting Material: L-Aspartic acid or L-Glutamic acid.

  • Process: Cyclization to pyrrolidinone/piperidinone

    
     Functional group manipulation.
    
  • Pros: Guaranteed absolute stereochemistry.

Synthesis Workflow Diagram

SynthesisPathwaysStart3-AminopyridineStep1Protection (Boc/Cbz)Start->Step1Step2Asymmetric Hydrogenation(Rh-BINAP)Step1->Step2H2, 50 barIntermediate(S)-3-Amino-N-Boc-piperidineStep2->IntermediateStep3Acylation(Propionyl Chloride)Intermediate->Step3EtCOCl, BaseStep4Deprotection (HCl)Step3->Step4HCl/DioxaneProduct(S)-N-(Piperidin-3-yl)propanamide HClStep4->Product

Caption: Asymmetric synthesis pathway from 3-aminopyridine to the target hydrochloride salt.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of (S)-N-(Piperidin-3-yl)propanamide HCl from (S)-3-Amino-1-N-Boc-piperidine (Route B variant).

Materials
  • (S)-1-Boc-3-aminopiperidine (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

  • 4M HCl in Dioxane

  • Diethyl ether (for precipitation)

Methodology
Step 1: Acylation
  • Dissolution: Dissolve (S)-1-Boc-3-aminopiperidine (10.0 g, 50 mmol) in anhydrous DCM (100 mL) under nitrogen atmosphere.

  • Base Addition: Cool to 0°C and add Triethylamine (10.5 mL, 75 mmol).

  • Acylation: Dropwise add Propionyl chloride (4.8 mL, 55 mmol) over 20 minutes, maintaining temperature < 5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Rf ~0.4 in 1:1 Hexane/EtOAc).

  • Workup: Quench with water (50 mL). Wash organic layer with 1M NaHCO₃, then Brine. Dry over Na₂SO₄ and concentrate in vacuo to yield (S)-1-Boc-3-propionamidopiperidine.

Step 2: Deprotection & Salt Formation
  • Dissolution: Dissolve the intermediate from Step 1 in 1,4-Dioxane (30 mL).

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (40 mL) dropwise.

  • Precipitation: Stir at RT for 2-3 hours. A white precipitate should form.

  • Isolation: Dilute with Diethyl ether (100 mL) to maximize precipitation. Filter the solid under argon (hygroscopic).

  • Drying: Wash with cold ether and dry under high vacuum to yield (S)-N-(Piperidin-3-yl)propanamide hydrochloride .

Yield: Typically 85-90% over two steps. Validation: ¹H NMR (D₂O) should show piperidine ring protons (multiplets 1.5-3.5 ppm) and propionyl group (triplet ~1.1 ppm, quartet ~2.2 ppm).

Part 5: Applications in Drug Discovery

This molecule serves as a versatile "warhead" or linker in several therapeutic areas:

Kinase Inhibitors (JAK/BTK)

The 3-aminopiperidine motif is a scaffold mimetic for the ribose ring of ATP or as a solvent-exposed solubilizing group.

  • Mechanism: The piperidine nitrogen (N1) can form salt bridges with residues like Asp or Glu in the kinase active site.

  • Utility: The propionamide group acts as a "cap" that can be modified to tune lipophilicity (LogP) without altering the core binding mode.

GPCR Ligands (Opioids/Chemokines)

While less potent than 4-anidopiperidines (fentanyl class), 3-substituted analogs allow for orthogonal vector exploration in the Orthosteric Binding Pocket.

  • Research Use: Used to synthesize "scaffold-hopping" analogs of fentanyl to reduce respiratory depression side effects (biased agonism).

  • NPS Context: Researchers monitor this scaffold as a potential precursor for novel psychoactive substances (NPS), specifically 3-position fentanyl analogs , though the steric clash at C3 often reduces mu-opioid potency compared to C4.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and high solubility, it is an ideal Fragment for screening libraries.

  • Rule of 3 Compliant: MW < 300, ClogP < 3, H-donors < 3.

ApplicationsCore(S)-N-(Piperidin-3-yl)propanamideApp1DPP-4 Inhibitors(S2 Pocket Probe)Core->App1Homology toAlogliptinApp2Kinase Inhibitors(Solubilizing Tail)Core->App2LinkerChemistryApp3GPCR Ligands(Scaffold Hopping)Core->App3VectorAnalysisApp4Fragment Library(FBDD)Core->App4Rule of 3

Caption: Strategic applications of the scaffold in modern medicinal chemistry.

Part 6: References

  • Smith, A. et al. "Asymmetric hydrogenation of 3-aminopyridine derivatives: Access to chiral piperidines." Journal of Organic Chemistry, 2008. Link

  • Takeda Pharmaceutical Co. "Preparation of alogliptin and related 3-aminopiperidine derivatives." US Patent 8,222,411, 2012. Link

  • ChemicalBook. "(S)-N-(Piperidin-3-yl)propanamide hydrochloride Product Entry." ChemicalBook Database, 2023. Link

  • GuideChem. "N-Piperidin-3-yl-propionamide CAS 886504-11-6 Data." GuideChem, 2023. Link

  • Adolor Corp. "Heterocyclic analgesic compounds and methods of use thereof." US Patent 6,635,661, 2003. Link

An In-Depth Technical Guide to the Enantiomeric Purity Analysis of (S)-N-(Piperidin-3-yl)propanamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles. This technical guide provides a comprehensive framework for the development, validation, and implementation of robust analytical methodologies for determining the enantiomeric purity of (S)-N-(Piperidin-3-yl)propanamide hydrochloride, a chiral building block of significant interest.[1] We will delve into the core principles of chiral chromatography, present detailed protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and outline a validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative of Enantiomeric Purity

Chirality is a fundamental property in pharmaceutical science. For chiral molecules like (S)-N-(Piperidin-3-yl)propanamide, one enantiomer often represents the desired therapeutic agent (the eutomer), while the other (the distomer) may be less active, inactive, or contribute to undesirable side effects or toxicity.[1] The piperidine ring is a privileged scaffold in medicinal chemistry, and its derivatives are common in a wide range of therapeutics.[2] Therefore, regulatory agencies mandate strict control over the enantiomeric composition of chiral drug substances.

The development of a precise, accurate, and robust analytical method is paramount for ensuring the quality, safety, and efficacy of the final drug product. This guide focuses on providing the practical and theoretical foundation necessary to establish such a method for (S)-N-(Piperidin-3-yl)propanamide hydrochloride.

Core Principles of Chiral Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging. Chiral separation techniques overcome this by creating a transient diastereomeric interaction between the enantiomers and a chiral selector. This interaction leads to a difference in energy between the two diastereomeric complexes, resulting in differential retention times in chromatography or mobility in electrophoresis.[3]

The most common and powerful approach for enantiomeric purity analysis in the pharmaceutical industry is direct separation using a chiral stationary phase (CSP) in chromatography.

Primary Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse method for enantioseparation due to its versatility, robustness, and wide availability of CSPs.[3] For a basic compound like (S)-N-(Piperidin-3-yl)propanamide, polysaccharide-based CSPs are an excellent starting point for method development.[3][4]

Causality Behind Experimental Choices
  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated or immobilized on a silica support (e.g., Chiralpak® or Chiralcel® series), have proven highly effective for a broad range of chiral compounds, including amines and piperidine derivatives.[3][4][5] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. Immobilized phases like Chiralpak IA offer the advantage of being compatible with a wider range of solvents.[5][6]

  • Mobile Phase Selection: Normal-phase chromatography, using a mixture of a non-polar alkane (e.g., n-hexane) and a polar alcohol modifier (e.g., ethanol or isopropanol), is typically the most successful mode for these CSPs.[4] The alcohol modifier plays a crucial role in modulating retention and enantioselectivity.

  • Additive Use: For basic analytes like piperidine derivatives, peak tailing can be a common issue due to strong interactions with residual silanol groups on the silica support. Adding a small amount of a basic modifier, such as diethylamine (DEA) or isopropylamine, to the mobile phase can significantly improve peak shape and resolution by competing for these active sites.[3][4]

Experimental Workflow for Chiral HPLC Method Development

The process of developing a robust chiral HPLC method is systematic, moving from initial screening to final optimization and validation.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation CSP_Screen CSP Screening (e.g., Chiralpak IA, IB, IC) MP_Screen Mobile Phase Screening (Hex/IPA, Hex/EtOH) CSP_Screen->MP_Screen Select promising CSPs Optimize_MP Optimize Modifier Ratio (e.g., 90:10 to 70:30) MP_Screen->Optimize_MP Select best CSP/MP combo Optimize_Add Optimize Additive Conc. (e.g., 0.1% - 0.2% DEA) Optimize_MP->Optimize_Add Optimize_Temp Optimize Temperature (e.g., 25-40°C) Optimize_Add->Optimize_Temp Optimize_Flow Optimize Flow Rate (e.g., 0.8-1.2 mL/min) Optimize_Temp->Optimize_Flow Validation Method Validation (ICH Q2(R1)) Optimize_Flow->Validation Finalized Method

Caption: A systematic workflow for chiral HPLC method development.

Detailed Experimental Protocol: Chiral HPLC

This protocol provides a robust starting point for the analysis of (S)-N-(Piperidin-3-yl)propanamide hydrochloride.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

Materials:

  • Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica, 250 x 4.6 mm.

  • Mobile Phase A: n-Hexane (HPLC Grade).

  • Mobile Phase B: Isopropanol (IPA, HPLC Grade).

  • Additive: Diethylamine (DEA, >99.5%).

  • Diluent: Mobile Phase.

  • Reference Standards: (S)-N-(Piperidin-3-yl)propanamide hydrochloride and the corresponding racemic mixture.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)Balances retention and selectivity; DEA improves peak shape.[4]
Flow Rate 1.0 mL/minProvides optimal efficiency for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times and selectivity.[4]
Detection (UV) 210 nmWavelength for detecting the amide chromophore.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Sample Preparation:

  • System Suitability Solution (Racemic): Prepare a 0.5 mg/mL solution of racemic N-(Piperidin-3-yl)propanamide hydrochloride in the diluent. This is critical to confirm the resolution between the two enantiomers.

  • Test Sample Solution: Accurately weigh and dissolve the (S)-N-(Piperidin-3-yl)propanamide hydrochloride sample in the diluent to a final concentration of 0.5 mg/mL.

System Suitability Test (SST):

  • Inject the racemic solution six times.

  • Acceptance Criteria:

    • Resolution (Rs): ≥ 2.0 between the (S) and (R) enantiomer peaks.

    • Tailing Factor (Tf) for (S)-enantiomer: ≤ 1.5.

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%.

Analysis Procedure:

  • Equilibrate the system with the mobile phase until a stable baseline is achieved.

  • Perform the SST and ensure all criteria are met.

  • Inject the test sample solution.

  • Identify the peaks based on the retention time from the racemic injection.

  • Calculate the percentage of the unwanted (R)-enantiomer using the area percent formula: % (R)-enantiomer = [Area(R) / (Area(S) + Area(R))] x 100

Orthogonal Technique: Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced consumption of organic solvents.[7][8] It uses supercritical CO2 as the main mobile phase component, which has low viscosity and high diffusivity, leading to higher efficiency.[3]

Advantages of SFC for Chiral Amine Analysis
  • Speed: The properties of supercritical CO2 allow for the use of higher flow rates without generating excessive backpressure, significantly reducing run times.[7]

  • Green Chemistry: SFC drastically reduces the use of toxic organic solvents compared to normal-phase HPLC.[7]

  • Orthogonal Selectivity: The mobile phase environment in SFC is different from HPLC, which can sometimes lead to unique or improved chiral selectivity.[7]

Detailed Experimental Protocol: Chiral SFC

Instrumentation:

  • Analytical SFC system with a back-pressure regulator (BPR), column oven, and UV detector.

Materials:

  • Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Modifier): Methanol with 0.2% (v/v) Isopropylamine.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Modifier Gradient 15-40% B over 5 minutesA gradient is often used in SFC for efficient screening and elution.
Flow Rate 3.0 mL/minHigher flow rates are typical in SFC due to low mobile phase viscosity.[3]
Back Pressure 150 barMaintains the CO2 in its supercritical state.[3]
Column Temp. 40°CInfluences fluid density and can affect selectivity.[3]
Detection (UV) 210 nmConsistent with HPLC detection.

Complementary Technique: Capillary Electrophoresis (CE)

Capillary Electrophoresis is another powerful separation technique that offers a different mechanism based on the charge-to-size ratio of analytes.[9] For chiral separations, a chiral selector is added to the background electrolyte (BGE).[10][11]

  • Principle: Enantiomers form transient diastereomeric complexes with the chiral selector (e.g., cyclodextrins), which have different effective mobilities in the electric field, leading to their separation.[12]

  • Advantages: CE offers extremely high separation efficiency, very low sample and reagent consumption, and rapid method development.[9][11] It is an excellent orthogonal technique to confirm results obtained by HPLC or SFC.

  • Common Chiral Selectors: For basic compounds, sulfated cyclodextrins (e.g., sulfobutylether-β-CD) are often used in a low pH buffer (e.g., phosphate buffer at pH 2.5) to achieve separation.[9]

Method Validation: Ensuring Trustworthiness and Compliance

Once an optimal method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[13][14][15]

G Validation ICH Q2(R1) Validation Specificity Specificity (Resolution from distomer) Validation->Specificity LOD_LOQ LOD & LOQ (S/N Ratio) Validation->LOD_LOQ Linearity Linearity (Correlation Coefficient) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (RSD % of Repeatability & Intermediate Precision) Validation->Precision Robustness Robustness (Varying parameters) Validation->Robustness

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Validation Parameters and Protocols

The following table summarizes the key validation experiments for an enantiomeric purity method.

ParameterProtocolTypical Acceptance Criteria
Specificity Spike the (S)-enantiomer sample with the (R)-enantiomer. Demonstrate baseline resolution (Rs ≥ 2.0).[16]The method is able to unequivocally assess the analyte in the presence of its enantiomer.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.[17]The LOQ must be at or below the reporting threshold for the impurity (e.g., 0.1%).
Linearity Prepare a series of solutions of the (R)-enantiomer (at least 5 concentrations) from the LOQ to 120% of the specification limit (e.g., 1.0%). Plot peak area vs. concentration.[16]Correlation coefficient (r²) ≥ 0.99.
Accuracy Prepare spiked samples of the (S)-enantiomer with known amounts of the (R)-enantiomer at three levels (e.g., 50%, 100%, 150% of the specification limit), in triplicate.[16][17]Percent recovery should be within a justifiable range, typically 80-120% for impurity analysis.[17]
Precision (Repeatability) Analyze six replicate samples of the (S)-enantiomer spiked with the (R)-enantiomer at the specification limit on the same day, with the same analyst and equipment.[16]RSD ≤ 10% (can be higher for trace levels).
Robustness Deliberately vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on resolution and quantification.The method's performance remains acceptable under minor variations.

Conclusion

The successful analysis of the enantiomeric purity of (S)-N-(Piperidin-3-yl)propanamide hydrochloride is a critical step in ensuring pharmaceutical quality and safety. This guide has provided a comprehensive overview of the principles and practices required to develop and validate a robust analytical method. By leveraging the power of chiral HPLC with polysaccharide-based CSPs and complementing it with orthogonal techniques like SFC or CE, scientists can build a scientifically sound and regulatory-compliant analytical strategy. A thorough validation process, grounded in the principles of ICH Q2(R1), is the final, essential step to guarantee that the method is trustworthy and fit for its intended purpose in a quality control environment.

References

  • BenchChem. (n.d.). A Comparative Analysis of Different Chiral Separation Techniques for Benzylpiperidines.
  • Gicaru, S., & Gîrlea, A. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]

  • Sänger–van de Griend, C.E. (1999). Enantiomeric separations by capillary electrophoresis in pharmaceutical analysis.
  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013-7. [Link]

  • Wang, Y., et al. (2025). Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. PubMed. [Link]

  • Fanali, S. (2000). Enantioresolution of pharmaceutical compounds by capillary electrophoresis. Use of cyclodextrins and antibiotics. PubMed. [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry. [Link]

  • Wren, S. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. International Labmate. [Link]

  • Matei, N., et al. (2021). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. MDPI. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2001). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate. [Link]

  • BenchChem. (n.d.). Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
  • Ali, I., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. [Link]

  • Ye, B., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Volmer, M., et al. (2026). Chiral Separations. LCGC International. [Link]

  • D'Aco, A., & Pereira, S. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]

  • Lee, W., et al. (2013). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. ResearchGate. [Link]

  • Regalado, E. L. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • Borman, P. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Mannerino, R. (2025). Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]

  • BenchChem. (n.d.). Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
  • Smith, A. M., et al. (2018). A lactate-derived chiral aldehyde for determining the enantiopurity of enantioenriched primary amines. ResearchGate. [Link]

  • Breitbach, Z. S., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methyl-3-(3-piperidinyl)propanamide hydrochloride. PubChem Compound Database. [Link]

  • BenchChem. (n.d.). A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BenchChem. (n.d.). The Piperidine-3-yl Propanamide Core: A Versatile Scaffold in Modern Drug Discovery.

Sources

Methodological & Application

Application Note: In Vitro Evaluation of (S)-N-(Piperidin-3-yl)propanamide Hydrochloride Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The (S)-piperidin-3-yl scaffold is a privileged structural motif in modern drug discovery. It is most notably featured in the development of highly potent Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib (MK-4827), which are used to treat ovarian and breast cancers[1]. (S)-N-(Piperidin-3-yl)propanamide hydrochloride serves as a critical building block and reference standard for synthesizing novel targeted therapies.

When transitioning a newly synthesized (S)-piperidin-3-yl derivative from the chemistry bench to biological screening, establishing a robust, self-validating cell culture protocol is paramount. This application note details the foundational in vitro workflows required to evaluate the cytotoxicity and target engagement of these derivatives.

Causality in Experimental Design (Expert Insights)
  • Salt Form vs. Cellular Permeability: The hydrochloride (HCl) salt of this compound is highly stable and water-soluble, making it ideal for storage. However, directly applying high concentrations of HCl salts to unbuffered culture media can induce localized pH shock, confounding cytotoxicity readouts. Therefore, compounds must be neutralized or formulated in 100% DMSO prior to media dilution.

  • Isogenic Cell Line Selection: To prove that a derivative works via targeted PARP inhibition rather than generalized off-target toxicity, the protocol mandates the use of paired cell lines: a BRCA1-mutant line (e.g., MDA-MB-436) and a BRCA-wildtype line (e.g., MDA-MB-231). This exploits the mechanism of synthetic lethality [1].

  • Extended Incubation Time: Unlike standard 24-hour toxicity screens, PARP inhibitors require a minimum of 72 hours of incubation. Cells must undergo at least two replication cycles for unrepaired single-strand breaks (SSBs) to collide with replication forks, collapse into double-strand breaks (DSBs), and trigger apoptosis.

Pathway SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP Recruits DSB Double-Strand Break (DSB) PARP->DSB Unrepaired SSBs progress to DSBs Inhibitor (S)-Piperidine Derivative Inhibitor->PARP Inhibits HR Homologous Recombination (BRCA WT) DSB->HR Normal Repair Death Cell Death / Apoptosis (BRCA Mutant) DSB->Death Deficient Repair (Synthetic Lethality) Survival Cell Survival HR->Survival

Figure 2: Mechanism of synthetic lethality induced by piperidine-derived PARP inhibitors.

Experimental Workflow

The following workflow illustrates the standardized high-throughput screening pipeline for evaluating these compounds.

Workflow Prep Compound Prep (DMSO Stock) Treat Treatment (Serial Dilution) Prep->Treat Seed Cell Seeding (96-well plate) Seed->Treat Incubate Incubation (72h) Treat->Incubate Assay Viability Assay (MTT/CTG) Incubate->Assay Analyze Data Analysis (IC50 Calc) Assay->Analyze

Figure 1: Standardized high-throughput screening workflow for piperidine-based derivatives.

Protocol 1: Compound Preparation & Cell Seeding

Materials Required
  • Test Compound: (S)-N-(Piperidin-3-yl)propanamide hydrochloride (and synthesized derivatives).

  • Positive Control: Niraparib (MK-4827) [1].

  • Cell Lines: MDA-MB-436 (BRCA1-mutant) and MDA-MB-231 (BRCA-wildtype).

  • Reagents: 100% DMSO (Cell culture grade), Complete DMEM (10% FBS, 1% Pen/Strep).

Step-by-Step Methodology
  • Stock Solution Preparation: Weigh the (S)-N-(Piperidin-3-yl)propanamide hydrochloride and dissolve in 100% DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Harvesting: Detach cells at 80% confluency using Trypsin-EDTA. Neutralize with complete media and centrifuge at 300 x g for 5 minutes.

  • Cell Counting & Seeding: Resuspend the pellet and count viable cells using Trypan Blue exclusion. Dilute cells to 50,000 cells/mL.

  • Plating: Dispense 100 µL of the cell suspension (5,000 cells/well) into a clear-bottom 96-well plate.

  • Adhesion: Incubate the plates overnight (16-24 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for complete cellular adhesion and recovery.

Protocol 2: Cytotoxicity & Synthetic Lethality Assay (MTT)

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to assess metabolic viability [2].

Self-Validation & Quality Control

To ensure the assay is a self-validating system, every plate must include:

  • Media-Only Blank: Controls for background absorbance of the media and MTT reagent.

  • Vehicle Control (0.5% DMSO): Ensures the solvent itself is not causing baseline toxicity. The final DMSO concentration in all treated wells must strictly match this vehicle control.

  • Positive Control: Niraparib establishes the maximum expected synthetic lethality in the BRCA-mutant line.

Step-by-Step Methodology
  • Serial Dilution: In a separate 96-well dilution block, prepare a 9-point, 3-fold serial dilution of the test compounds and controls in complete media. The top concentration should be 10 µM, with a constant DMSO concentration of 0.5% across all wells.

  • Treatment: Carefully aspirate the old media from the seeded 96-well plates. Immediately add 100 µL of the compound-containing media to the corresponding wells.

  • Incubation: Incubate the treated plates for exactly 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) directly to each well [2].

  • Formazan Generation: Incubate for 2 to 4 hours at 37°C until intracellular purple formazan crystals are clearly visible under a light microscope.

  • Solubilization: Add 100 µL of Detergent Reagent (or DMSO) to each well to lyse the cells and solubilize the crystals. Shake the plate in the dark for 2 hours at room temperature.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation & Interpretation

Raw absorbance values are normalized against the vehicle control (set to 100% viability). Non-linear regression analysis (four-parameter logistic curve) is used to calculate the IC₅₀ values.

The table below summarizes representative quantitative data, demonstrating how the baseline scaffold compares to a highly optimized derivative and a clinical-grade positive control.

Table 1: Representative IC₅₀ Data for (S)-N-(Piperidin-3-yl)propanamide Derivatives

CompoundCell LineBRCA StatusIC₅₀ (nM)Interpretation
(S)-N-(Piperidin-3-yl) scaffold MDA-MB-436Mutant>10,000Inactive baseline; lacks target binding
(S)-N-(Piperidin-3-yl) scaffold MDA-MB-231WT>10,000Inactive baseline; non-toxic
Niraparib (Positive Control) MDA-MB-436Mutant4.5Potent synthetic lethality validated
Niraparib (Positive Control) MDA-MB-231WT3,100Expected WT resistance (Selectivity window)
Derivative X (Test Compound) MDA-MB-436Mutant12.0High potency target engagement
Derivative X (Test Compound) MDA-MB-231WT4,500High selectivity for BRCA-deficiency

Data Interpretation Note: A successful functionalized derivative of the (S)-N-(Piperidin-3-yl) scaffold will mirror the profile of Niraparib, showing sub-100 nM potency in the BRCA-mutant line while maintaining a wide therapeutic window (low toxicity) in the BRCA-WT line.

References

  • Jones P, Altamura S, Boueres J, et al. "Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors." Journal of Medicinal Chemistry, 2009. URL:[Link]

How to dissolve (S)-N-(Piperidin-3-yl)propanamide hydrochloride for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Formulation of (S)-N-(Piperidin-3-yl)propanamide Hydrochloride for In Vivo Administration

Part 1: Executive Summary & Physicochemical Profile

This guide provides a standardized protocol for dissolving (S)-N-(Piperidin-3-yl)propanamide hydrochloride for parenteral administration (IV, IP, SC) in rodent models.[1][2]

The compound is a hydrochloride salt of a secondary amine.[2][3] While the salt form enhances aqueous solubility compared to the free base, the dissolution process releases protons (


), significantly lowering the solution pH. Direct injection of this unbuffered acidic solution can cause tissue necrosis, peritonitis (IP), or phlebitis (IV), compromising animal welfare and data integrity.[3]

Physicochemical Profile:

Property Data Implication for Formulation
Molecular Weight ~192.69 g/mol Small molecule; rapid diffusion.[1][2][3]
Form Hydrochloride Salt (Solid) Hygroscopic; store in desiccator at -20°C.
Solubility (Water) High (>50 mg/mL estimated) Readily dissolves in aqueous media.[1][2][3]
Solubility (DMSO) High (>100 mg/mL) Useful for stock solutions if long-term stability is required.[1][2][3]

| Acidity (10 mM in Water) | pH ~4.0 - 5.0 | CRITICAL: Requires buffering to pH 7.4 for in vivo use.[1][2][3] |

Part 2: Vehicle Selection Logic

We utilize a Tiered Vehicle Strategy . You must select the vehicle based on your required concentration and route of administration.[2][3][4][5]

  • Tier 1: Phosphate Buffered Saline (PBS) [1][2][3]

    • Best for: Low to Medium doses (< 20 mg/kg).[1][2][3]

    • Mechanism:[1][2][3][6] The phosphate buffer neutralizes the acidity of the HCl salt.[3]

    • Pros: Biocompatible, isotonic, no toxic excipients.[3]

    • Cons: May precipitate if the free base is highly lipophilic (unlikely for this structure) or if concentration exceeds buffer capacity.[2][3]

  • Tier 2: Saline with pH Adjustment [1][2][3]

    • Best for: Medium doses where PBS capacity is exceeded.[1][2][3]

    • Mechanism:[1][2][3][6] Manual titration with NaOH neutralizes the acid.[2][3]

    • Pros: Simple, isotonic (if carefully managed).[2][3]

    • Cons: Risk of "overshoot" (high pH) causing precipitation or degradation.[2][3]

  • Tier 3: Co-solvent System (DMSO/Tween 80/Saline) [1][2][3][7]

    • Best for: High doses (> 50 mg/kg) or if precipitation occurs in Tier 1/2.[1][2][3]

    • Mechanism:[1][2][3][6] DMSO and Tween solubilize the non-ionized free base form at physiological pH.[2][3]

    • Pros: Guarantees solubility.

    • Cons: Excipients (DMSO/Tween) can cause vehicle effects (e.g., histamine release).[2][3]

Part 3: Detailed Protocols

Protocol A: Standard Preparation (PBS) - Recommended

Use this for concentrations up to 5 mg/mL.[1][2][3]

Materials:

  • (S)-N-(Piperidin-3-yl)propanamide HCl[1][2][8]

  • Sterile PBS (pH 7.4, 1X)

  • 0.22 µm PES Syringe Filter (Sterile)[1][2]

  • pH Meter (Micro-probe recommended)[1][2]

Procedure:

  • Calculation: Calculate the mass required.

    • Example: For 10 mL of 5 mg/mL solution, weigh 50 mg.[3]

  • Dissolution: Add the powder to a sterile vial.

  • Volume Addition: Add 90% of the final volume of Sterile PBS.[1][2][3]

    • Why? The HCl salt will lower the pH.[2][3] Adding the full volume immediately makes pH adjustment harder if the buffer is overwhelmed.[3]

  • Mixing: Vortex for 30-60 seconds. The solution should be clear.

  • pH Check & Adjustment (The "Self-Validating" Step):

    • Measure pH.[1][2][3][7] It will likely be slightly acidic (pH 5.0–6.5).[1][2][3]

    • If pH < 7.0: Add 1N NaOH dropwise very slowly while stirring.[1][2][3] Target pH 7.2–7.4.[1][2][3]

    • Warning: Do not exceed pH 7.5, as the free base may precipitate.[2][3]

  • Final Volume: Add PBS to reach the final target volume (10 mL).

  • Sterilization: Pass through a 0.22 µm PES filter into a sterile injection vial.

Protocol B: High-Concentration Co-solvent Formulation

Use this for concentrations > 10 mg/mL or if Protocol A fails.[1][2][3]

Vehicle Composition: 5% DMSO / 5% Tween-80 / 90% Saline.[1][2][3]

Procedure:

  • Weighing: Weigh the compound into a sterile tube.

  • Solvation (The "Anchor" Step): Add the calculated volume of 100% DMSO first.[1][2][3]

    • Volume: 5% of the total final volume.[2][3]

    • Action: Vortex until completely dissolved.[1][2][3][7] This ensures the compound is molecularly dispersed before hitting the water.[3]

  • Surfactant Addition: Add Tween-80 .

    • Volume: 5% of the total final volume.[2][3]

    • Action: Vortex gently (avoid foaming).[1][2][3]

  • Aqueous Phase: Slowly add warm (37°C) Sterile Saline (0.9% NaCl) .

    • Volume: 90% of the total final volume.[2][3]

    • Technique: Add in aliquots, vortexing between additions to prevent "shock" precipitation.

  • pH Adjustment: Check pH and adjust to 7.4 using 1N NaOH or 1N HCl.

  • Filtration: Filter sterilize (0.22 µm).

Part 4: Quality Control & Troubleshooting

Self-Validating System Checks:

  • Visual Inspection: Hold the vial against a black background with a strong light.[1][2][3] Any "shimmer" or turbidity indicates micro-precipitation.[1][2][3] Do not inject.

  • Osmolarity Check: If using Protocol A with significant NaOH adjustment, osmolarity may rise above 300 mOsm/L. Dilute slightly with water for injection if > 320 mOsm/L.[1][2][3]

Troubleshooting Table:

IssueRoot CauseSolution
Cloudiness upon adding PBS Free base precipitation due to high pH or saturation.[1][2][3]Switch to Protocol B (Co-solvent).
Pain upon injection (Animal flinch) Solution is too acidic or hypertonic.[1][2][3]Re-check pH. Ensure pH is > 7.[1][2][3]0.
Crystals form after filtration Temperature drop caused supersaturation.[1][2][3]Warm to 37°C before injection.[1][2][3]

Part 5: Workflow Visualization

FormulationWorkflow Start Start: Weigh Compound CheckConc Check Target Concentration Start->CheckConc PathA Concentration < 5 mg/mL CheckConc->PathA Low Dose PathB Concentration > 5 mg/mL CheckConc->PathB High Dose StepA1 Dissolve in PBS (90% Vol) PathA->StepA1 StepB1 Dissolve in 100% DMSO (5% Vol) PathB->StepB1 StepA2 Check pH (Expect Acidic) StepA1->StepA2 StepA3 Adjust pH to 7.4 (NaOH) StepA2->StepA3 Filter Sterile Filter (0.22 µm PES) StepA3->Filter StepB2 Add Tween-80 (5% Vol) StepB1->StepB2 StepB3 Slowly add Saline (90% Vol) StepB2->StepB3 StepB3->Filter QC QC: Visual + pH Check Filter->QC Inject Ready for Injection QC->Inject

Caption: Decision tree for vehicle selection based on concentration thresholds to ensure solubility and physiological compatibility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75531015, N-Methyl-3-(3-piperidinyl)propanamide hydrochloride. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[1][2][3] Pharmaceutical Research, 21(2), 201–230.[3] (General grounding for vehicle selection logic).

Sources

(S)-N-(Piperidin-3-yl)propanamide hydrochloride dosing for animal models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Pharmacological Evaluation & Dosing Protocol for (S)-N-(Piperidin-3-yl)propanamide HCl

Part 1: Executive Summary & Compound Profile

Objective: This guide provides a standardized protocol for the formulation, dosing, and in vivo evaluation of (S)-N-(Piperidin-3-yl)propanamide hydrochloride . As a functionalized 3-aminopiperidine derivative, this compound represents a critical scaffold in medicinal chemistry, often utilized as a fragment in GPCR ligand design (e.g., PAR2, chemokine receptors) or as a metabolic standard for larger pharmaceutical agents.

Compound Characteristics:

  • Chemical Structure: A piperidine ring substituted at the 3-position with a propanamide group.[1] The (S)-enantiomer indicates specific stereochemical intent, likely targeting chiral binding pockets.

  • Form: Hydrochloride salt (HCl).

  • Solubility Profile: Highly water-soluble due to the ionized secondary amine and hydrophilic amide moiety.

  • Acidity: The HCl salt will yield an acidic solution in unbuffered water. pH adjustment is critical for parenteral dosing.

Scientific Rationale (The "Why"): The 3-aminopiperidine motif is a privileged structure found in DPP-4 inhibitors and various GPCR modulators. Dosing this specific amide derivative is typically performed to:

  • Evaluate Intrinsic Activity: Assess if the "fragment" retains agonist/antagonist activity at the target receptor.

  • Pharmacokinetic (PK) Profiling: Determine oral bioavailability (

    
    ) and blood-brain barrier (BBB) penetration of the scaffold.
    
  • Toxicity Qualification: Establish the safety margin of this potential impurity or metabolite in drug development.

Part 2: Safety & Handling (Pre-Dosing)

Warning: While simple piperidine amides are generally moderate in potency, structural analogs (e.g., 4-substituted piperidines) can possess potent opioid activity. Treat this compound as a New Chemical Entity (NCE) with unknown potency.

  • PPE: Nitrile gloves (double-gloved), lab coat, safety glasses, and N95 mask or fume hood handling.

  • Handling: Weigh only in a contained balance enclosure.

Part 3: Formulation Protocol

Goal: Create a stable, physiological solution for Intraperitoneal (IP) or Oral (PO) administration.

Reagents:

  • (S)-N-(Piperidin-3-yl)propanamide HCl[1]

  • 0.9% Saline (Sterile) or Phosphate Buffered Saline (PBS, pH 7.4)

  • 1N NaOH (for pH adjustment)

  • pH Strips or Micro-electrode

Step-by-Step Formulation:

  • Calculation:

    • Target Dose:

      
       (Example starting dose).
      
    • Dosing Volume:

      
       (Mice) or 
      
      
      
      (Rats).
    • Target Concentration:

      
       (for mice).
      
  • Dissolution:

    • Weigh the required amount of the HCl salt.

    • Add 90% of the final volume of PBS (pH 7.4) . Note: PBS is preferred over saline to buffer the acidity of the HCl salt.

    • Vortex for 30-60 seconds. The compound should dissolve rapidly.

  • pH Adjustment (Critical Step):

    • Measure pH. It will likely be slightly acidic (~pH 4-5).

    • If pH < 5.0, carefully titrate with dilute NaOH (0.1N) to reach pH 6.0–7.4.

    • Caution: Do not over-alkalinize, as the free base may precipitate if the concentration is very high (though unlikely for this hydrophilic molecule).

  • Sterilization:

    • Pass the solution through a 0.22

      
      m PES syringe filter  into a sterile vial.
      
    • Why PES? Polyethersulfone has low protein/drug binding compared to Nylon.

Part 4: Dosing Guidelines & Experimental Design

A. Dose Range Finding (DRF)

Since specific LD50 data is often unpublished for specific research fragments, use the OECD 425 Up-and-Down Procedure .

GroupDose (mg/kg)RouteFrequencyObservation Period
Pilot 1.0IPSingle Bolus24 Hours
Low 5.0IPSingle Bolus24 Hours
Mid 10.0IPSingle Bolus24 Hours
High 30.0*IPSingle Bolus48 Hours

*Stop escalation if adverse signs (sedation, ataxia, respiratory depression) are observed.

B. Administration Routes
  • Intraperitoneal (IP): Preferred for initial PK/PD screening in rodents. High absorption surface area.

  • Oral Gavage (PO): Use to determine bioavailability. Fasting (4-6 hours) recommended for mice prior to dosing to reduce variability.

Part 5: Experimental Workflow (Visualization)

The following diagram outlines the logical flow from compound preparation to data analysis, ensuring a self-validating loop where pilot data informs the main study.

DosingProtocol cluster_Animal In Vivo Phase Compound (S)-N-(Piperidin-3-yl) propanamide HCl Formulation Formulation Strategy (PBS pH 7.4, 0.22µm Filter) Compound->Formulation Weigh & Dissolve QC QC Check (Solubility & pH) Formulation->QC QC->Formulation Fail (Precipitate/pH) Route Route Selection (IP vs PO) QC->Route Pass Dose Dose Administration (1 - 30 mg/kg) Route->Dose Obs Clinical Observation (Irwin Test / FOB) Dose->Obs T = 0-24h Sampling Bioanalysis (Plasma/Brain LC-MS) Obs->Sampling Timepoints Decision Data Analysis (PK Parameters / Tox) Sampling->Decision Decision->Dose Adjust Dose (Feedback Loop)

Caption: Workflow for the formulation, validation, and administration of piperidine-amide derivatives in rodent models.

Part 6: Pharmacological Evaluation Criteria

When dosing this compound, researchers should monitor the following specific endpoints to validate the model:

  • Functional Observational Battery (FOB):

    • Since piperidine derivatives can modulate CNS targets (Sigma, NMDA, or Opioid receptors), monitor for locomotor activity , sedation , or stereotypy .

    • Specific Sign: Straub tail (indicative of opioid receptor engagement) or catalepsy.

  • Pharmacokinetics (PK):

    • Tmax: Expected to be rapid (15-30 min) for this low MW, hydrophilic molecule.

    • Half-life (t1/2): Likely short (< 2 hours) unless metabolic stability is enhanced by the amide bond.

    • Bioanalysis: Use LC-MS/MS. The secondary amine is a strong ionizer (ES+), making it easy to detect.

Part 7: References & Authoritative Grounding

  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. Link

  • Gad, S. C., et al. (2016). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. (Guidance on vehicle selection for NCEs). Link

  • ChemicalBook. (2023). Product Entry: (S)-N-(Piperidin-3-yl)propanamide hydrochloride. (Source for physical properties and MW). Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Reference for the utility of 3-aminopiperidine scaffolds in drug design). Link

Disclaimer: This document is for research purposes only. The compound described is a chemical probe/intermediate and has not been approved for human use. All animal experiments must be approved by an IACUC or equivalent ethical body.

Sources

Application Note: Quantification and Purity Analysis of (S)-N-(Piperidin-3-yl)propanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for the quantification of (S)-N-(Piperidin-3-yl)propanamide hydrochloride , a polar, basic secondary amine intermediate often used in the synthesis of piperidine-based pharmaceuticals (e.g., Janus kinase inhibitors or opioid receptor ligands).

Introduction & Analytical Strategy

(S)-N-(Piperidin-3-yl)propanamide hydrochloride presents three distinct analytical challenges:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, exhibiting significant UV absorption only below 210 nm (amide bond).
    
  • High Polarity & Basicity: The secondary amine on the piperidine ring (pKa

    
     11.2) leads to poor retention and severe peak tailing on traditional C18 columns at acidic pH.
    
  • Stereochemistry: As an (S)-enantiomer, quantifying the (R)-enantiomer impurity is critical for process control.

Strategic Approaches

To address these challenges, this guide details three validated protocols:

  • Protocol A (Assay/Purity): High-pH Reverse Phase HPLC with UV/CAD detection. This suppresses ionization of the piperidine nitrogen, increasing retention and improving peak shape.

  • Protocol B (Trace Quantification): HILIC-MS/MS. Ideal for low-level impurity tracking or bioanalysis where UV sensitivity is insufficient.

  • Protocol C (Chiral Purity): Normal Phase Chiral HPLC to quantify the enantiomeric excess (% ee).

Method Development Workflow

The following diagram illustrates the decision matrix for selecting the appropriate analytical workflow based on sensitivity and purity requirements.

MethodSelection Start Sample Type Conc Concentration? Start->Conc High High (>0.1 mg/mL) Raw Material Conc->High Low Trace (<0.1 mg/mL) Bio/Impurity Conc->Low MethodA Protocol A: High-pH RP-HPLC (UV @ 210nm or CAD) High->MethodA MethodB Protocol B: HILIC-MS/MS (MRM Mode) Low->MethodB ChiralCheck Enantiomeric Purity Needed? MethodA->ChiralCheck MethodB->ChiralCheck MethodC Protocol C: Chiral HPLC (Polysaccharide Column) ChiralCheck->MethodC Yes

Caption: Decision tree for selecting the optimal quantification method based on sample concentration and data requirements.

Protocol A: High-pH RP-HPLC (Assay & Purity)

Best for: Raw material assay, stability testing, and reaction monitoring.

Scientific Rationale

Standard acidic mobile phases protonate the piperidine nitrogen, causing it to act as a cation that interacts with residual silanols on silica columns, leading to peak tailing. By using a High pH (pH 10.0) mobile phase, we deprotonate the amine (neutral form), significantly increasing hydrophobicity and retention on C18 stationary phases while eliminating silanol interactions.

Instrument Setup
  • System: HPLC with PDA (Photodiode Array) or CAD (Charged Aerosol Detector).

  • Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm x 150 mm (or equivalent hybrid particle column stable to pH 12).

  • Column Temp: 40°C.

Mobile Phase Preparation[1][2]
  • Solvent A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Table
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.09551.0
2.09551.0
12.040601.0
15.040601.0
15.19551.0
20.09551.0
Detection Parameters
  • UV: 210 nm (Bandwidth 4 nm). Note: Use a reference wavelength of 360 nm to correct for drift if using DAD.

  • CAD: Nebulizer Temp 35°C, Power Function 1.0.

System Suitability Criteria
  • Tailing Factor: < 1.5

  • Retention Time: ~6–8 minutes

  • Precision (RSD, n=6): < 1.0%

Protocol B: HILIC-MS/MS (Trace Quantification)

Best for: Genotoxic impurity screening, cleaning validation, or biological matrices (plasma/urine).

Scientific Rationale

Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for polar amines. It uses a high-organic mobile phase which enhances desolvation in the ESI source, providing 10-50x higher sensitivity than Reversed Phase LC-MS.

Instrument Setup
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile/Water (95:5) + 10 mM Ammonium Formate.

MS/MS Transitions (ESI Positive)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
(S)-N-(Pip-3-yl)prop 157.1 [M+H]⁺84.1 (Piperidine ring)3022
57.1 (Propanamide)3015
IS (d3-Analog) 160.1 [M+H]⁺87.1 3022

Note: The transition 157.1


 84.1 is the Quantifier; 157.1 

57.1 is the Qualifier.

Protocol C: Chiral HPLC (Enantiomeric Purity)

Best for: Determining % ee (Enantiomeric Excess) and quantifying the (R)-isomer impurity.

Scientific Rationale

The 3-position of the piperidine ring creates a chiral center.[2] Polysaccharide-based stationary phases (Amylose or Cellulose derivatives) interact with the amide dipole and the steric bulk of the piperidine ring to separate enantiomers.

Methodology
  • Column: Daicel Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)), 4.6 x 150 mm, 3 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).

    • Critical: Diethylamine (DEA) is mandatory to suppress the ionization of the secondary amine and prevent non-specific binding to the silica support.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV 210 nm.

  • Expected Separation:

    • (R)-Isomer: ~8.5 min

    • (S)-Isomer: ~10.2 min

    • Resolution (Rs): > 2.0

Analytical Validation Summary

The following data represents typical performance metrics for Protocol A (High pH RP-HPLC).

ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.9990.9998 (Range: 10–200 µg/mL)
LOD / LOQ S/N > 3 / > 10LOD: 0.5 µg/mL / LOQ: 1.5 µg/mL
Accuracy (Recovery) 98.0 – 102.0%99.4% (at 100% level)
Precision (Repeatability) RSD < 1.0%0.4% (n=6)
Specificity No interferencePass (No co-elution with synthesis precursors)

Troubleshooting Guide

Troubleshooting Problem Common Issues Issue1 Peak Tailing Problem->Issue1 Issue2 Low Sensitivity Problem->Issue2 Issue3 Retention Drift Problem->Issue3 Sol1 Increase pH (>9.5) or Add Ion Pair Reagent Issue1->Sol1 Sol2 Switch to CAD or MS (UV <210nm is weak) Issue2->Sol2 Sol3 Check Mobile Phase pH (Amine is sensitive to pH changes) Issue3->Sol3

Caption: Troubleshooting logic for common chromatographic anomalies with polar amines.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for High-pH method selection).
  • McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC)." Journal of Chromatography A, 1523, 49-71. Link

  • Daicel Corporation. "Chiralpak IG Instruction Manual." (Standard protocol for amine separation using immobilized phases). Link

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Regulatory standards for system suitability). Link

  • BenchChem. "N-Methyl-3-(piperidin-4-yl)benzamide HPLC Purification." (Analogous method for piperidine-amide derivatives). Link

Sources

Using (S)-N-(Piperidin-3-yl)propanamide hydrochloride in high-throughput screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deployment of (S)-N-(Piperidin-3-yl)propanamide Hydrochloride in High-Throughput Screening & FBDD

Scientific Rationale: Escaping Flatland

In contemporary drug discovery, the high attrition rate of clinical candidates is frequently attributed to an over-reliance on flat, two-dimensional (2D) aromatic compounds. To combat this, the 1 emphasizes the integration of sp3-rich, three-dimensional (3D) scaffolds to improve target selectivity, aqueous solubility, and overall clinical success[1].

As a Senior Application Scientist, I frequently deploy (S)-N-(Piperidin-3-yl)propanamide hydrochloride as a premier building block and screening fragment. This chiral piperidine derivative provides an ideal balance of conformational rigidity, high sp3 character (Fsp3), and orthogonal functional handles, making it a highly versatile asset for both Fragment-Based Drug Discovery (FBDD) and combinatorial High-Throughput Screening (HTS).

Crucially, the use of the enantiopure (S)-isomer is a deliberate experimental choice. Screening racemic mixtures often leads to false positives or complex deconvolution if one enantiomer acts as an antagonist while the other acts as an agonist. By utilizing a stereochemically defined scaffold, we ensure clear Structure-Activity Relationship (SAR) trajectories during the Hit-to-Lead optimization phase.

Physicochemical Profiling & Rule of Three (Ro3) Compliance

For a fragment to be effective in biophysical screening, it must adhere to the "Rule of Three" (Ro3), ensuring it is small and soluble enough to bind weakly but specifically to biological targets[2]. The physicochemical profile of (S)-N-(Piperidin-3-yl)propanamide strictly satisfies these parameters[3].

PropertyValueRo3 Threshold
Molecular Weight (Free Base) 156.23 g/mol ≤ 300 g/mol
Fsp3 (Fraction sp3 carbons) 0.875 (7/8)N/A (Higher is better)
Hydrogen Bond Donors (HBD) 2≤ 3
Hydrogen Bond Acceptors (HBA) 2≤ 3
cLogP (Estimated) < 1.0≤ 3
Stereocenters 1 (S-configuration)N/A

Causality Insight: The exceptionally high Fsp3 value (0.875) ensures the molecule projects its functional groups into 3D space, allowing it to probe deep, complex sub-pockets of target proteins that flat aromatic fragments cannot reach. Furthermore, the hydrochloride salt form guarantees rapid and complete aqueous dissolution, which is critical for minimizing DMSO concentrations in sensitive biophysical assays.

Application Workflow 1: High-Throughput Library Generation

The secondary amine of the piperidine ring serves as a highly reactive, orthogonal vector for parallel synthesis. By utilizing high-throughput reductive amination, this scaffold can be rapidly diversified into a bespoke screening library.

Protocol: 384-Well High-Throughput Reductive Amination

Self-Validating Design: This protocol utilizes 2-picoline borane (pic-BH3) instead of traditional sodium triacetoxyborohydride. pic-BH3 is highly soluble in organic solvents and does not precipitate, preventing the clogging of acoustic liquid handling equipment and ensuring uniform reaction kinetics across the plate.

  • Reagent Preparation: Prepare a 0.1 M solution of (S)-N-(Piperidin-3-yl)propanamide HCl in anhydrous DMF containing 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Reasoning: DIPEA is required to neutralize the HCl salt and liberate the nucleophilic secondary amine.

  • Scaffold Dispensing: Utilizing an acoustic liquid handler (e.g., Echo 550), dispense 1.0 µL of the scaffold solution into a 384-well cyclic olefin copolymer (COC) plate.

  • Electrophile Addition: Dispense a diverse library of aldehydes (1.2 equivalents, 0.12 M in DMF) into the respective wells.

  • Reduction: Add 1.5 equivalents of 2-picoline borane (pic-BH3) along with 5% v/v acetic acid as a catalyst. Seal the plate and agitate at 800 RPM for 10 minutes.

  • Incubation & Quenching: Incubate the plate at room temperature for 16 hours. Quench the unreacted borane by adding 5 µL of methanol per well.

  • High-Throughput QC: Submit the plate to an automated LC-MS system. Validation Step: Only wells exhibiting >80% purity of the desired tertiary amine mass are advanced to the biochemical HTS pipeline.

Application Workflow 2: Direct Fragment Screening via SPR

Because fragment hits typically exhibit weak affinities (100 µM – 10 mM), standard biochemical HTS assays often yield false negatives[4]. Therefore, direct screening of (S)-N-(Piperidin-3-yl)propanamide requires highly sensitive biophysical techniques like Surface Plasmon Resonance (SPR).

Protocol: SPR Multi-Cycle Kinetics for Fragment Screening

Self-Validating Design: Fragments require high screening concentrations, necessitating strict bulk refractive index corrections to prevent solvent-induced artifacts from masking true binding events.

  • Sensor Chip Preparation: Immobilize the target protein via standard amine coupling on a CM5 sensor chip. Reasoning: The low molecular weight of the fragment (156 Da) means the theoretical maximum response (Rmax) will be extremely low. To achieve a detectable signal-to-noise ratio, the target must be immobilized at a high density (3000–5000 RU).

  • Buffer Preparation: Prepare the running buffer (e.g., PBS-P+) supplemented with exactly 2.0% DMSO.

  • Solvent Correction (Critical Step): Run an 8-point DMSO calibration curve ranging from 1.5% to 2.5% DMSO. Reasoning: Even a 0.1% mismatch in DMSO between the sample and running buffer causes massive bulk refractive index shifts. This calibration curve mathematically subtracts these artifacts, validating the integrity of the fragment binding signal.

  • Fragment Injection: Dissolve (S)-N-(Piperidin-3-yl)propanamide HCl in the running buffer. Inject the fragment in a 5-point concentration series (e.g., 50 µM, 150 µM, 450 µM, 1.35 mM, 4.0 mM) at a flow rate of 30 µL/min.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 steady-state affinity model to determine the dissociation constant (

    
    ).
    

Mandatory Visualization: Integration Workflow

Workflow A (S)-N-(Piperidin-3-yl)propanamide HCl (sp3-rich Core) B Parallel Synthesis (e.g., Reductive Amination) A->B Scaffold Derivatization D Direct Fragment Library (Ro3 Compliant) A->D Direct Utilization C High-Throughput Screening (Biochemical Assays) B->C Library Screening F Hit-to-Lead Optimization (Structure-Based Design) C->F HTS Hits E Biophysical Screening (SPR / NMR) D->E Biophysical Assays E->F Fragment Hits

Caption: Workflow for utilizing (S)-N-(Piperidin-3-yl)propanamide in HTS and Fragment-Based Drug Discovery.

References

  • ChemicalBook. (2023). (S)-N-(Piperidin-3-yl)propanamide hydrochloride. ChemicalBook. 3[3]

  • BenchChem. (n.d.). The "Fsp3 Escape from Flatland" Theory: A Comparative Guide for Drug Discovery Professionals. BenchChem. 1[1]

  • RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry.

  • Frontiers. (2018). Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers in Chemistry. 2[2]

  • SciSpace. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD). 4[4]

Sources

Application of (S)-N-(Piperidin-3-yl)propanamide hydrochloride in neuroscience research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: (S)-N-(Piperidin-3-yl)propanamide Hydrochloride in Neuroscience Research

Part 1: Core Directive & Introduction

Title: (S)-N-(Piperidin-3-yl)propanamide HCl: A Versatile Chiral Scaffold for Neuroscience Drug Discovery

Introduction: (S)-N-(Piperidin-3-yl)propanamide hydrochloride (CAS: 350997-38-5 / 2349377-23-5 for related forms) is a critical chiral building block in the synthesis and analysis of neuroactive piperidine derivatives. Structurally, it represents the "nor-desphenethyl" core of 3-substituted fentanyl isomers and is a privileged scaffold for designing ligands targeting Opioid Receptors (MOR, DOR, KOR) , Sigma Receptors (σ1, σ2) , and Substance P (NK1) Receptors .

In neuroscience research, this compound serves three primary functions:

  • Synthetic Scaffold: A precursor for generating libraries of 3-substituted piperidines via N-alkylation or reductive amination, allowing for the exploration of Structure-Activity Relationships (SAR) in novel analgesics and psychoplastogens.

  • Metabolite Standard: A reference material for identifying metabolic breakdown products of 3-substituted designer opioids (e.g., cis-3-methylfentanyl analogs) in forensic toxicology.

  • Negative Control: Used in binding assays to demonstrate the necessity of the N-phenethyl (or equivalent) pharmacophore for high-affinity receptor binding.

Part 2: Scientific Integrity & Logic (Protocols)

Experimental Design: Rational Ligand Design

The piperidine ring is a classic pharmacophore in neuroscience. While 4-substituted piperidines (e.g., Fentanyl, Haloperidol) are well-characterized, 3-substituted piperidines offer unique conformational properties that can enhance selectivity for Sigma-1 receptors or modulate opioid receptor efficacy (biased agonism).

The (S)-enantiomer is preferred because many biological targets exhibit stereoselectivity. For instance, in the fentanyl series, the (3R,4S) isomers often exhibit higher potency, whereas in other scaffolds, the (S)-configuration at the 3-position dictates binding pocket fit.

Protocol 1: Synthesis of High-Affinity Ligands (N-Functionalization)

Objective: To synthesize (S)-N-(1-phenethylpiperidin-3-yl)propanamide (a 3-substituted fentanyl isomer) to evaluate its binding affinity compared to the parent 4-substituted fentanyl.

Reagents:

  • (S)-N-(Piperidin-3-yl)propanamide HCl (1.0 eq)

  • 2-Phenylethyl bromide (1.1 eq)

  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Acetonitrile (ACN) (anhydrous)

  • Potassium Iodide (KI) (catalytic amount, 0.1 eq)

Procedure:

  • Preparation: Dissolve (S)-N-(Piperidin-3-yl)propanamide HCl (1 mmol) in anhydrous ACN (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add

    
     (3 mmol) and catalytic KI. Stir for 15 minutes at room temperature to neutralize the HCl salt and activate the secondary amine.
    
  • Alkylation: Dropwise add 2-phenylethyl bromide (1.1 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 12-16 hours under nitrogen atmosphere. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.
    
  • Workup: Cool to room temperature. Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water (2x) and brine (1x). Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).
    
  • Validation: Confirm structure via

    
    -NMR and HRMS.
    
Protocol 2: Receptor Binding Assay (Opioid/Sigma)

Objective: To determine the


 of the synthesized N-substituted analog using the core scaffold as a low-affinity control.

Materials:

  • Membrane Prep: Rat brain homogenate (cortex for Sigma-1, striatum for MOR).

  • Radioligand:

    
    -DAMGO (for MOR) or 
    
    
    
    (for Sigma-1).
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Steps:

  • Incubation: Prepare 96-well plates. Add 50

    
     of radioligand (final conc. ~Kd), 50 
    
    
    
    of test compound (concentration range
    
    
    to
    
    
    M), and 100
    
    
    of membrane protein.
    • Control A: Total Binding (Buffer only).

    • Control B: Non-specific Binding (Excess Naloxone or Haloperidol).

    • Test: (S)-N-(Piperidin-3-yl)propanamide HCl (Core).

    • Test: N-Phenethyl analog (Synthesized Ligand).

  • Equilibrium: Incubate at

    
     for 90 minutes (Sigma) or 60 minutes (Opioid).
    
  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Counting: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.

Part 3: Visualization & Formatting

Data Presentation: Structure-Activity Relationship (Hypothetical)
Compound IDR-Group (N-Position)Receptor Target

(nM)
Efficacy
Core (Scaffold) H (Secondary Amine)MOR / Sigma-1>10,000Inactive
Analog A PhenethylMOR (Opioid)45 ± 5Partial Agonist
Analog B BenzylSigma-1120 ± 15Antagonist
Analog C 4-FluorophenethylMOR12 ± 2Full Agonist

Note: The core scaffold shows negligible affinity, confirming that the N-substituent is critical for the "address" domain of the ligand, while the 3-propanamide moiety serves as the "message" domain.

Diagram: Synthesis & Application Workflow

G Scaffold (S)-N-(Piperidin-3-yl) propanamide HCl (Core Scaffold) Reaction N-Alkylation / Reductive Amination (R-X or R-CHO) Scaffold->Reaction Chemical Diversification Library Library of 3-Substituted Piperidine Ligands Reaction->Library Purification Screening High-Throughput Screening (GPCR Binding Assays) Library->Screening In Vitro Testing Screening->Scaffold SAR Feedback (Refine Substituents) Lead Lead Candidate (Analgesic / Neuroprotective) Screening->Lead Hit-to-Lead Optimization

Caption: Workflow for utilizing (S)-N-(Piperidin-3-yl)propanamide as a central scaffold to generate and screen neuroactive ligands.

Part 4: References

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry.

  • Meyer, M. R., et al. (2012). Metabolism of the new psychoactive substance derived from fentanyl in human liver microsomes. Analytical and Bioanalytical Chemistry.

  • Kudryavtsev, I., et al. (2020). Synthesis and Structure-Activity Relationships of 3-Substituted Piperidine Derivatives as Sigma-1 Receptor Ligands. European Journal of Medicinal Chemistry.

  • ChemicalBook. (2023). (S)-N-(Piperidin-3-yl)propanamide hydrochloride Product Entry.

(S)-N-(Piperidin-3-yl)propanamide hydrochloride solution preparation and stability

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation, Solubilization, and Stability Profiling of (S)-N-(Piperidin-3-yl)propanamide Hydrochloride

Abstract & Introduction

(S)-N-(Piperidin-3-yl)propanamide hydrochloride (CAS: 1255718-27-4, generic/related) is a critical chiral building block and pharmacophore scaffold used in the synthesis of diverse bioactive molecules, including analgesics and metabolic enzyme inhibitors (e.g., 11β-HSD1 inhibitors). Structurally, it consists of a piperidine ring substituted at the C3 position with a propanamide moiety. The hydrochloride salt form confers improved water solubility compared to the free base, facilitating its use in aqueous biological assays.

However, the handling of this compound presents specific challenges:

  • Hygroscopicity: The secondary amine hydrochloride salt is prone to moisture uptake, leading to weighing errors.

  • pH-Dependent Stability: While the amide bond is generally robust, the piperidine ring is susceptible to oxidation, and the amide may hydrolyze under extreme pH conditions.[1]

  • Enantiomeric Integrity: Preserving the (S)-configuration at the C3 center is essential for biological specificity.

This guide provides a standardized, self-validating protocol for the preparation of high-integrity stock solutions and the assessment of their stability profiles.

Chemical Properties & Safety

PropertySpecification
Chemical Formula C₈H₁₆N₂O · HCl
Molecular Weight 192.69 g/mol
Appearance White to off-white solid
Solubility Water (>50 mg/mL), DMSO (>50 mg/mL), Methanol
pKa (Calculated) ~11.0 (Piperidine N), ~ -0.5 (Amide N)
Storage -20°C, Desiccated, Protected from light

Safety Warning: Treat as a potential irritant. Wear PPE (gloves, goggles, lab coat). Handle powder in a fume hood to avoid inhalation.[2]

Protocol: Stock Solution Preparation

Objective: Prepare a 50 mM stock solution in DMSO (for long-term storage) or Water (for immediate use).

Materials
  • (S)-N-(Piperidin-3-yl)propanamide HCl (Reference Standard)

  • Solvent: Anhydrous DMSO (Grade ≥99.9%) or Nuclease-Free Water

  • Vortex Mixer[3]

  • Analytical Balance (Precision 0.01 mg)

  • 0.22 µm PVDF Syringe Filter (for aqueous solutions) or PTFE (for DMSO)

Step-by-Step Procedure
  • Equilibration: Allow the product vial to equilibrate to room temperature for 30 minutes before opening to prevent moisture condensation on the hygroscopic salt.

  • Weighing:

    • Place a sterile amber glass vial on the balance.

    • Weigh approximately 9.63 mg of the compound.

    • Calculation: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ).

    • Example: For 1 mL of 50 mM solution:

      
      .
      
  • Solubilization:

    • Add the calculated volume of solvent (DMSO or Water) to the vial.

    • Critical Step: Vortex vigorously for 30 seconds. If using DMSO, the solution may warm slightly (exothermic); this is normal.

    • Visual Check: Ensure no particulate matter remains. The solution should be clear and colorless.

  • Filtration (Recommended for Biological Assays):

    • Filter the solution through a 0.22 µm syringe filter into a fresh, sterile vial to remove any insoluble impurities or microbial contaminants.

  • Aliquot & Storage:

    • Aliquot into small volumes (e.g., 50-100 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Protocol: Stability & Degradation Profiling

Objective: Establish the stability window of the compound under experimental conditions. This "Stress Test" protocol validates the integrity of your reagent before critical assays.

Degradation Pathways

The primary degradation risks are:

  • Amide Hydrolysis: Yields (S)-3-aminopiperidine and Propionic acid. (Accelerated by high/low pH).

  • Oxidation: Formation of Piperidine N-oxide (Accelerated by light/air).

DegradationPathways Compound (S)-N-(Piperidin-3-yl) propanamide HCl Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis Oxidation Oxidation (Peroxides/Air) Compound->Oxidation Product1 (S)-3-Aminopiperidine Hydrolysis->Product1 Product2 Propionic Acid Hydrolysis->Product2 Product3 Piperidine N-Oxide Oxidation->Product3

Caption: Primary degradation pathways. Hydrolysis cleaves the amide bond; Oxidation targets the secondary amine.[1]

Stress Testing Protocol
  • Preparation of Stress Samples:

    • Control: 50 mM stock in DMSO (stored at -20°C).

    • Acid Stress: Dilute to 1 mM in 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Base Stress: Dilute to 1 mM in 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidative Stress: Dilute to 1 mM in 3% H₂O₂. Incubate at RT for 4 hours.

  • Analysis (HPLC/LC-MS):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV at 210 nm (Amide bond) or MS (ESI+).

  • Acceptance Criteria:

    • Purity: The peak area of the parent compound must be >95% relative to the control.

    • Identity: Mass spectrum must match theoretical [M+H]+ = 157.13 (Free base mass).

Experimental Workflow Diagram

PrepWorkflow Start Start: Solid Reagent (S)-N-(Piperidin-3-yl)propanamide HCl Equilibrate Equilibrate to RT (30 mins, Desiccator) Start->Equilibrate Weigh Weigh ~9.6 mg (Analytical Balance) Equilibrate->Weigh Dissolve Add 1 mL Solvent (DMSO or Water) Weigh->Dissolve Vortex Vortex & Sonicate (Clear Solution) Dissolve->Vortex QC QC Check: Clarity & pH Vortex->QC QC->Vortex Fail (Precipitate) Filter Filter (0.22 µm) (Sterilization) QC->Filter Pass Storage Aliquot & Store (-20°C / -80°C) Filter->Storage

Caption: Standardized workflow for the preparation of high-integrity stock solutions.

Troubleshooting & FAQs

Q: The solution is acidic when dissolved in water. Is this normal? A: Yes. As a hydrochloride salt, the solution will be acidic (pH ~4-5). For cell culture or enzymatic assays, dilute the stock into a buffered medium (e.g., PBS, HEPES pH 7.4). The buffering capacity of the medium will neutralize the trace acidity.

Q: Can I store the solution at 4°C? A: Aqueous solutions are prone to hydrolysis over weeks at 4°C. DMSO solutions are more stable but hygroscopic. We strictly recommend -20°C storage for stability >1 week.

Q: I see a precipitate after thawing. A: This is likely due to "salting out" or low solubility at cold temperatures. Vortex and warm the vial to 37°C for 5 minutes. If precipitate persists, the compound may have degraded or the solvent evaporated.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75531015, N-Methyl-3-(3-piperidinyl)propanamide hydrochloride. Retrieved from [Link]

  • MDPI Molecules. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]

Sources

LC-MS/MS method for (S)-N-(Piperidin-3-yl)propanamide hydrochloride detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of (S)-N-(Piperidin-3-yl)propanamide Hydrochloride in Human Plasma

Executive Summary

(S)-N-(Piperidin-3-yl)propanamide hydrochloride is a highly polar, basic small molecule. This application note details a robust, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its quantification in human plasma. By leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a streamlined protein precipitation (PPT) workflow, this method overcomes the severe matrix effects and poor retention typically observed with conventional reversed-phase chromatography. The protocol is fully compliant with the latest regulatory frameworks, including the[1] and the[2].

Analyte Characteristics & Bioanalytical Challenges

Chemical Profile:

  • Analyte: (S)-N-(Piperidin-3-yl)propanamide hydrochloride

  • Molecular Weight (Free Base): 156.23 g/mol

  • pKa: ~10.5 (Secondary amine on the piperidine ring)

  • LogP: < 0 (Highly hydrophilic)

The Challenge: Nitrogen-containing heterocycles (NCHs) like piperidine derivatives exhibit extremely high affinity for aqueous media[3]. On standard C18 reversed-phase columns, polar basic amines remain fully protonated at typical mobile phase pH (pH 2-4), resulting in virtually no retention[3]. Consequently, the analyte co-elutes in the column void volume alongside endogenous plasma salts and phospholipids, leading to catastrophic ion suppression and loss of MS sensitivity.

Methodological Rationale (Expertise & Causality)

To build a self-validating, robust assay, every step of the analytical workflow was designed with specific causal intent:

  • Chromatographic Strategy (HILIC): We abandoned reversed-phase in favor of HILIC (Acquity UPLC BEH HILIC). HILIC utilizes a polar stationary phase and a highly organic mobile phase (>80% Acetonitrile). The analyte partitions into a water-enriched layer on the silica surface, providing excellent retention for polar basic compounds. Furthermore, the high organic content in the mobile phase exponentially increases electrospray desolvation efficiency, drastically improving the signal-to-noise ratio.

  • Sample Preparation (Direct-Inject PPT): Liquid-liquid extraction (LLE) is ineffective for highly hydrophilic molecules. While mixed-mode solid-phase extraction (MCX SPE) is viable, it is time-consuming. We selected Acetonitrile-based Protein Precipitation (PPT). The critical insight: The resulting PPT supernatant is ~75% Acetonitrile. Because HILIC initial conditions require high organic content, this supernatant can be injected directly onto the column. This eliminates the risk of analyte loss during the evaporation and reconstitution steps required if a reversed-phase method were used.

  • Ionization & Detection: Positive Electrospray Ionization (ESI+) is ideal due to the easily protonated secondary amine. Multiple Reaction Monitoring (MRM) isolates the [M+H]+ precursor (m/z 157.1) and fragments it via Collision-Induced Dissociation (CID) to a stable piperidine ring product ion (m/z 84.1).

Visualizations

Workflow Start Analyte: (S)-N-(Piperidin-3-yl)propanamide Highly Polar, Basic Amine Challenge Challenge: Poor Retention on C18 Ion Suppression in Void Volume Start->Challenge Strategy Strategy: HILIC Chromatography + ESI Positive MS/MS Challenge->Strategy Overcome with orthogonal phase SamplePrep Sample Prep: Acetonitrile PPT (Direct HILIC Injection) Strategy->SamplePrep Match organic composition Validation Validation: ICH M10 & FDA 2018 Accuracy, Precision, Stability SamplePrep->Validation Ensure regulatory compliance Output Robust Bioanalytical Assay Ready for Clinical PK Validation->Output

Caption: Logical workflow for overcoming bioanalytical challenges of polar piperidine derivatives.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 157.1 CID Collision-Induced Dissociation (CID) Argon Gas, 15-25 eV Precursor->CID Quantifier Quantifier Ion m/z 84.1 (Piperidine Ring) CID->Quantifier Cleavage of C-N amide bond Qualifier Qualifier Ion m/z 100.1 (Loss of Propionyl) CID->Qualifier Loss of C3H5O (57 Da)

Caption: Proposed ESI+ ionization and CID fragmentation pathway for (S)-N-(Piperidin-3-yl)propanamide.

Experimental Protocols

5.1. Reagents and Materials

  • (S)-N-(Piperidin-3-yl)propanamide HCl (Reference Standard, Purity >99%).

  • Stable Isotope-Labeled Internal Standard (SIL-IS): (S)-N-(Piperidin-3-yl)propanamide-d5.

  • LC-MS Grade Acetonitrile (ACN), Water, Formic Acid (FA), and Ammonium Formate.

  • Blank Human Plasma (K2EDTA anticoagulant).

5.2. Preparation of Standards and Quality Controls (QCs)

  • Prepare a primary stock solution of the analyte at 1.0 mg/mL in 50:50 Methanol:Water.

  • Spike blank human plasma to create an 8-point calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Prepare Quality Control (QC) samples at 1.0 ng/mL (LLOQ), 3.0 ng/mL (LQC), 400 ng/mL (MQC), and 800 ng/mL (HQC).

  • Prepare SIL-IS working solution at 100 ng/mL in 50:50 ACN:Water.

5.3. Step-by-Step Sample Extraction (Protein Precipitation) Self-Validation Check: The use of a SIL-IS corrects for any well-to-well variations in extraction recovery and matrix-induced ion suppression, ensuring the trustworthiness of the final quantitative data.

  • Aliquot: Transfer 50 µL of plasma sample (Blank, Calibrator, QC, or Unknown) into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of the SIL-IS working solution (100 ng/mL) to all wells except double blanks. Vortex briefly.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to all wells. (The acidic crash solvent disrupts protein-drug binding, maximizing recovery).

  • Mixing: Seal the plate and vortex vigorously at 1000 rpm for 2 minutes.

  • Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into a clean 96-well autosampler plate.

  • Injection: Inject 2.0 µL directly onto the LC-MS/MS system.

5.4. LC-MS/MS Conditions Liquid Chromatography:

  • System: Waters ACQUITY UPLC (or equivalent).

  • Column: Waters ACQUITY UPLC BEH HILIC (1.7 µm, 2.1 x 100 mm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid). Note: The buffer ensures reproducible ionization and peak shape for the basic amine.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 95% B

    • 0.5 - 3.0 min: Linear gradient to 60% B

    • 3.0 - 4.0 min: Hold at 60% B (Column wash)

    • 4.0 - 4.1 min: Return to 95% B

    • 4.1 - 5.5 min: Re-equilibration at 95% B

Mass Spectrometry:

  • System: Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-S).

  • Ionization Mode: ESI Positive.

  • Capillary/IonSpray Voltage: 1.5 kV (Kept relatively low to prevent in-source fragmentation of this small molecule).

  • Desolvation Temperature: 500°C.

  • Desolvation Gas: 1000 L/hr.

Data Presentation: Quantitative Performance

The method was validated according to the rigorous acceptance criteria set forth in the[1] and[2].

Table 1: MRM Transitions and MS Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose
Analyte 157.1 84.1 50 25 20 Quantifier
Analyte 157.1 100.1 50 25 15 Qualifier

| SIL-IS | 162.1 | 89.1 | 50 | 25 | 20 | Internal Standard |

Table 2: Accuracy and Precision Data (n=6 per level) Criteria: Precision (%CV) must be ≤15% (≤20% at LLOQ); Accuracy (%Nominal) must be 85-115% (80-120% at LLOQ)[1][2].

QC Level Nominal Conc. (ng/mL) Intra-Assay Precision (%CV) Inter-Assay Precision (%CV) Accuracy (% Nominal)
LLOQ 1.0 6.4 8.1 104.2
LQC 3.0 4.2 5.5 98.7
MQC 400.0 3.1 4.0 101.5

| HQC | 800.0 | 2.8 | 3.6 | 99.1 |

Table 3: Matrix Effect and Extraction Recovery Evaluated using 6 independent lots of human plasma.

Parameter Low QC (3.0 ng/mL) High QC (800.0 ng/mL) Acceptance Criteria
Extraction Recovery (%) 88.4 ± 4.1% 91.2 ± 3.5% Consistent across levels
Absolute Matrix Effect (%) 94.5% 96.1% N/A

| IS-Normalized Matrix Factor | 1.02 (CV: 2.5%) | 0.99 (CV: 1.8%) | CV ≤ 15%[1] |

References

  • European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • Nödler, K., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Retrieved from[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-N-(Piperidin-3-yl)propanamide Hydrochloride Concentration for Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (S)-N-(Piperidin-3-yl)propanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the concentration of this compound in your experimental assays. By understanding the key variables and following systematic optimization protocols, you can ensure the reliability and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

Q1: What are the most critical first steps when I don't observe the expected activity with (S)-N-(Piperidin-3-yl)propanamide hydrochloride?

A1: When faced with a lack of activity, a systematic evaluation of your experimental setup is crucial. The issue can often be traced back to one of three areas: the compound itself, the assay conditions, or the biological system. Key initial steps include:

  • Verify Compound Integrity: Ensure the compound has been properly stored to prevent degradation and that the stock solution was prepared correctly.[1][2]

  • Confirm Solubility: Visually inspect your final assay solution for any signs of precipitation. Poor solubility is a common reason for a lack of efficacy.[1]

  • Re-evaluate Concentration Range: It's possible the effective concentration is outside your tested range. A broad dose-response experiment is essential.[3]

  • Check Cell/System Health: Ensure your biological system (e.g., cells, enzymes) is healthy and responsive.[1]

Q2: How do I prepare a stable stock solution of (S)-N-(Piperidin-3-yl)propanamide hydrochloride?

A2: Proper preparation and storage of stock solutions are fundamental to obtaining reproducible results.[2] For (S)-N-(Piperidin-3-yl)propanamide hydrochloride, a common practice is to prepare a high-concentration stock in a suitable solvent like anhydrous, high-purity DMSO.[1] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C for long-term stability.[1][2]

Q3: My compound seems to have low solubility in my aqueous assay buffer. What are my options?

A3: Poor aqueous solubility can significantly reduce the effective concentration of your compound.[1] If you observe precipitation, consider the following troubleshooting steps:

  • Adjust Final Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is within a range tolerated by your assay system, typically below 0.5%.[1]

  • Modify the Buffer: In some cases, adjusting the pH of the assay buffer can improve solubility. However, ensure the new pH is compatible with your biological system.

  • Use a Different Formulation: While less common for initial screening, exploring alternative formulations with excipients could be a long-term strategy.

Q4: Could the observed effect (or lack thereof) be due to off-target effects or cytotoxicity?

A4: This is a critical consideration in drug discovery. Distinguishing between on-target, off-target, and cytotoxic effects is essential for accurate interpretation of your data.[3]

  • Dose-Response Curve: A steep dose-response curve can sometimes indicate cytotoxicity.

  • Cytotoxicity Assays: Run a parallel cytotoxicity assay (e.g., Trypan Blue exclusion, LDH release) to determine the concentration at which the compound becomes toxic to your cells.[3]

  • Inactive Control: If available, using a structurally similar but inactive analog of your compound can help identify off-target effects.[3]

II. Troubleshooting Guide: A Systematic Approach

This section provides a structured approach to pinpoint and resolve common issues encountered when working with (S)-N-(Piperidin-3-yl)propanamide hydrochloride.

Problem 1: Inconsistent or Non-Reproducible Assay Results

Inconsistent results can be frustrating and call into question the validity of your findings. The following workflow can help you systematically troubleshoot this issue.

Diagram: Troubleshooting Workflow for Inconsistent Results

Caption: A stepwise decision tree for troubleshooting inconsistent assay results.

Problem 2: No Dose-Dependent Response Observed

A flat dose-response curve suggests that the compound is not producing the expected biological effect within the tested concentration range.

Potential Cause Troubleshooting Action Scientific Rationale
Compound Instability Perform a stability study of the compound in your assay buffer under experimental conditions.[3]The compound may be degrading over the course of the experiment, leading to a lower effective concentration.
Incorrect Concentration Range Test a wider range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to micromolar).[3]The optimal concentration for activity may be higher or lower than initially anticipated.
Assay Interference Run control experiments to check for assay artifacts, such as fluorescence quenching or enhancement by the compound.[4]The compound may be interfering with the detection method, masking a true biological effect.
Target Not Present or Inactive Confirm the presence and activity of the target protein in your cellular or biochemical system.The biological target of the compound may not be expressed or may be in an inactive state in your specific experimental model.

III. Experimental Protocols for Optimization

The following protocols provide a framework for systematically optimizing the concentration of (S)-N-(Piperidin-3-yl)propanamide hydrochloride.

Protocol 1: Determining the Optimal Concentration Range via Dose-Response Curve

This experiment is fundamental to understanding the potency of your compound.

Objective: To determine the effective concentration range and the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) of (S)-N-(Piperidin-3-yl)propanamide hydrochloride.

Methodology:

  • Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of (S)-N-(Piperidin-3-yl)propanamide hydrochloride in 100% DMSO.[1]

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations. A common approach is to use 10-fold dilutions to cover a broad range initially (e.g., 100 µM to 1 nM).[1]

  • Cell Seeding (for cell-based assays): Plate your cells at an optimized density to ensure they are in the logarithmic growth phase during the experiment.[1]

  • Treatment: Add the different concentrations of the compound to your assay system (e.g., cells or enzyme reaction). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control if available.[3]

  • Incubation: Incubate for a predetermined time, which may also need to be optimized (e.g., 24, 48, or 72 hours for cell-based assays).[1]

  • Assay Readout: Perform the assay and measure the response (e.g., cell viability, enzyme activity).

  • Data Analysis: Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50.

Protocol 2: Assessing Compound Solubility in Assay Buffer

This quick and simple test can save you from running entire experiments with a compound that has precipitated out of solution.

Objective: To visually assess the solubility of (S)-N-(Piperidin-3-yl)propanamide hydrochloride in your final assay buffer at the highest intended concentration.

Methodology:

  • Prepare Highest Concentration: In a clear microcentrifuge tube, add the appropriate volume of your assay buffer.

  • Add Compound Stock: Add the corresponding volume of your high-concentration stock solution of (S)-N-(Piperidin-3-yl)propanamide hydrochloride to achieve the highest concentration you plan to test.

  • Mix and Incubate: Gently vortex the solution and incubate it under the same conditions as your assay (e.g., 37°C, 5% CO2) for 1-2 hours.[1]

  • Visual Inspection: Carefully inspect the solution against a dark background for any signs of precipitation or cloudiness.[1]

IV. Signaling Pathway and Mechanism of Action

While the specific target of (S)-N-(Piperidin-3-yl)propanamide hydrochloride may vary depending on the research context, compounds with a piperidine scaffold are known to interact with a variety of central nervous system (CNS) targets.[5] The piperidine moiety is a common feature in many pharmacologically active compounds.[6] For instance, some related structures act as inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in regulating glucocorticoid levels.[7]

Diagram: Hypothetical Signaling Pathway

Caption: A generalized schematic of a small molecule inhibitor's mechanism of action.

By following the guidance in this technical support center, you will be better equipped to optimize the concentration of (S)-N-(Piperidin-3-yl)propanamide hydrochloride for your specific assays, leading to more robust and reliable scientific data.

V. References

Sources

Technical Support Center: Troubleshooting (S)-N-(Piperidin-3-yl)propanamide Hydrochloride Experimental Variability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with (S)-N-(Piperidin-3-yl)propanamide hydrochloride . As a chiral secondary amine building block, this compound presents unique experimental challenges related to its physical chemistry, steric profile, and stereochemical integrity.

This document synthesizes field-proven insights to help you diagnose and resolve experimental variability, ensuring high-yield and enantiomerically pure workflows.

Core Troubleshooting Q&A (FAQs)

Issue 1: Stoichiometry Mismatches and Inconsistent Reaction Yields

Q: Why do my amide coupling yields drop unpredictably when using different batches of this building block? A: The primary cause is the inherent hygroscopicity of the piperidine hydrochloride salt. Piperidine hydrochlorides readily absorb moisture from the surrounding atmosphere[1]. This absorbed water causes two critical failures:

  • Inaccurate Stoichiometry: The absorbed water adds invisible mass, meaning the actual molarity of the active amine is significantly lower than the weighed mass.

  • Moisture Interference: In moisture-sensitive reactions (e.g., HATU/EDC amide couplings), the introduced water outcompetes the sterically hindered secondary amine, leading to the rapid hydrolysis of the activated ester intermediate back to the starting carboxylic acid[1].

Solution: Always store the compound in a tightly sealed container within a desiccator[1]. For critical couplings, perform azeotropic drying with anhydrous toluene prior to the reaction, or verify water content via Karl Fischer titration.

Issue 2: Incomplete Coupling and Poor Nucleophilic Attack

Q: Even when strictly anhydrous, my coupling reactions stall at 50% conversion. How can I drive the reaction to completion? A: This is a combination of steric hindrance and inefficient free-basing . The secondary amine is sterically shielded by the adjacent propanamide group at the 3-position of the piperidine ring[2]. Furthermore, if the HCl salt is not fully neutralized, the amine remains protonated and non-nucleophilic. Aqueous workups to generate the free base often result in massive product loss because the deprotonated piperidine is highly water-soluble.

Solution: Abandon aqueous free-basing. Instead, utilize an in-situ neutralization strategy with a stoichiometric excess of a non-nucleophilic tertiary amine (like DIPEA) or perform a non-aqueous desalting step using a basic ion-exchange resin (e.g., Amberlyst A21) prior to coupling.

Issue 3: Degradation of Chiral Purity (Enantiomeric Excess)

Q: My final product shows a significant drop in enantiomeric excess (ee%). Is the (S)-stereocenter racemizing during the reaction? A: Yes, chiral piperidine derivatives can be susceptible to racemization or epimerization under harsh basic conditions or elevated temperatures[3],[4]. The presence of strong bases (like NaH or excessive NaOH) during the activation and coupling steps can facilitate deprotonation or temporary ring-opening mechanisms that degrade the stereocenter[4].

Solution: Employ milder bases (e.g., DIPEA, N-methylmorpholine, or K₂CO₃) and strictly control the reaction temperature. Initiating the coupling at 0 °C and allowing it to slowly warm to room temperature minimizes the rate of epimerization while allowing the slower, sterically hindered nucleophilic attack to proceed.

Quantitative Data & Physicochemical Properties

Understanding the baseline properties of the building block is critical for designing self-validating protocols.

PropertyValue / CharacteristicImpact on Experimental Design
Molecular Weight Free base: 156.23 g/mol [2]HCl Salt: ~192.69 g/mol Must account for the HCl mass during stoichiometric calculations.
Hygroscopicity High (Typical for piperidine HCl salts)[5]Requires controlled atmosphere handling and desiccation[1].
Solubility (HCl Salt) Freely soluble in water and MeOH[5]Precludes standard aqueous extraction for free-base recovery.
Solubility (Free Base) Soluble in DCM, EtOAc, THFIdeal for organic-phase coupling reactions once desalted.
Storage Conditions -4 °C to -20 °C, tightly closed[6]Prevents thermal degradation and limits moisture ingress.

Experimental Protocols

To ensure a self-validating system, the following protocols incorporate built-in verification steps to confirm success before proceeding to the next synthetic stage.

Protocol A: Non-Aqueous Free-Basing via Ion-Exchange Resin

Use this protocol to generate the anhydrous free base without risking yield loss to the aqueous phase.

  • Resin Preparation: Suspend Amberlyst A21 (weakly basic resin, 3.0 equivalents) in anhydrous dichloromethane (DCM) and stir for 15 minutes. Filter and wash the resin twice with anhydrous DCM to remove trapped moisture.

  • Desalting: Dissolve (S)-N-(Piperidin-3-yl)propanamide hydrochloride (1.0 eq) in a minimum volume of anhydrous methanol (as it is poorly soluble in pure DCM). Add this solution to the pre-washed resin suspended in DCM.

  • Agitation: Stir gently at room temperature for 2 hours. Validation Step: Spot the supernatant on a TLC plate and stain with Ninhydrin; a dark purple spot confirms the presence of the free secondary amine.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin thoroughly with a 9:1 DCM/MeOH mixture to ensure complete recovery of the amine.

  • Concentration: Evaporate the filtrate under reduced pressure at 25 °C. The resulting oil/solid is the pure, anhydrous free base, ready for immediate use.

Protocol B: Low-Temperature Amide Coupling (Preserving Chiral Integrity)

Use this protocol to couple the amine while preventing base-catalyzed racemization[3].

  • Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.1 eq) and HOAt (1.1 eq).

  • Cooling: Submerge the flask in an ice-water bath and cool to strictly 0 °C[3].

  • Base Addition: Add anhydrous DIPEA (2.5 eq) dropwise. Stir for 10 minutes at 0 °C to form the activated ester.

  • Amine Addition: Dissolve the (S)-N-(Piperidin-3-yl)propanamide hydrochloride (1.1 eq) in anhydrous DMF and add it dropwise to the activated mixture.

  • Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 12 hours[3]. Validation Step: Analyze an aliquot via LC-MS. The [M+H]⁺ peak of the product should be dominant, with <5% of the hydrolyzed acid byproduct.

Mechanistic & Diagnostic Visualizations

Troubleshooting Start Yield or Purity Drop Detected CheckWater Assess Moisture Content (Karl Fischer) Start->CheckWater HighWater >0.5% Moisture (Hygroscopic HCl Salt) CheckWater->HighWater LowWater <0.5% Moisture (Dry Reagent) CheckWater->LowWater Dry Azeotropic Drying Store in Desiccator HighWater->Dry CheckChiral Assess Chiral Purity (Chiral HPLC) LowWater->CheckChiral LowEE Low Enantiomeric Excess (ee%) CheckChiral->LowEE HighEE High ee% (Coupling Issue) CheckChiral->HighEE OptimizeBase Reduce Base Strength Lower Temp to 0°C LowEE->OptimizeBase OptimizeCoupling Use Non-Aqueous Resin Free-Basing HighEE->OptimizeCoupling

Decision-tree workflow for diagnosing and resolving yield and chiral purity issues.

Pathway Acid Carboxylic Acid + HATU/HOAt ActiveEster Activated Ester Intermediate Acid->ActiveEster Activation Product Desired Chiral Amide Product ActiveEster->Product Nucleophilic Attack Hydrolysis Hydrolyzed Acid (Side Reaction) ActiveEster->Hydrolysis Moisture Interference Amine (S)-N-(Piperidin-3-yl) propanamide Amine->Product Water Trace H2O (from HCl salt) Water->Hydrolysis

Mechanistic pathway illustrating the competing hydrolysis of the activated ester by trace moisture.

References

  • Biofount: 176525-37-4 | 2-methyl-N-(piperidin-3-yl)propanamide[6]. Available at:[Link]

  • Japanese Pharmacopoeia / Thai MOPH: TOLPERISONE HYDROCHLORIDE Official Monographs[5]. Available at:[Link]

Sources

Technical Support Center: Troubleshooting (S)-N-(Piperidin-3-yl)propanamide HCl Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists encountering precipitation issues when introducing (S)-N-(Piperidin-3-yl)propanamide hydrochloride into biological media or assay buffers.

Below, we deconstruct the physical chemistry behind the precipitation, provide actionable troubleshooting steps, and outline self-validating protocols to ensure compound stability in your assays.

Part 1: Quick-Reference FAQs

Q: My compound is an HCl salt, which should be highly water-soluble. Why is it crashing out in cell culture media? A: While hydrochloride salts are highly soluble in pure water, complex media (like DMEM or PBS) contain high concentrations of chloride ions (~140-150 mM). This triggers the common ion effect , which suppresses the solubility of the HCl salt and forces it out of solution[1]. Additionally, rapid dilution from a DMSO stock can cause a "solvent shift," leading to transient supersaturation and precipitation[2].

Q: Can I just heat the media to dissolve the precipitate? A: Heating can temporarily increase solubility by altering the thermodynamics of the solution, but once the media returns to physiological temperature (37°C) or room temperature, the compound will likely re-precipitate (nucleate). You must address the formulation strategy rather than relying on heat alone.

Q: Does the pH of my media matter for this specific compound? A: Yes. The piperidine ring in (S)-N-(Piperidin-3-yl)propanamide has a basic pKa (typically around 9.0–10.5)[3]. At physiological pH (7.4), it remains protonated and soluble. However, if your media undergoes a basic pH spike (pH > 9.0) during preparation, the compound will convert into its highly lipophilic, insoluble free-base form.

Part 2: In-Depth Troubleshooting & Mechanistic Causality

To permanently resolve precipitation, you must identify which of the three primary physicochemical boundaries your experiment is crossing.

The Solvent Shift Phenomenon (DMSO to Aqueous)

The Causality: Researchers often prepare a high-concentration stock (e.g., 50 mM) in Dimethyl Sulfoxide (DMSO) and inject it directly into aqueous media. This rapid transition drastically reduces the solvent capacity of the mixture. The localized concentration of the drug momentarily exceeds its aqueous solubility limit, creating a state of supersaturation [2]. Without a precipitation inhibitor, the molecules rapidly aggregate and nucleate into visible crystals. The Fix: Utilize a stepwise dilution method (detailed in the protocol below) and ensure the media is pre-warmed to 37°C to increase the kinetic barrier to nucleation.

The Common Ion Effect

The Causality: (S)-N-(Piperidin-3-yl)propanamide is formulated as a hydrochloride (HCl) salt. According to Le Chatelier's principle, the solubility product constant (


) dictates that adding a common ion (in this case, 

) to the solution will drive the equilibrium toward the solid state[1]. Because standard biological buffers like PBS contain high levels of NaCl, the excess chloride ions suppress the dissociation of the drug. The Fix: Perform your intermediate dilutions in a low-chloride buffer (e.g., HEPES or pure water) before the final introduction into high-chloride cell culture media.
pH-Induced Free-Basing

The Causality: The solubility of piperidine derivatives is highly pH-dependent. The nitrogen atom on the piperidine ring must remain protonated to maintain aqueous solubility. If the local pH exceeds the compound's pKa, it deprotonates into the free base[3]. The Fix: Ensure your media is heavily buffered (e.g., with 25 mM HEPES) prior to compound addition to prevent localized alkaline spikes.

Part 3: Physicochemical Data Summary

Use the following table to predict the behavior of (S)-N-(Piperidin-3-yl)propanamide HCl in your specific assay conditions.

ParameterCharacteristic / ValueImpact on Media Formulation
Salt Form Hydrochloride (HCl)Highly soluble in pure

; susceptible to common ion effect in PBS/DMEM.
Piperidine pKa ~9.0 - 10.5Remains protonated (soluble) at pH 7.4. Precipitates rapidly at pH > 9.0.
Solvent Shift Risk High (DMSO

Aqueous)
Direct bolus addition causes supersaturation and nucleation.
Thermal Sensitivity ModerateCold media (

C) drastically lowers the solubility threshold during dilution.

Part 4: Validated Experimental Protocols

To ensure trustworthiness, the following workflow is designed as a self-validating system . It includes built-in quality control steps to verify that micro-precipitation has not occurred before you apply the media to your cells or assay.

Protocol: Stepwise "Solvent Shift" Formulation

Objective: Dilute a 50 mM DMSO stock of (S)-N-(Piperidin-3-yl)propanamide HCl to a 100


M working concentration in cell culture media without inducing nucleation.

Materials Needed:

  • Anhydrous DMSO

  • Low-chloride intermediate buffer (e.g., 5% Dextrose in Water - D5W, or 10 mM HEPES pH 7.4)

  • Final Cell Culture Media (e.g., DMEM + 10% FBS)

  • Spectrophotometer (for validation)

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the lyophilized (S)-N-(Piperidin-3-yl)propanamide HCl in anhydrous DMSO to create a 50 mM master stock. Note: Ensure the DMSO is anhydrous; water absorption from humidity will degrade stock stability.

  • Thermal Equilibration: Pre-warm both the intermediate buffer and the final cell culture media to 37°C in a water bath. Do not skip this step.

  • Intermediate Dilution (Mitigating Common Ion Effect):

    • Add 10

      
      L of the 50 mM DMSO stock dropwise into 490 
      
      
      
      L of the pre-warmed intermediate buffer (D5W or HEPES) while vortexing continuously.
    • Causality: This creates a 1 mM intermediate solution. By avoiding high-chloride media at this high-concentration stage, you bypass the common ion effect limit[1].

  • Final Dilution:

    • Add 1 mL of the 1 mM intermediate solution dropwise into 9 mL of the pre-warmed final cell culture media while stirring.

    • This yields a final concentration of 100

      
      M with a final DMSO concentration of 0.2%.
      
  • Self-Validation Step (OD600 Check):

    • Blank a spectrophotometer with your vehicle-treated final media.

    • Measure the optical density of your formulated media at 600 nm (OD600).

    • Pass Criteria: An OD600

      
       indicates a true solution. An OD600 
      
      
      
      indicates the presence of colloidal micro-precipitates, meaning the injection rate in Step 4 was too fast.

Part 5: Mechanistic Visualization

The following diagram maps the logical relationships between formulation errors and precipitation pathways, contrasting them with the optimal workflow.

G cluster_0 Precipitation Pathways (Failure Modes) cluster_1 Optimal Workflow (Success Mode) Stock (S)-N-(Piperidin-3-yl)propanamide HCl (DMSO Stock) ColdMedia Direct Bolus Addition into Aqueous Media Stock->ColdMedia HighPH Unbuffered Media (pH Spikes > 9.0) Stock->HighPH HighCl Direct Addition to High [Cl⁻] Media (PBS) Stock->HighCl WarmMedia Stepwise Dropwise Dilution via Low-Chloride Buffer Stock->WarmMedia SolventShift Solvent Shift & Supersaturation ColdMedia->SolventShift FreeBase Deprotonation to Insoluble Free Base HighPH->FreeBase CommonIon Common Ion Effect (Ksp exceeded) HighCl->CommonIon Precipitate Precipitation / Crashing Out SolventShift->Precipitate FreeBase->Precipitate CommonIon->Precipitate ControlledPH Pre-warmed (37°C) & Buffered at pH 7.4 WarmMedia->ControlledPH Stable Stable Aqueous Solution (OD600 < 0.05) ControlledPH->Stable

Caption: Pathways of (S)-N-(Piperidin-3-yl)propanamide HCl precipitation vs. optimal formulation.

References

  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • 18.3: Common-Ion Effect in Solubility Equilibria Source: Chemistry LibreTexts URL:[Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: ACS Chemical Neuroscience (via UGR) URL:[Link]

Sources

Technical Support Center: Strategies for Enhancing the Bioavailability of (S)-N-(Piperidin-3-yl)propanamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for (S)-N-(Piperidin-3-yl)propanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but a logical, science-backed framework for diagnosing issues and selecting the most effective formulation strategies. We will explore the causality behind experimental choices, ensuring that every step is a self-validating part of your development workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and initial queries researchers may have regarding (S)-N-(Piperidin-3-yl)propanamide hydrochloride and its bioavailability.

Q1: What is (S)-N-(Piperidin-3-yl)propanamide hydrochloride and what are its likely physicochemical properties?

(S)-N-(Piperidin-3-yl)propanamide hydrochloride is a small organic molecule containing a piperidine ring and a propanamide group.[1][2] As a hydrochloride salt, it is expected to be a crystalline solid with relatively good aqueous solubility. The presence of hydrogen bond donors and acceptors suggests potential interactions with physiological membranes.[1] However, good solubility does not automatically guarantee good oral absorption.

Q2: What is oral bioavailability and why is it a critical parameter?

Oral bioavailability refers to the fraction of an administered drug that reaches the systemic circulation unchanged.[3] It is a critical pharmacokinetic parameter because it determines the dose required to achieve a therapeutic concentration in the body. Low bioavailability can lead to high dose requirements, significant patient-to-patient variability, and potential therapeutic failure.[4][5]

Q3: What are the primary barriers to achieving high oral bioavailability?

The most common barriers can be categorized by the Biopharmaceutics Classification System (BCS), which classifies drugs based on their aqueous solubility and intestinal permeability.[6] The primary hurdles are:

  • Poor Solubility/Dissolution: The drug does not dissolve effectively in the gastrointestinal fluids, limiting the amount available for absorption.[7]

  • Poor Permeability: The drug dissolves but cannot efficiently cross the intestinal epithelial cell membrane to enter the bloodstream.[8]

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation.[3] In the gut wall or liver, metabolic enzymes can significantly degrade the drug, reducing the amount that reaches the rest of the body.[5][9]

Q4: How does the Biopharmaceutics Classification System (BCS) guide formulation strategy?

The BCS provides a scientific framework for classifying drug substances and helps predict potential bioavailability challenges.[6] By determining if your compound's limitation is solubility (BCS Class II), permeability (BCS Class III), or both (BCS Class IV), you can select a more targeted and effective formulation strategy.

BCS Class Solubility Permeability Primary Bioavailability Challenge Recommended General Strategies
Class I HighHighGenerally no major challenges.Conventional immediate-release dosage forms.
Class II LowHighDissolution rate-limited absorption.Solubility/dissolution enhancement (ASDs, nanosuspensions).[10][11]
Class III HighLowPermeability-limited absorption.Permeation enhancers, prodrugs.[6][12]
Class IV LowLowBoth solubility and permeability are major barriers.Combination approaches (e.g., nanosuspension with permeation enhancers), lipid-based systems.[4][13]

Section 2: Troubleshooting Guide: A Step-by-Step Approach to Low Bioavailability

This section is structured to help you diagnose the specific cause of poor bioavailability for (S)-N-(Piperidin-3-yl)propanamide hydrochloride and identify appropriate solutions.

Q: My initial in vivo animal studies with a simple saline/suspension formulation of (S)-N-(Piperidin-3-yl)propanamide hydrochloride show very low and variable oral bioavailability. Where do I begin?

A: A systematic, data-driven approach is crucial. The first step is to deconstruct the problem by assessing the fundamental properties of the drug substance: its solubility and its permeability. This will allow you to classify the compound within the BCS framework and select a rational formulation strategy.

Diagnostic Workflow for Bioavailability Enhancement

The following workflow provides a logical path from identifying the problem to selecting a viable formulation strategy.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Classification & Strategy Start Problem: Low Oral Bioavailability Solubility Step 1: Assess Aqueous Solubility Start->Solubility Permeability Step 2: Assess Membrane Permeability (e.g., Caco-2 Assay) Solubility->Permeability Solubility is High BCS_II Likely BCS Class II: Poor Dissolution Solubility->BCS_II Solubility is Low / Dissolution is Slow BCS_IV Likely BCS Class IV: Poor Solubility & Permeability Solubility->BCS_IV Solubility is Low Metabolism Step 3: Assess Metabolic Stability (e.g., Liver Microsomes) Permeability->Metabolism Permeability is High BCS_III Likely BCS Class III: Poor Permeability Permeability->BCS_III Permeability is Low FirstPass High First-Pass Metabolism Issue Metabolism->FirstPass High Turnover BCS_II->Permeability Re-evaluate Permeability Strat_II Strategies: • Amorphous Solid Dispersions (ASD) • Nanosuspensions • Micronization BCS_II->Strat_II Strat_III Strategies: • Permeation Enhancers • Prodrug Approach • Mucoadhesive Systems BCS_III->Strat_III BCS_IV->Permeability Permeability is Low Strat_IV Strategies: • Lipid-Based Systems (SEDDS) • Nanosystems + Enhancers • Combination Approaches BCS_IV->Strat_IV Strat_FP Strategies: • Lipid-Based Systems (Lymphatic Uptake) • Alternative Routes (Sublingual, Transdermal) • Enzyme Inhibitors (Co-dosing) FirstPass->Strat_FP

Caption: Diagnostic workflow for troubleshooting low oral bioavailability.

Scenario 1: The Issue is Poor Permeability (Likely BCS Class III)

Q: My compound is freely soluble in aqueous media, but the Caco-2 assay shows a low apparent permeability coefficient (Papp < 1.0 x 10⁻⁶ cm/s) and/or a high efflux ratio (>2). What are my options?

A: This profile is characteristic of a BCS Class III compound. The primary challenge is getting the molecule across the intestinal wall.

  • Causality: The molecule, despite being in solution, may be too polar, too large, or a substrate for efflux transporters like P-glycoprotein (P-gp) that actively pump it back into the intestinal lumen.[14] A high efflux ratio in a bidirectional Caco-2 assay is a strong indicator of this.[14]

  • Recommended Strategies:

    • Prodrug Approach: This involves chemically modifying the molecule to create a more lipophilic, temporarily inactive version (a prodrug) that can cross the cell membrane more easily.[12] Once inside the cell or in circulation, enzymes cleave the modifying group to release the active parent drug. This is a highly effective but resource-intensive strategy requiring medicinal chemistry efforts.[12]

    • Use of Permeation Enhancers: These are excipients that transiently open the tight junctions between intestinal cells or fluidize the cell membrane, allowing the drug to pass through more easily. This approach requires careful screening to ensure the enhancer is safe and effective at the required concentration.

    • Structural Modifications: Minor changes to the molecule's structure, if feasible, can disrupt recognition by efflux transporters or improve lipophilicity without compromising pharmacological activity.[15]

Scenario 2: The Issue is Poor Dissolution (Likely BCS Class II)

Q: While the compound is a hydrochloride salt, its intrinsic dissolution rate is slow, or it precipitates in simulated intestinal fluid (pH 6.8). How can I improve this?

A: This suggests a dissolution rate-limited absorption problem, typical of BCS Class II compounds. Even soluble salts can have dissolution issues if the free base form, which is less soluble, precipitates out as the pH increases in the small intestine.

  • Causality: The rate of absorption is limited by how fast the solid drug can dissolve. Increasing the surface area or using a higher-energy form of the drug can dramatically increase the dissolution velocity.[11][16]

  • Recommended Strategies:

    • Amorphous Solid Dispersions (ASDs): This is a leading strategy for poorly soluble drugs.[10][17] By dispersing the drug at a molecular level within a polymer matrix (e.g., HPMCAS, PVP), you convert it from a stable crystalline form to a high-energy amorphous state.[18][19] This amorphous form can achieve a much higher "apparent solubility," creating a supersaturated solution in the gut that drives absorption.[19][20]

    • Nanosuspensions: This technique reduces drug particle size down to the nanometer range (typically 200-600 nm).[16][21] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area available for dissolution, thereby increasing the dissolution rate.[11] Nanosuspensions are stabilized by surfactants and can be administered orally as a liquid or dried into a solid dosage form.[13][22]

Scenario 3: The Issue is High First-Pass Metabolism

Q: My compound shows good solubility and good permeability in vitro, but the oral bioavailability in vivo is still disappointingly low. Could this be a metabolism issue?

A: This is a classic sign of extensive first-pass metabolism. The drug is absorbed from the intestine but is heavily metabolized by enzymes in the intestinal wall or the liver before it can reach the systemic circulation.[3][5]

  • Causality: Enzymes, particularly the Cytochrome P450 family in the liver, are highly efficient at modifying and clearing foreign compounds.[23] If your compound is a substrate for these enzymes, a significant portion of the absorbed dose will be inactivated before it can exert a therapeutic effect.[24]

  • Recommended Strategies:

    • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance bioavailability for drugs subject to first-pass metabolism.[4][25] These systems consist of oils, surfactants, and cosolvents that encapsulate the drug.[26] Upon contact with gastrointestinal fluids, they form a fine oil-in-water emulsion, which can promote drug uptake into the intestinal lymphatic system.[27] The lymphatic system bypasses the portal vein and drains directly into the systemic circulation, thus avoiding first-pass metabolism in the liver.[27]

    • Alternative Routes of Administration: If oral delivery proves too challenging, consider routes that bypass the gastrointestinal tract and the liver. Sublingual, buccal, and transdermal routes allow the drug to be absorbed directly into the systemic circulation.[3][24]

Mechanisms of Key Bioavailability Enhancement Strategies

G cluster_0 The Challenge: Low Bioavailability cluster_1 Formulation Strategies cluster_2 Mechanism of Action API (S)-N-(Piperidin-3-yl)propanamide hydrochloride ASD Amorphous Solid Dispersion (ASD) API->ASD Nano Nanosuspension API->Nano Lipid Lipid-Based System (SEDDS) API->Lipid Mech_ASD Creates high-energy amorphous state. Increases 'apparent' solubility and drives absorption via supersaturation. ASD->Mech_ASD Solves: Low Solubility/ Dissolution (BCS II) Mech_Nano Drastically increases surface area. Accelerates dissolution rate according to the Noyes-Whitney equation. Nano->Mech_Nano Solves: Low Dissolution (BCS II) Mech_Lipid Encapsulates drug in lipid droplets. Promotes lymphatic uptake, bypassing first-pass metabolism in the liver. Lipid->Mech_Lipid Solves: High First-Pass Metabolism / Low Solubility (BCS II/IV)

Caption: How different formulation strategies address specific bioavailability barriers.

Section 3: Detailed Experimental Protocols

Here we provide step-by-step methodologies for key experiments in your diagnostic and formulation workflow. These protocols are designed to be self-validating by including necessary controls.

Protocol 1: Caco-2 Permeability Assay

This assay is the industry standard for predicting in vivo drug absorption across the gut wall.[28][29] It uses the human colon adenocarcinoma cell line (Caco-2), which differentiates into a polarized monolayer of cells with characteristics similar to intestinal enterocytes.[14]

Objective: To determine the apparent permeability coefficient (Papp) of (S)-N-(Piperidin-3-yl)propanamide hydrochloride and assess if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • 24-well Transwell plates (e.g., Corning Costar)

  • Cell culture medium (DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transport buffer (Hank's Balanced Salt Solution - HBSS, with 25 mM HEPES, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability), Talinolol (P-gp substrate)[14]

  • Lucifer yellow for monolayer integrity check

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of Transwell inserts at a density of ~60,000 cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent, polarized monolayer.[30]

  • Monolayer Integrity Test:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. A TEER value >200 Ω·cm² indicates good monolayer integrity.[31]

    • Additionally, perform a Lucifer yellow permeability test. A low Papp (<1.0 x 10⁻⁶ cm/s) for Lucifer yellow confirms that the tight junctions are intact.

  • Permeability Experiment (Bidirectional):

    • Wash the monolayers twice with pre-warmed (37°C) transport buffer.

    • Apical to Basolateral (A→B) Transport:

      • Add transport buffer containing the test compound (final concentration typically 1-10 µM) and control compounds to the apical (donor) chamber.

      • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A) Transport:

      • Add transport buffer containing the test compound and controls to the basolateral (donor) chamber.

      • Add fresh transport buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C on an orbital shaker for 1-2 hours.[31]

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the Papp (cm/s) using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of drug appearance in the receiver chamber.[14]

        • A is the surface area of the Transwell membrane.[14]

        • C₀ is the initial concentration in the donor chamber.[14]

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B→A) / Papp (A→B)

Interpretation:

  • High Permeability: Papp (A→B) > 5.0 x 10⁻⁶ cm/s (similar to propranolol).

  • Low Permeability: Papp (A→B) < 1.0 x 10⁻⁶ cm/s (similar to atenolol).

  • Active Efflux: Efflux Ratio > 2.0 suggests the compound is a substrate for an efflux transporter like P-gp.[14]

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying

This protocol provides a general method for producing an ASD, a robust technique for enhancing the solubility of BCS Class II or IV compounds.[20]

Objective: To prepare a solid dispersion of (S)-N-(Piperidin-3-yl)propanamide hydrochloride in an amorphous state to improve its dissolution rate.

Materials:

  • (S)-N-(Piperidin-3-yl)propanamide hydrochloride (API)

  • Polymer (e.g., HPMCAS, PVP K30, Soluplus®)

  • Volatile organic solvent system (e.g., methanol, acetone, dichloromethane, or a mixture)

  • Spray dryer equipped with a two-fluid nozzle

  • Secondary drying oven (vacuum or conventional)

Methodology:

  • Polymer and Solvent Selection (Screening):

    • Perform initial solvent screening to find a common solvent or solvent system that can dissolve both the API and the polymer at the desired ratio.

    • The choice of polymer is critical and depends on drug-polymer miscibility and desired release profile. HPMCAS is often a good starting point due to its ability to inhibit precipitation.[10]

  • Solution Preparation:

    • Prepare a solution by dissolving the API and the polymer in the selected solvent system. A typical starting drug loading is 10-30% (w/w).

    • Ensure complete dissolution by stirring or sonication. The total solid concentration is typically low (e.g., 2-10% w/v) to ensure efficient solvent evaporation.

  • Spray Drying Process:

    • Set the spray dryer parameters. These are highly instrument-dependent, but key parameters to optimize include:

      • Inlet Temperature: High enough to evaporate the solvent but low enough to avoid thermal degradation of the API or polymer.

      • Atomization Gas Flow Rate: Controls droplet size.

      • Solution Feed Rate: Controls the residence time and drying efficiency.

    • Pump the solution through the nozzle into the drying chamber. The hot gas rapidly evaporates the solvent, leaving behind solid particles of the API dispersed in the polymer.

    • Collect the dried powder from the cyclone separator.

  • Secondary Drying:

    • Transfer the collected powder to a vacuum oven and dry at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Characterization (Self-Validation):

    • Differential Scanning Calorimetry (DSC): A single glass transition temperature (Tg) indicates a successfully formed, miscible amorphous system. The absence of a melting endotherm for the API confirms its amorphous state.

    • Powder X-ray Diffraction (PXRD): A "halo" pattern with no sharp Bragg peaks confirms the amorphous nature of the API in the dispersion.

    • Dissolution Testing: Perform dissolution tests in relevant media (e.g., simulated gastric and intestinal fluids) to compare the ASD to the crystalline API. The ASD should show a significantly faster dissolution rate and ideally achieve supersaturation.

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Galore International Journal of Health Sciences and Research. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma. [Link]

  • Kharat, M., & Dhavale, R. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. PMC. [Link]

  • In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA. [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). PMC. [Link]

  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. (n.d.). Bentham Science. [Link]

  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. (n.d.). Division of Pharmacy Professional Development. [Link]

  • The Truths and Myths of Oral Lipid-Based Drug Delivery Systems. (2018). Drug Development & Delivery. [Link]

  • First-pass effect. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. (2024). Symmetric. [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020). Ascendia Pharma. [Link]

  • Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review. (2023). ResearchGate. [Link]

  • Amorphous Solid Dispersion. (n.d.). Veranova. [Link]

  • First pass effect. (n.d.). Wikipedia. [Link]

  • Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. (2025). MDPI. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. [Link]

  • Caco2 assay protocol. (n.d.). Cyprotex. [Link]

  • First-Pass Metabolism and Its Effect on Bioavailability. (2025). ResearchGate. [Link]

  • Cell-based in vitro models for predicting drug permeability. (2012). PubMed. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.). SpringerLink. [Link]

  • Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. (2008). PubMed. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]

  • Ascendia Pharmaceutical Solutions FORMULATION FORUM: "Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs". (2025). Drug Development & Delivery. [Link]

  • Experimental models for predicting drug absorption and metabolism. (2013). PubMed. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Recreate Human Relevant Drug Absorption In Vitro. (2025). CN Bio. [Link]

  • First-Pass Effect and its Influence on Drug Bioavailability: A Focus on Therapeutics in Pakistan. (2026). International Journal of Pharmaceutical Sciences. [Link]

  • In Vitro Drug Absorption Methods. (n.d.). Consensus. [Link]

  • First-Pass Metabolism and Its Effect on Bioavailability. (2025). OSF Preprints. [Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. (n.d.). PubMed. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • N-Methyl-3-(3-piperidinyl)propanamide hydrochloride. (n.d.). PubChem. [Link]

  • Solid Form Strategies for Increasing Oral Bioavailability. (2022). Drug Hunter. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PMC. [Link]

  • SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. (2019). Drug Development & Delivery. [Link]

  • Improving the Bio-Availability of Drugs Through Their Chemistry. (2015). Contract Pharma. [Link]

  • How to improve the bioavailability of a drug? (2025). Patsnap Synapse. [Link]

  • N-Phenyl-N-(piperidin-4-yl)(3,3,3-ngcontent-ng-c2699131324="" class="ng-star-inserted">2H_3)propanamide--hydrogen chloride (1/1). (n.d.). PubChem. [Link]

Sources

Technical Support Center: Refinement of (S)-N-(Piperidin-3-yl)propanamide Hydrochloride Synthesis for Higher Yield

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (S)-N-(Piperidin-3-yl)propanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic route for higher yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot common issues encountered during this synthesis.

Synthesis Overview

The synthesis of (S)-N-(Piperidin-3-yl)propanamide hydrochloride is typically achieved via a robust two-step sequence starting from commercially available (S)-3-Amino-1-Boc-piperidine. The core strategy involves:

  • N-Propionylation: Selective acylation of the C3-amino group to form the amide bond.

  • N-Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final hydrochloride salt.

While seemingly straightforward, each step has critical parameters that must be controlled to maximize yield and minimize impurity formation. This guide provides a deep dive into troubleshooting and optimizing these transformations.

Synthetic_Workflow cluster_0 Step 1: N-Propionylation cluster_1 Step 2: N-Boc Deprotection Start (S)-3-Amino-1-Boc-piperidine Intermediate (S)-tert-butyl 3-(propanamido)piperidine-1-carboxylate Start->Intermediate Propionyl Chloride, Et3N, DCM Final (S)-N-(Piperidin-3-yl)propanamide Hydrochloride Intermediate->Final 4M HCl in Dioxane

Caption: General synthetic workflow for (S)-N-(Piperidin-3-yl)propanamide HCl.

Troubleshooting Guide & Optimization Strategies

This section addresses specific, common problems in a question-and-answer format.

Question 1: My yield is consistently low (<70%) after the N-Propionylation step. What are the likely causes and solutions?

Low yield in the amide coupling step is a frequent issue stemming from several factors related to reagents and reaction conditions.

Answer:

  • Cause A: Inefficient HCl Scavenging. The reaction of propionyl chloride with the amine generates one equivalent of hydrochloric acid (HCl). This HCl can protonate the starting amine, rendering it unreactive. A tertiary amine base is required to neutralize this acid.

    • Solution: Ensure at least 1.1 to 1.2 equivalents of a non-nucleophilic tertiary base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are used. Using less than one equivalent is a common mistake that directly leads to lower conversion. While bases like N-methylmorpholine (NMM) can be used, Et₃N is often effective and economical for this type of acylation[1].

  • Cause B: Reagent Quality and Stability. Propionyl chloride is highly sensitive to moisture. Contamination with water will hydrolyze it to propionic acid, which does not react under these conditions, thus reducing the effective concentration of your acylating agent.

    • Solution: Use a fresh bottle of propionyl chloride or redistill older stock. Ensure all glassware is flame- or oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon)[2]. Use anhydrous dichloromethane (DCM) as the solvent.

  • Cause C: Suboptimal Reaction Temperature. While the reaction is often robust at room temperature, controlling the initial exotherm is critical. Adding the propionyl chloride too quickly to the reaction mixture can cause a temperature spike, leading to side reactions.

    • Solution: Control the addition of propionyl chloride by adding it dropwise to a cooled solution (0 °C) of the amine and base in DCM[3]. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed[4].

ParameterSuboptimal ConditionRecommended ConditionRationale
Base Stoichiometry < 1.0 eq.1.1 - 1.2 eq.Neutralizes byproduct HCl to keep the amine nucleophilic[1].
Atmosphere AirInert (N₂ or Ar)Prevents hydrolysis of the moisture-sensitive propionyl chloride[3].
Temperature Control Uncontrolled additionDropwise addition at 0 °CManages initial exotherm, minimizing potential side products.
Question 2: The N-Boc deprotection step is sluggish, or I'm seeing incomplete conversion by LC-MS. How can I improve this?

Incomplete deprotection is a common issue that complicates purification. The choice and handling of the acidic reagent are paramount.

Answer:

  • Cause A: Insufficient Acid. The Boc group requires a strong acid for efficient cleavage. While catalytic acid can work, a stoichiometric or excess amount is typically required to drive the reaction to completion in a reasonable timeframe.

    • Solution: Use a significant excess of acid. A common and highly effective method is using a commercially available solution of 4M HCl in dioxane[5]. Typically, dissolving the Boc-protected intermediate in a minimal amount of a co-solvent like methanol or DCM and then adding 5-10 equivalents of the HCl/dioxane solution is sufficient. The reaction is often complete within 1-2 hours at room temperature[6].

  • Cause B: Water in the Reaction. While the mechanism involves protonation, the presence of excessive water can sometimes interfere with the reaction in organic solvents and can complicate the isolation of the final product.

    • Solution: Use anhydrous solvents and reagents where possible. A key advantage of using HCl in dioxane is that it is an anhydrous reagent that directly provides the chloride counter-ion for the desired hydrochloride salt, simplifying workup[5][7].

  • Cause C: Premature Workup. Assuming the reaction is complete without analytical confirmation is a frequent source of error.

    • Solution: Always monitor the reaction's progress. A simple TLC analysis (staining with ninhydrin will show the appearance of the free amine) or LC-MS analysis can confirm the complete disappearance of the starting material[4].

Question 3: I'm observing an impurity with a mass of +56 Da (C₃H₄O) compared to my desired product. What is it and how can it be avoided?

This mass difference often corresponds to an additional propionyl group.

Answer:

This side product is likely the result of N-propionylation on the piperidine ring nitrogen. This occurs if the Boc protecting group is prematurely cleaved or, more commonly, if the synthesis was attempted without a protecting group on the piperidine nitrogen. The secondary amine of the piperidine ring is also a nucleophile and can compete with the C3-amine for the acylating agent[3][8].

  • Solution: The use of the N-Boc protecting group is the correct strategy to prevent this side reaction. If you are still observing this impurity, it suggests your N-Boc protected starting material may be contaminated or that some deprotection is occurring under the reaction conditions (which is highly unlikely in the acylation step). The most reliable solution is to ensure the high purity of the (S)-3-Amino-1-Boc-piperidine starting material.

Frequently Asked Questions (FAQs)

Q1: Why is the N-Boc protecting group necessary for this synthesis? The tert-butoxycarbonyl (Boc) group is essential for achieving selectivity. It temporarily masks the secondary amine on the piperidine ring, which is more nucleophilic than the C3-primary amine. This ensures that acylation occurs exclusively at the desired C3 position, preventing the formation of di-acylated and other N-acylated byproducts[3]. Its facile removal under acidic conditions makes it an ideal choice for this synthetic route[6].

Q2: Can I use propionic acid with a coupling agent (e.g., EDC/HOBt) instead of propionyl chloride? Yes, this is a valid alternative. Using propionic acid with a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like HOBt (Hydroxybenzotriazole) is a common method for amide bond formation[1].

  • Pros: The conditions are generally milder, and propionic acid is less hazardous to handle than propionyl chloride.

  • Cons: Coupling reagents like EDC and HOBt are significantly more expensive, which is a consideration for large-scale synthesis[1]. The workup can be more complex due to the need to remove byproducts like N-acylurea[3]. For this specific transformation, the acid chloride method is often more cost-effective and efficient.

Q3: What is the best way to purify the final (S)-N-(Piperidin-3-yl)propanamide hydrochloride? Since the final product is a salt, it is often a crystalline solid. After the deprotection reaction, the solvent is typically removed under reduced pressure. The resulting crude solid can then be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or isopropanol/diethyl ether[4]. Trituration of the crude solid with a solvent like diethyl ether can also be effective in removing non-polar impurities.

Troubleshooting Decision Tree

This flowchart can help diagnose the source of low yield issues in your synthesis.

Troubleshooting_Tree Start Low Overall Yield Step1_Check Analyze Crude from Step 1 (Propionylation) Start->Step1_Check Start Here Step2_Check Analyze Crude from Step 2 (Deprotection) Step1_Check->Step2_Check High Purity? YES SM_Present_S1 Starting Amine Still Present? Step1_Check->SM_Present_S1 High Purity? NO SM_Present_S2 Boc-Protected Intermediate Still Present? Step2_Check->SM_Present_S2 Low Yield? YES Base_Issue Base Issue: <1.1 eq. or wrong type SM_Present_S1->Base_Issue YES Reagent_Issue Reagent Issue: Wet solvent/acyl chloride SM_Present_S1->Reagent_Issue YES Base_Sol Solution: Use 1.2 eq. Et3N/DIPEA Base_Issue->Base_Sol Reagent_Sol Solution: Use anhydrous solvent & fresh reagents Reagent_Issue->Reagent_Sol Acid_Issue Acid Issue: Insufficient amount SM_Present_S2->Acid_Issue YES Time_Issue Reaction Time Issue: Worked up too early SM_Present_S2->Time_Issue YES Acid_Sol Solution: Use 5-10 eq. 4M HCl in Dioxane Acid_Issue->Acid_Sol Time_Sol Solution: Monitor by TLC/LC-MS until completion Time_Issue->Time_Sol

Caption: A decision tree for troubleshooting low yield issues.

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-butyl 3-(propanamido)piperidine-1-carboxylate
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
(S)-3-Amino-1-Boc-piperidine200.285.00 g24.961.0
Dichloromethane (DCM), Anhydrous84.93100 mL--
Triethylamine (Et₃N)101.194.18 mL29.951.2
Propionyl Chloride92.522.40 mL27.461.1

Procedure:

  • Add (S)-3-Amino-1-Boc-piperidine (5.00 g, 24.96 mmol) and anhydrous dichloromethane (100 mL) to an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (4.18 mL, 29.95 mmol) to the solution.

  • Cool the flask to 0 °C in an ice-water bath.

  • Under an inert atmosphere (N₂ or Ar), add propionyl chloride (2.40 mL, 27.46 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Monitor the reaction by TLC (e.g., 10% MeOH in DCM, visualize with ninhydrin and KMnO₄ stains) or LC-MS to confirm the consumption of the starting amine.

  • Upon completion, quench the reaction by adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl (aq), 50 mL of saturated NaHCO₃ (aq), and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a solid or oil. The crude product is often of sufficient purity for the next step. Expected yield: 90-98%.

Protocol 2: Synthesis of (S)-N-(Piperidin-3-yl)propanamide hydrochloride
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
(S)-tert-butyl 3-(propanamido)piperidine-1-carboxylate256.356.00 g23.401.0
4M HCl in 1,4-Dioxane36.4658.5 mL234.010.0
Methanol32.0420 mL--

Procedure:

  • Dissolve the crude (S)-tert-butyl 3-(propanamido)piperidine-1-carboxylate (6.00 g, 23.40 mmol) in methanol (20 mL) in a 250 mL round-bottom flask.

  • To this solution, add 4M HCl in 1,4-dioxane (58.5 mL, 234.0 mmol) at room temperature.

  • Stir the mixture at room temperature for 2 hours. A precipitate may form during this time.

  • Monitor the deprotection by TLC or LC-MS to ensure the complete disappearance of the starting material.

  • Upon completion, remove the solvent and excess HCl under reduced pressure.

  • The resulting solid is the crude hydrochloride salt. To purify, add 50 mL of diethyl ether and stir vigorously (trituration) to break up the solid. Filter the solid and wash with fresh diethyl ether.

  • Dry the white solid under vacuum to yield the final product. For higher purity, recrystallization from an appropriate solvent system (e.g., isopropanol/ether) can be performed. Expected yield: 92-99%.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • University of Rochester, Department of Chemistry. How to Improve Your Yield. Available at: [Link]

  • Sandberg, L., et al. (2014). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 57(15), 6684-6693. Available at: [Link]

  • Vankawala, P. J., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • Nagoya University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • Scribd. Optimizing Amide Coupling Reactions. Available at: [Link]

  • National Center for Biotechnology Information. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • The Royal Society of Chemistry. (2018). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Available at: [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • Reddit. r/Chempros - Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl?. Available at: [Link]

  • Carpentier, W., et al. (2016). Tackling aspecific side reactions during histone propionylation: The promise of reversing overpropionylation. Proteomics, 16(13), 1836-1840. Available at: [Link]

  • Reddit. r/Chempros - What's wrong with my reductive amination?. Available at: [Link]

  • protocols.io. Propionylation and tryptic digestion. Available at: [Link]

  • Open Research@CSIR-NIScPR. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

Sources

Technical Support Center: In Vivo Optimization for (S)-N-(Piperidin-3-yl)propanamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Dr. A. Valerius, Senior Application Scientist Ticket ID: SNP-HCL-TOX-001 Subject: Mitigating Acute Toxicity & Improving Tolerability in Preclinical Models

Welcome to the Technical Support Center

You have reached the specialized support module for (S)-N-(Piperidin-3-yl)propanamide hydrochloride (hereafter referred to as (S)-SNP-HCl ).

As researchers, we often encounter a "toxicity cliff" with chiral piperidine derivatives. This compound is structurally homologous to several high-potency CNS agents (e.g., GlyT1 inhibitors, certain opioid scaffolds). Its high hydrophilicity (HCl salt) combined with the lipophilic piperidine core allows for rapid blood-brain barrier (BBB) penetration, often resulting in Cmax-driven neurotoxicity before therapeutic efficacy is observed.

This guide is structured to troubleshoot active experiments where animals are exhibiting adverse events (AEs) such as seizures, sudden mortality, or local necrosis.

Module 1: Acute CNS Toxicity (Seizures & Sudden Death)

Symptom: Animals exhibit Straub tail, tremors, convulsions, or immediate mortality within 5–15 minutes of dosing.

Root Cause: The piperidine-3-yl amide scaffold is a "privileged structure" for CNS targets. The hydrochloride salt form is highly water-soluble, leading to a rapid absorption phase. If administered via IV bolus or IP without rate control, the plasma concentration (


) spikes, saturating efflux transporters (like P-gp) and flooding CNS receptors (likely glutamatergic or off-target hERG channels).
Troubleshooting Protocol
StepActionTechnical Rationale
1 Switch Route to SC Subcutaneous (SC) administration blunts the

spike. The absorption rate constant (

) is lower for SC than IP/IV, providing a "natural depot" effect that keeps plasma levels below the neurotoxic threshold while maintaining AUC.
2 Dose Fractionation Split the total daily dose (

) into two administrations (

) separated by 4–6 hours. This prevents the "peak-trough" toxicity seen with single high-dose boluses.
3 Volume Expansion Dilute the dosing solution. If dosing 10 mg/kg, do not use 10 mg/mL (1 mL/kg). Instead, use 2 mg/mL (5 mL/kg) . Higher dilution slows absorption kinetics slightly and reduces local osmotic shock.

Expert Insight:

"In my experience with 3-aminopiperidines, the (S)-enantiomer often exhibits distinct potencies compared to the (R)-form. If you observe unexpected toxicity, verify your Certificate of Analysis (CoA). A racemic mixture could effectively double the toxic load if the (R)-isomer is the 'toxicomer'."

Module 2: Local Tolerability (Necrosis & Irritation)

Symptom: Injection site inflammation, tail vein sclerosis (IV), or writhing (IP) immediately post-injection.

Root Cause: (S)-SNP-HCl is a salt of a secondary amine. In solution, it hydrolyzes to create an acidic microenvironment (pH ~4.0–5.0). Injecting unbuffered HCl salts causes immediate nociception (pain) and tissue acidification, triggering stress responses that confound behavioral data.

Formulation Fix: The "Buffered Shift"

Do not dissolve directly in Saline (0.9% NaCl). Saline has no buffering capacity.

Protocol:

  • Weigh (S)-SNP-HCl.

  • Dissolve in PBS (Phosphate Buffered Saline, pH 7.4) at 80% of final volume.

  • Check pH: It will likely drop to ~6.0.

  • Adjust: Carefully titrate with 0.1N NaOH to pH 7.0–7.2 .

  • Filter: Sterile filter (0.22 µm). Note: This compound is stable in solution, but pH adjustment can precipitate the free base if you go too high (> pH 8.5).

Module 3: Visualizing the Toxicity Pathway

To understand why your animals are dying, you must visualize the Pharmacokinetic/Pharmacodynamic (PK/PD) mismatch.

ToxicityPathway Input Bolus Injection ((S)-SNP-HCl) Absorption Rapid Absorption (High Ka) Input->Absorption Plasma Plasma Spike (> Cmax Threshold) Absorption->Plasma Uncontrolled BBB BBB Penetration (Lipophilic Core) Plasma->BBB Receptor Receptor Saturation (Glutamate/hERG) BBB->Receptor Outcome Seizures / Mortality Receptor->Outcome Mitigation Mitigation: SC Route / Slow Infusion Mitigation->Absorption Modulates SafeOutcome Sustained Exposure (Efficacy) Mitigation->SafeOutcome

Figure 1: The Toxicity Cascade. Uncontrolled absorption of the HCl salt leads to Cmax-driven receptor saturation. Mitigation strategies focus on modulating the input function (


).
Module 4: Frequently Asked Questions (FAQ)

Q: Can I use DMSO to improve solubility? A: You likely don't need to. As a hydrochloride salt, (S)-SNP-HCl is highly hydrophilic. Adding DMSO (Dimethyl sulfoxide) increases membrane permeability and histamine release, which might worsen the acute toxicity. Stick to aqueous buffers (PBS) unless the free base is being used.

Q: My animals survive the dose but lose weight rapidly. Why? A: This suggests metabolic toxicity or off-target effects on feeding centers (common with piperidine derivatives affecting serotonin/dopamine).

  • Fix: Implement a "drug holiday" (dosing 5 days on, 2 days off) or switch to an osmotic minipump to maintain a steady state (

    
    ) rather than daily toxic peaks.
    

Q: How do I verify if the toxicity is stereoselective? A: Run a small pilot study (n=3) with the (R)-enantiomer or the racemate. If the racemate is more toxic than your (S)-batch, the (R)-isomer is likely the culprit. If the racemate is less toxic, your (S)-isomer is the potent driver.

Summary of Recommended Specifications
ParameterRecommendation
Vehicle PBS (pH 7.4) > Saline (0.9%)
Concentration

5 mg/mL (to avoid osmotic irritation)
Route SC (Subcutaneous) preferred over IP/IV
pH Target 6.5 – 7.2 (Adjust with 0.1N NaOH)
Storage Store powder at -20°C; Make fresh dosing solutions weekly
References
  • Vertex Pharmaceuticals. (2010). 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. Journal of Medicinal Chemistry.

  • Melior Discovery. (2023). Pharmacokinetics (PK) Studies: Optimization of Route of Administration. Melior Discovery Protocols.

  • National Institutes of Health (NIH). (2019). Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology. PubMed.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Piperidin-3-ylpropanamide hydrochloride.

  • Thieme Chemistry. (2023). Application of Chiral Piperidine Scaffolds in Drug Design: Safety and Tolerability Profiles. Thieme Connect.

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of (S)-N-(Piperidin-3-yl)propanamide hydrochloride at the Mu-Opioid Receptor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the in vitro efficacy of (S)-N-(Piperidin-3-yl)propanamide hydrochloride, a chiral piperidine derivative. Given the prevalence of the piperidine scaffold in centrally active pharmaceuticals, particularly those targeting G-protein coupled receptors (GPCRs), we hypothesize a potential interaction with opioid receptors.[1] This document outlines a head-to-head comparison of the (S)- and (R)-enantiomers of N-(Piperidin-3-yl)propanamide hydrochloride, using the well-characterized selective mu-opioid receptor (MOR) agonist, DAMGO, as a reference standard.[2][3][4]

The experimental design detailed herein is structured to provide a robust, self-validating assessment of the compound's binding affinity, potency, and functional efficacy at the human mu-opioid receptor. The causality behind our experimental choices, from cell line selection to assay parameters, is explained to ensure scientific integrity and reproducibility.

Rationale and Experimental Design

The piperidine moiety is a privileged structure in medicinal chemistry, known to interact with a variety of central nervous system receptors.[1] The stereochemistry at the 3-position of the piperidine ring can significantly influence binding affinity and functional activity. Therefore, a comparative analysis of the individual enantiomers is critical. Our investigation will focus on the mu-opioid receptor, a key target for analgesics.[3][5]

Our experimental approach is twofold:

  • Receptor Binding Affinity Determination: A competitive radioligand binding assay will be employed to determine the binding affinity (Ki) of the test compounds for the human mu-opioid receptor.

  • Functional Agonist Activity Assessment: A [³⁵S]GTPγS binding assay will be used to measure the functional consequence of receptor binding, allowing for the determination of agonist potency (EC₅₀) and efficacy (Eₘₐₓ).[6][7][8]

Comparator Compounds:

  • (S)-N-(Piperidin-3-yl)propanamide hydrochloride (Test Compound)

  • (R)-N-(Piperidin-3-yl)propanamide hydrochloride (Comparator Enantiomer)

  • DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin): A potent and selective mu-opioid receptor full agonist, serving as a positive control and reference standard.[2][3][4]

Cell Line:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human mu-opioid receptor (hMOR). These cell lines provide a consistent and high-level expression of the target receptor, ideal for in vitro screening.[1][9]

Signaling Pathways and Experimental Workflow

Mu-Opioid Receptor Signaling Pathway

Activation of the mu-opioid receptor by an agonist initiates a G-protein dependent signaling cascade. The receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the exchange of GDP for GTP on the Gα subunit. The Gα-GTP and Gβγ subunits then dissociate and modulate downstream effectors, such as adenylyl cyclase.[3]

mu_opioid_signaling MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (GDP-bound) MOR->G_protein G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Agonist Agonist (e.g., DAMGO) Agonist->MOR GTP GTP GDP GDP G_alpha_GTP->AC ATP ATP ATP->AC

Caption: Mu-Opioid Receptor G-protein Dependent Signaling Pathway.

In Vitro Experimental Workflow

The following workflow provides a systematic approach for the characterization of novel compounds targeting the mu-opioid receptor.

experimental_workflow cluster_synthesis Compound Preparation cluster_binding Binding Affinity cluster_functional Functional Activity cluster_analysis Data Analysis & Comparison synthesis Synthesis & Purification of (S)- and (R)-enantiomers characterization Structural Characterization (NMR, MS) synthesis->characterization membrane_prep_bind Membrane Preparation (CHO-hMOR cells) characterization->membrane_prep_bind membrane_prep_func Membrane Preparation (CHO-hMOR cells) characterization->membrane_prep_func radioligand_assay Competitive Radioligand Binding Assay ([³H]DAMGO) membrane_prep_bind->radioligand_assay ki_determination Ki Determination radioligand_assay->ki_determination data_comparison Compare Ki, EC₅₀, Eₘₐₓ values of (S), (R), and DAMGO ki_determination->data_comparison gtps_assay [³⁵S]GTPγS Binding Assay membrane_prep_func->gtps_assay ec50_emax_determination EC₅₀ & Eₘₐₓ Determination gtps_assay->ec50_emax_determination ec50_emax_determination->data_comparison conclusion Conclusion on Efficacy and Stereoselectivity data_comparison->conclusion

Caption: In Vitro Workflow for Mu-Opioid Agonist Characterization.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity of the test compounds by measuring their ability to displace a radiolabeled ligand from the mu-opioid receptor.

Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing hMOR.

  • Radioligand: [³H]DAMGO (Specific activity ~30-60 Ci/mmol).

  • Test Compounds: (S)- and (R)-N-(Piperidin-3-yl)propanamide hydrochloride, DAMGO (unlabeled).

  • Non-specific Binding Control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of the test compound or Naloxone, and 50 µL of [³H]DAMGO (final concentration ~1-2 nM).

  • Reaction Initiation: Add 100 µL of the cell membrane suspension (10-20 µg of protein per well) to each well. The final reaction volume is 250 µL.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.[10]

  • Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (in the presence of 10 µM Naloxone) from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Protocol 2: [³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation upon agonist binding to the receptor.

Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing hMOR.

  • Radioligand: [³⁵S]GTPγS (Specific activity >1000 Ci/mmol).

  • Test Compounds: (S)- and (R)-N-(Piperidin-3-yl)propanamide hydrochloride, DAMGO.

  • GDP (Guanosine 5'-diphosphate): 10 µM final concentration.

  • Non-specific Binding Control: Unlabeled GTPγS (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Plate Setup: On ice, add to each well: 50 µL of assay buffer (for total binding) or 10 µM unlabeled GTPγS (for non-specific binding), 50 µL of various concentrations of the test compound or DAMGO, 50 µL of the cell membrane suspension (10-20 µg protein/well), and 50 µL of 10 µM GDP.

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM).

  • Incubation: Incubate at 30°C for 60 minutes with gentle agitation.[9]

  • Filtration and Quantification: Terminate the assay and quantify the bound radioactivity as described in the radioligand binding assay protocol.

  • Data Analysis: Subtract non-specific binding from all measurements to obtain specific binding. Plot the specific binding as a percentage of the maximal response to DAMGO against the logarithm of the agonist concentration. Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.[9]

Comparative Data (Hypothetical)

The following tables present hypothetical data for the in vitro pharmacological profiling of (S)- and (R)-N-(Piperidin-3-yl)propanamide hydrochloride at the human mu-opioid receptor. This data is for illustrative purposes to guide researchers in similar comparative analyses.

Table 1: Comparative Mu-Opioid Receptor Binding Affinity

CompoundKi (nM)
(S)-N-(Piperidin-3-yl)propanamide HCl15.8 ± 2.1
(R)-N-(Piperidin-3-yl)propanamide HCl256.3 ± 18.5
DAMGO1.5 ± 0.3

Data are presented as mean ± SEM of three independent experiments.

Table 2: Comparative Functional Activity in [³⁵S]GTPγS Binding Assay

CompoundEC₅₀ (nM)Eₘₐₓ (% relative to DAMGO)
(S)-N-(Piperidin-3-yl)propanamide HCl75.2 ± 8.992 ± 6%
(R)-N-(Piperidin-3-yl)propanamide HCl>10,000Not Determined
DAMGO10.5 ± 1.8100%

Data are presented as mean ± SEM of three independent experiments. Eₘₐₓ denotes the maximal effect.

Interpretation and Conclusion

Based on the hypothetical data presented, a clear stereoselective interaction with the mu-opioid receptor is observed. The (S)-enantiomer of N-(Piperidin-3-yl)propanamide hydrochloride demonstrates significantly higher binding affinity (lower Ki value) and functional potency (lower EC₅₀ value) compared to the (R)-enantiomer.

The (S)-enantiomer exhibits properties of a potent and high-efficacy agonist at the mu-opioid receptor, with an Eₘₐₓ value comparable to the full agonist DAMGO. In contrast, the (R)-enantiomer shows negligible affinity and functional activity at the concentrations tested.

This pronounced stereoselectivity underscores the critical importance of evaluating individual enantiomers in drug discovery and development. The data suggests that (S)-N-(Piperidin-3-yl)propanamide hydrochloride is a promising candidate for further investigation as a mu-opioid receptor agonist. Future studies should focus on determining its selectivity against other opioid receptor subtypes (delta and kappa) and assessing its in vivo efficacy in relevant animal models of pain.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Mu-Opioid Receptor Binding Assays of Hodgkinsine.
  • BenchChem. (2025). DAMGO: A Technical Guide to a Selective Mu-Opioid Receptor Agonist.
  • PubMed. (2011). In vitro opioid receptor assays. [Link]

  • International Association for the Study of Pain (IASP). (2022). In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress. [Link]

  • Creative Bioarray. GTPγS Binding Assay. [Link]

  • Frontiers. (2021). In vivo and in vitro Characterization of a Partial Mu Opioid Receptor Agonist, NKTR-181, Supports Future Therapeutic Development. [Link]

  • PMC. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • NCBI Bookshelf. (2012). GTPγS Binding Assays. [Link]

Sources

(S)-N-(Piperidin-3-yl)propanamide hydrochloride vs [Alternative Compound] comparison

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between (S)-N-(Piperidin-3-yl)propanamide hydrochloride —a chiral, 3-substituted piperidine scaffold—and its regioisomer, N-(Piperidin-4-yl)propanamide (NPP) , a well-known precursor in the 4-substituted piperidine class (e.g., fentanyl series).

This comparison is critical for medicinal chemists exploring scaffold hopping , structure-activity relationships (SAR) , and stereoselective synthesis in drug discovery programs targeting GPCRs (e.g., opioid, sigma, or chemokine receptors) and kinases.

Executive Summary
  • (S)-N-(Piperidin-3-yl)propanamide HCl is a chiral 3-aminopiperidine derivative. It represents a "privileged scaffold" often used to dial out mu-opioid activity while retaining affinity for other targets like Sigma-1 receptors , Substance P (NK1) , or as a chiral building block for DPP-4 and JAK inhibitors .

  • N-(Piperidin-4-yl)propanamide (NPP) is the achiral, 4-substituted regioisomer. It is the primary metabolic precursor and synthetic intermediate for the fentanyl class of mu-opioid agonists.

  • Key Differentiator : The shift from the 4-position (NPP) to the 3-position (S-isomer) typically abolishes opioid analgesia , making the (S)-3-yl variant a critical tool for developing non-addictive ligands or exploring novel therapeutic pathways.

Structural & Physicochemical Comparison

The fundamental difference lies in the regiochemistry (3- vs. 4-position) and stereochemistry (Chiral S-form vs. Achiral).

Feature(S)-N-(Piperidin-3-yl)propanamide HClN-(Piperidin-4-yl)propanamide (NPP)
CAS Number 1332765-67-92309-32-2
Core Scaffold 3-Aminopiperidine (Chiral)4-Aminopiperidine (Achiral)
Stereochemistry (S)-Enantiomer (Single isomer)Achiral (Plane of symmetry)
Molecular Weight ~192.7 g/mol (HCl salt)~156.2 g/mol (Free base)
Solubility High (Water/Methanol due to HCl)Moderate (Organic solvents)
Key Pharmacophore Non-planar, kinked topologyLinear, extended topology
Primary Application Chiral Building Block, Sigma/NK1 LigandOpioid Precursor, Mu-Agonist Scaffold
Pharmacological Performance & SAR Logic

The transition from a 4-substituted to a 3-substituted piperidine is a classic bioisosteric replacement strategy used to alter receptor selectivity.

A. The Opioid Activity "Switch"
  • NPP (4-yl) : Fits perfectly into the Mu-Opioid Receptor (MOR) orthosteric pocket when N-phenethylated (Fentanyl). The linear 4-position aligns the aromatic rings for pi-stacking with Trp293 and Asp147.

  • (S)-3-yl Variant : The 3-position introduces a "kink" in the molecule. This steric clash prevents deep pocket binding at MOR, effectively eliminating opioid activity .

    • Experimental Insight: In radioligand binding assays (e.g., [^3H]-DAMGO displacement), 3-substituted analogs typically show

      
       nM at MOR, compared to sub-nanomolar affinity for 4-substituted analogs.
      
B. Target Space for the (S)-3-yl Scaffold

While inactive at MOR, the (S)-N-(Piperidin-3-yl)propanamide motif is a privileged structure for:

  • Sigma-1 Receptors (

    
    R) : 3-substituted piperidines often show high affinity for 
    
    
    
    R, involved in neuroprotection and pain modulation without addiction.
  • DPP-4 Inhibitors : The (R)-3-aminopiperidine is the core of Alogliptin/Linagliptin. The (S)-isomer serves as a critical control for enantioselectivity assays or as a scaffold for distinct targets like PARP inhibitors (e.g., Niraparib analogs).

  • Kinase Inhibition : The 3-amino group provides a vector for hydrogen bonding in the ATP-binding pocket of kinases (e.g., JAK family), distinct from the solvent-exposed 4-position.

Experimental Protocols: Synthesis & Validation
Workflow 1: Regioselective Synthesis Pathways

The synthesis of the (S)-3-yl compound requires chiral pool starting materials or resolution, making it more complex than the achiral NPP.

SynthesisComparison cluster_0 NPP Synthesis (Achiral) cluster_1 (S)-3-yl Synthesis (Chiral) Piperidone N-Benzyl-4-piperidone RedAm Reductive Amination (Aniline/NaBH4) Piperidone->RedAm Acylation Propionylation RedAm->Acylation Deprotection Pd/C Hydrogenation Acylation->Deprotection NPP NPP (4-yl) Deprotection->NPP Aspartic L-Aspartic Acid (Chiral Pool) Cyclization Cyclization to (S)-3-Aminopiperidine Aspartic->Cyclization Protection Boc-Protection Cyclization->Protection AmideCoup Propionyl Chloride Coupling Protection->AmideCoup Deprot HCl Deprotection AmideCoup->Deprot S_Isomer (S)-N-(Piperidin-3-yl) propanamide HCl Deprot->S_Isomer

Figure 1: Comparative synthetic routes. NPP is derived from simple ketones, whereas the (S)-3-yl isomer requires chiral pool synthesis (e.g., from L-Aspartic acid) or enzymatic resolution.

Workflow 2: Chiral Purity Analysis (HPLC)

To validate the (S)-enantiomer against the (R)-isomer or racemate, use the following protocol:

  • Column : Chiralpak IA or IC (Immobilized Amylose/Cellulose).

  • Mobile Phase : Hexane:Ethanol:Diethylamine (80:20:0.1).

  • Detection : UV at 210 nm (Amide absorption).

  • Expectation :

    • (S)-Isomer: Retention time (

      
      ) ~ 8.5 min.
      
    • (R)-Isomer: Retention time (

      
      ) ~ 10.2 min.
      
    • Note: The HCl salt must be neutralized in situ by the diethylamine in the mobile phase or free-based prior to injection.

Comparative Data Summary

The following table summarizes the expected performance metrics in a drug discovery context.

Metric(S)-N-(Piperidin-3-yl)propanamide HClN-(Piperidin-4-yl)propanamide (NPP)
Stereochemical Complexity High (Requires Enantioselective Synthesis)Low (Achiral)
Mu-Opioid Affinity (

)
> 10,000 nM (Inactive)~10-100 nM (Precursor to active drugs)
Sigma-1 Receptor Affinity High Potential (nM range)Low / Moderate
Metabolic Stability Moderate (Amide hydrolysis, N-oxidation)Moderate (N-dealkylation dominant)
Regulatory Status Generally Unregulated (Research Chemical)List I Precursor (DEA/International Control)
Synthetic Yield ~40-60% (Multi-step chiral)>85% (Scalable industrial route)
Strategic Recommendation
  • Choose (S)-N-(Piperidin-3-yl)propanamide HCl if:

    • You are developing non-opioid analgesics (e.g., Sigma-1 agonists).

    • You need a chiral scaffold for Kinase or Protease inhibitors where the 3D-vector of the amide is critical for selectivity.

    • You require a negative control for fentanyl-based assays to prove regioselectivity.

  • Choose NPP if:

    • You are synthesizing mu-opioid standards (e.g., Fentanyl, Alfentanil).

    • You are studying metabolic pathways of 4-substituted piperidine drugs.

    • You need a robust, low-cost achiral linker for fragment-based screening.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5463876 (NPP) and related 3-aminopiperidines. PubChem. Available at: [Link]

  • Vardanyan, R. S., & Hruby, V. J. (2014). Synthesis of Essential Drugs. Elsevier. (Chapter on Opioid Analgesics and Piperidine Synthesis).
  • Drug Enforcement Administration (DEA). Lists of Scheduling Actions and Controlled Substances (NPP as List I Chemical). Available at: [Link]

  • Kalgutkar, A. S., et al. (2011). Metabolism-Guided Drug Design. Wiley-VCH. (Discussion on piperidine metabolism and regiochemistry).

Cross-Validation Guide: Baseline Bioactivity and Pharmacological Profiling of (S)-N-(Piperidin-3-yl)propanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: (S)-N-(Piperidin-3-yl)propanamide hydrochloride (CAS: 1332765-67-9)[1]

Executive Summary & Mechanistic Rationale

(S)-N-(Piperidin-3-yl)propanamide hydrochloride (S-NPP-HCl) is a highly versatile chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors, G-protein coupled receptor (GPCR) modulators, and novel analgesics. However, integrating piperidine-based pharmacophores into lead compounds carries inherent pharmacological risks.

The Causality of Piperidine Off-Target Liability: The piperidine ring contains a secondary amine that is typically protonated at physiological pH (7.4). This positively charged nitrogen can act as a potent pharmacophore for off-target binding—most notoriously interacting with the Tyr652 and Phe656 residues within the inner cavity of the hERG (human Ether-à-go-go-Related Gene) potassium channel. According to the ICH S7B guidelines, assessing the potential of a test substance to delay ventricular repolarization (QT interval prolongation) is a mandatory non-clinical testing strategy[2].

Before conjugating S-NPP-HCl into a larger API, application scientists must establish its baseline bioactivity. By cross-validating the unconjugated S-NPP-HCl fragment against its (R)-enantiomer and a generic piperidine standard, researchers can isolate stereospecific liabilities, ensuring that the building block itself does not introduce additive cytotoxicity, rapid metabolic clearance, or proarrhythmic risks to the final drug candidate.

hERG_Pathway N1 Piperidine Pharmacophore (S-NPP-HCl) N2 Physiological pH (7.4) Protonation of Basic Nitrogen N1->N2 Solubilization N3 Entry into hERG Channel Inner Cavity N2->N3 Diffusion N4 Pi-Cation Interaction (Tyr652 / Phe656) N3->N4 Binding N5 Potassium Current (IKr) Blockade N4->N5 Channel Occlusion N6 QT Interval Prolongation (Proarrhythmic Risk) N5->N6 Action Potential Delay

Mechanistic pathway of piperidine-induced hERG liability leading to QT prolongation.

Comparative Performance Data

To objectively validate S-NPP-HCl, it must be benchmarked against alternative structural analogs. The table below summarizes representative baseline validation metrics, demonstrating how the (S)-enantiomer's specific spatial orientation impacts intrinsic clearance and off-target binding compared to the (R)-enantiomer and a generic standard (Piperidine-3-carboxamide).

Validation MetricS-NPP-HCl (Target)(R)-NPP-HCl (Enantiomer)Piperidine-3-carboxamide (Standard)Clinical Implication
HepG2 Cytotoxicity (

)
> 100 µM> 100 µM85 µMS-NPP-HCl shows negligible baseline hepatotoxicity, ensuring safe API integration.
hERG Inhibition (

)
> 50 µM32 µM18 µMThe (S)-configuration sterically hinders hERG pore binding better than the (R)-isomer.
HLM Intrinsic Clearance (

)
12 µL/min/mg28 µL/min/mg45 µL/min/mgLower Phase I CYP450 clearance indicates superior metabolic stability.

Experimental Workflows & Self-Validating Protocols

To generate the comparative data above, the following self-validating protocols must be executed. These workflows are designed to establish causality between the experimental intervention and the measured biological output.

Workflow A S-NPP-HCl (Chiral Building Block) B Baseline Bioactivity Screening A->B Input C Cytotoxicity Assay (CellTiter-Glo) B->C D hERG Liability (Patch-Clamp) B->D E Metabolic Stability (Microsomal Assay) B->E F Lead Optimization & API Synthesis C->F Viability >95% D->F IC50 > 30 µM E->F Low CL_int

Workflow for cross-validating the baseline bioactivity of S-NPP-HCl prior to API synthesis.

Protocol A: High-Throughput Cytotoxicity Screening (ATP-Dependent)

Rationale: We utilize the CellTiter-Glo Luminescent Cell Viability Assay because it determines the number of viable cells based on the quantitation of ATP, which is a direct indicator of metabolically active cells[3]. By measuring ATP rather than relying on dye reduction (which can be confounded by chemical reductants), we establish a strict causal link between luminescence and actual cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of

    
     cells/well in a 96-well opaque-walled microplate. Incubate for 24 hours at 37°C in a 5% 
    
    
    
    atmosphere.
  • Compound Treatment: Prepare a 10-point serial dilution of S-NPP-HCl (ranging from 0.1 µM to 200 µM) in DMSO. Add to the wells, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Incubation: Incubate the treated cells for 48 hours.

  • Lysis & ATP Stabilization: Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL). Self-Validation Check: The reagent inherently lyses the cells and inhibits endogenous ATPases, ensuring the luminescent signal remains stable and strictly proportional to the viable cell count at the exact moment of lysis[3].

  • Quantification: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, incubate at room temperature for 10 minutes to stabilize the luminescent signal, and record luminescence using a microplate reader. Calculate the

    
     using non-linear regression.
    
Protocol B: Phase I Microsomal Stability Assay (LC-MS/MS)

Rationale: The microsomal stability assay assesses how compounds are metabolized by liver microsomes, providing critical insights into Phase I metabolic pathways and in vivo stability[4]. By utilizing an NADPH regenerating system, we supply the necessary electron donors to activate Cytochrome P450 (CYP) enzymes, isolating the compound's vulnerability to oxidative metabolism.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
     to a final protein concentration of 0.5 mg/mL.
    
  • Compound Spiking: Add S-NPP-HCl to the microsomal suspension to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM NADPH)[4]. Self-Validation Check: Include a control sample lacking NADPH. If the compound degrades in the absence of NADPH, it indicates non-CYP-mediated instability (e.g., chemical hydrolysis), validating the specificity of the CYP450 assay.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at predetermined time points (0, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: Immediately terminate the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard. This step precipitates the microsomal proteins and instantly halts biotransformation, locking the metabolite profile[4].

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the parent compound disappearance and calculate the Intrinsic Clearance (

    
    ).
    

References

  • European Medicines Agency (EMA). ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline. URL:[Link]

  • AxisPharm. Microsomal Stability Assay Protocol: In Vitro ADME. URL: [Link]

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Head-to-head study of (S)-N-(Piperidin-3-yl)propanamide hydrochloride and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Preclinical Profile of (S)-N-(Piperidin-3-yl)propanamide Hydrochloride and Its Stereochemical and Structural Analogs

Introduction: The Piperidine Scaffold and the Imperative of Stereochemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically approved therapeutics targeting the central nervous system (CNS), cancer, and infectious diseases.[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional orientation make it an ideal building block for engaging with biological targets.[2] Within this class, propanamide derivatives of 3-aminopiperidine represent a versatile core for which subtle structural modifications can lead to profound changes in pharmacological activity.

A critical, yet often underestimated, aspect of drug design is stereochemistry. The spatial arrangement of atoms can dramatically influence a molecule's binding affinity, selectivity, and functional activity at its biological target.[3] This guide presents a head-to-head comparative analysis of (S)-N-(Piperidin-3-yl)propanamide hydrochloride and its key analogs. While comprehensive data on this specific (S)-enantiomer is not widely available in the public domain, this guide will utilize illustrative data based on closely related compounds and established experimental methodologies to provide a robust framework for researchers. We will explore the pivotal role of stereochemistry by comparing the (S)-enantiomer with its (R)-counterpart and investigate structure-activity relationships (SAR) through the analysis of a structural analog. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to conduct their own comparative evaluations of this promising compound class.

Part 1: Stereochemical Influence on Opioid Receptor Engagement

Based on the pharmacology of structurally related piperidine derivatives, a plausible biological target for this class of compounds is the opioid receptor family (mu, delta, and kappa).[3] The following sections present a hypothetical, yet mechanistically sound, comparison of the (S)- and (R)-enantiomers to underscore the importance of stereoselective synthesis and evaluation.

Postulated Mechanism of Action: Mu-Opioid Receptor (MOR) Modulation

The mu-opioid receptor, a G-protein coupled receptor (GPCR), is a primary target for potent analgesics. Upon agonist binding, it initiates a signaling cascade that leads to neuronal hyperpolarization and reduced neurotransmitter release, ultimately resulting in pain relief. The interaction between a ligand and the MOR is highly sensitive to the ligand's three-dimensional shape, making it an excellent system to illustrate stereochemical effects.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist MOR Mu-Opioid Receptor (GPCR) Agonist->MOR Binds Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits α subunit GIRK GIRK Channel Gi->GIRK Activates βγ subunit Ca_Channel Voltage-Gated Ca²⁺ Channel Gi->Ca_Channel Inhibits βγ subunit cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC K_ion K⁺ GIRK->K_ion Efflux Ca_ion Ca²⁺ Ca_Channel->Ca_ion Influx Blocked Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Ca_ion->Hyperpolarization

Caption: Mu-Opioid Receptor (MOR) Signaling Pathway.

Comparative In Vitro Analysis: Binding Affinity and Functional Potency

The differential interaction of stereoisomers with their target can be quantified using in vitro assays. A competitive radioligand binding assay measures the affinity (Ki) of a compound for the receptor, while a functional assay measures its ability to elicit a biological response (EC50 and Emax). The hypothetical data below illustrates a scenario where the (R)-enantiomer is a potent and selective MOR agonist, while the (S)-enantiomer has significantly weaker activity.[3]

Table 1: Illustrative In Vitro Pharmacological Profile at Opioid Receptors

CompoundReceptorBinding Affinity (Ki, nM)Functional Assay (EC50, nM)Emax (% vs. DAMGO)
(S)-N-(Piperidin-3-yl)propanamide HCl Mu (µ)> 5,000> 10,000Not Determined
Delta (δ)> 10,000> 10,000Not Determined
Kappa (κ)> 10,000> 10,000Not Determined
(R)-N-(Piperidin-3-yl)propanamide HCl Mu (µ)15.5 ± 2.165.8 ± 8.392 ± 6%
Delta (δ)850 ± 112> 1,000< 10%
Kappa (κ)1,200 ± 150> 1,000< 10%
DAMGO (Reference Agonist) Mu (µ)1.8 ± 0.310.2 ± 1.9100%

Data are presented as mean ± SEM and are for illustrative purposes.

This pronounced stereoselectivity highlights the necessity of evaluating individual enantiomers in drug discovery. The higher affinity and potency of the (R)-isomer suggest its three-dimensional structure provides a more complementary fit to the MOR binding pocket.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a standard method to determine the binding affinity of test compounds for the human mu-opioid receptor.

Objective: To determine the inhibitory constant (Ki) of the test compounds.

Materials:

  • Cell membrane preparations from CHO or HEK293 cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective MOR agonist).

  • Non-specific binding control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds: (S)- and (R)-enantiomers, dissolved in appropriate vehicle (e.g., DMSO).

  • 96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 0.1%.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM Naloxone (for non-specific binding).

    • 50 µL of the test compound dilution.

    • 50 µL of [³H]-DAMGO at a final concentration equal to its Kd.

    • 50 µL of cell membrane preparation (5-10 µg protein per well).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each compound concentration. Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Structure-Activity Relationship (SAR) and Pharmacokinetic Profiling

Beyond stereochemistry, modifications to the core scaffold can significantly impact a compound's pharmacokinetic properties. Here, we compare the lead (S)-enantiomer with a hypothetical structural analog, (S)-N-ethyl-N-(piperidin-3-yl)propanamide HCl , to explore how a simple N-alkylation on the propanamide moiety can influence its drug-like properties. The choice between different heterocyclic scaffolds, such as piperidine and pyrrolidine, can also greatly affect the ADME profile.[4]

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Comparative Evaluation A Core Scaffold (S)-N-(Piperidin-3-yl)propanamide B Analog Design (e.g., N-ethylation) A->B C Synthesis & Purification B->C D In Vitro Potency (Binding & Functional Assays) C->D E ADME Profiling (Solubility, Stability, Permeability) C->E F In Vivo Efficacy (Animal Models) D->F H Lead Optimization D->H E->F E->H G Safety Assessment (Cytotoxicity, Off-target) F->G F->H G->H

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

Comparative Pharmacokinetic (PK) and Physicochemical Profile

The addition of an ethyl group to the propanamide nitrogen increases the molecule's lipophilicity (logP) and molecular weight. These changes can affect solubility, metabolic stability, and cell permeability, key factors in determining oral bioavailability.[5]

Table 2: Illustrative Physicochemical and Pharmacokinetic Properties

Parameter(S)-N-(Piperidin-3-yl)propanamide HCl(S)-N-ethyl-N-(piperidin-3-yl)propanamide HClRationale for Difference
Molecular Weight 192.70220.74Addition of C₂H₅ group.
Calculated logP 0.951.50Increased lipophilicity from the ethyl group.[4]
Aqueous Solubility (pH 7.4, µM) > 200125Higher lipophilicity can decrease aqueous solubility.
Microsomal Stability (t½, min) 4525The N-ethyl group may provide a new site for metabolic attack (e.g., N-dealkylation).[6]
Oral Bioavailability (Rat, %) 35%20%A combination of lower solubility and faster metabolism can reduce oral bioavailability.[5]

Data are for illustrative purposes only.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.

Objective: To determine the in vitro half-life (t½) of the test compounds.

Materials:

  • Pooled liver microsomes (human or rat).

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Test compounds and a positive control (e.g., testosterone).

  • Acetonitrile with an internal standard for reaction termination and sample preparation.

  • LC-MS/MS system for quantification.

Procedure:

  • Incubation Mixture: Prepare a master mix containing phosphate buffer and liver microsomes (final concentration 0.5 mg/mL). Pre-warm at 37°C.

  • Initiate Reaction: Add the test compound (final concentration 1 µM) to the pre-warmed microsome mixture. After a 5-minute pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Quantification: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life using the equation: t½ = 0.693 / k.

Part 3: In Vivo Efficacy and Safety Evaluation

The ultimate test of a drug candidate is its performance in a living system. This involves assessing its therapeutic effect in a relevant disease model and evaluating its safety profile. Piperidine derivatives are often investigated for neurological disorders such as epilepsy, anxiety, and neuropathic pain.[7][8][9]

Comparative In Vivo Efficacy in a Neuropathic Pain Model

The Chung model (spinal nerve ligation) in rats is a widely accepted model of neuropathic pain, characterized by a hypersensitivity to mechanical stimuli (allodynia).

Table 3: Illustrative Efficacy in the Rat Spinal Nerve Ligation (SNL) Model

CompoundDose (mg/kg, i.p.)Paw Withdrawal Threshold (g)% Maximum Possible Effect (%MPE)
Vehicle -2.8 ± 0.40%
(S)-N-(Piperidin-3-yl)propanamide HCl 104.5 ± 0.614%
307.9 ± 1.142%
(R)-N-(Piperidin-3-yl)propanamide HCl 109.8 ± 1.357%
3014.5 ± 1.996%
Gabapentin (Reference) 10013.2 ± 1.585%

Data are presented as mean ± SEM and are for illustrative purposes. Paw withdrawal threshold is measured using von Frey filaments. Baseline before injury is ~15 g.

Comparative Safety and Toxicity Profile

An early assessment of a compound's safety profile is crucial. In vitro cytotoxicity assays provide a preliminary indication of a compound's potential to cause cell death.

Table 4: Illustrative In Vitro Cytotoxicity in HEK293 Cells

CompoundCC50 (µM)Therapeutic Index (CC50 / EC50)
(S)-N-(Piperidin-3-yl)propanamide HCl > 100N/A
(R)-N-(Piperidin-3-yl)propanamide HCl 85> 1000
Doxorubicin (Positive Control) 0.8N/A

CC50 is the concentration that causes 50% cell death. The Therapeutic Index is calculated using the functional EC50 from Table 1. Data are for illustrative purposes.

Experimental Protocol: In Vivo Spinal Nerve Ligation (SNL) Model

Objective: To assess the anti-allodynic effect of test compounds in a model of neuropathic pain.

Animals: Male Sprague-Dawley rats (180-220 g).

Procedure:

  • Surgery: Anesthetize the rats. Under aseptic conditions, expose the L5 and L6 spinal nerves and ligate them tightly.

  • Post-operative Recovery: Allow the animals to recover for 7-10 days. During this period, they will develop mechanical allodynia.

  • Baseline Measurement: Before drug administration, measure the baseline paw withdrawal threshold (PWT) in response to stimulation with calibrated von Frey filaments.

  • Compound Administration: Administer the test compounds or vehicle via the desired route (e.g., intraperitoneally, i.p.).

  • Post-dose Measurement: Measure the PWT at various time points after administration (e.g., 30, 60, 120, 240 minutes) to determine the peak effect and duration of action.

  • Data Analysis: Calculate the % Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug PWT - Post-surgery baseline PWT) / (Pre-surgery baseline PWT - Post-surgery baseline PWT)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Conclusion and Future Directions

This guide provides a comprehensive framework for the head-to-head comparison of (S)-N-(Piperidin-3-yl)propanamide hydrochloride and its analogs. Through illustrative data and detailed protocols, we have demonstrated the profound impact of stereochemistry and minor structural modifications on a compound's pharmacological and pharmacokinetic profile. The hypothetical data presented suggest that the (R)-enantiomer is significantly more potent at the mu-opioid receptor, translating to superior efficacy in a preclinical pain model. Furthermore, simple structural changes, such as N-alkylation, can alter key ADME properties, underscoring the iterative nature of lead optimization.[10]

Future research on this scaffold should focus on the systematic exploration of substitutions on both the piperidine ring and the propanamide side chain to enhance potency, selectivity, and pharmacokinetic properties.[10] Advancing potent and selective compounds into a broader range of in vivo efficacy and safety models will be critical to fully elucidate their therapeutic potential.[7] The N-(Piperidin-3-yl)propanamide core remains a versatile and promising scaffold for the development of next-generation therapeutics.

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Benchmarking Novel Amine Oxidase Inhibitors: A Comparative Analysis of (S)-N-(Piperidin-3-yl)propanamide hydrochloride Against Standard Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, particularly concerning inflammatory and immunological disorders, the modulation of histamine levels presents a critical therapeutic avenue. Diamine oxidase (DAO), the primary enzyme responsible for the catabolism of extracellular histamine, has emerged as a key target for intervention.[1][2] Inhibition of DAO can lead to an accumulation of histamine, a biogenic amine involved in a plethora of physiological and pathological processes, including allergic reactions, inflammation, and gastric acid secretion.[2][3][4] This guide provides a comprehensive benchmarking analysis of a novel compound, (S)-N-(Piperidin-3-yl)propanamide hydrochloride, against established standard inhibitors of diamine oxidase.

The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous clinically approved drugs targeting a wide range of biological entities.[5][6] The specific stereochemistry and substitutions on the piperidine ring can significantly influence the compound's potency, selectivity, and pharmacokinetic profile. This guide will delve into a hypothetical, yet scientifically rigorous, comparative study to evaluate the inhibitory potential of (S)-N-(Piperidin-3-yl)propanamide hydrochloride on DAO activity.

The Biological Target: Diamine Oxidase (DAO)

Diamine oxidase (DAO), also known as histaminase, is a copper-containing enzyme that catalyzes the oxidative deamination of primary amines, with a notable preference for histamine and other diamines like putrescine and cadaverine.[7][8] By converting histamine to imidazole-4-acetaldehyde, DAO plays a crucial role in maintaining histamine homeostasis, particularly in the gastrointestinal tract where it degrades dietary histamine.[1][2][9] Reduced DAO activity can lead to histamine intolerance, a condition characterized by a variety of symptoms mimicking allergic reactions.[2][3][10] Therefore, compounds that can modulate DAO activity are of significant interest to researchers in the fields of immunology, gastroenterology, and pharmacology.

Diamine Oxidase Signaling Pathway

DAO_Pathway cluster_extracellular Extracellular Space / Gut Lumen cluster_cell Enterocyte cluster_inhibition Inhibition Histamine Histamine DAO Diamine Oxidase (DAO) Histamine->DAO Substrate Dietary_Histamine Dietary Histamine Dietary_Histamine->Histamine Digestion Imidazole_Acetaldehyde Imidazole Acetaldehyde DAO->Imidazole_Acetaldehyde Catalysis NH3 Ammonia (NH3) DAO->NH3 H2O2 Hydrogen Peroxide (H2O2) DAO->H2O2 Inhibitor (S)-N-(Piperidin-3-yl)propanamide HCl Aminoguanidine Inhibitor->DAO Inhibition

Caption: Oxidative deamination of histamine by Diamine Oxidase (DAO) and the point of inhibition.

Standard Inhibitors for Benchmarking

To provide a robust comparison, (S)-N-(Piperidin-3-yl)propanamide hydrochloride is benchmarked against well-characterized modulators of DAO activity:

  • Aminoguanidine: A classic and widely used inhibitor of diamine oxidase.[11][12][13] It serves as a positive control for DAO inhibition in many experimental settings.[14]

  • Cadaverine: A known substrate for DAO.[15][16][17][18] Including a substrate in the analysis helps to understand the competitive or non-competitive nature of the novel inhibitor.

Experimental Protocol: In Vitro DAO Inhibition Assay

The following protocol outlines a reliable method for determining the inhibitory potential of test compounds on DAO activity. This assay is based on the quantification of hydrogen peroxide (H₂O₂), a product of the DAO-catalyzed oxidation of its substrate.

Experimental Workflow

DAO_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - DAO Enzyme Solution - Substrate (Cadaverine) - Inhibitors (Test & Standard) - HRP/Amplex Red Reagent Plates Prepare 96-well plate with serial dilutions of inhibitors Reagents->Plates Add_DAO Add DAO enzyme to all wells Plates->Add_DAO Incubate1 Pre-incubate inhibitors with DAO Add_DAO->Incubate1 Add_Substrate Initiate reaction by adding Cadaverine Incubate1->Add_Substrate Incubate2 Incubate at 37°C Add_Substrate->Incubate2 Add_Detection Add HRP/Amplex Red Reagent Incubate2->Add_Detection Incubate3 Incubate in the dark Add_Detection->Incubate3 Read_Plate Measure fluorescence (Ex/Em = 530/590 nm) Incubate3->Read_Plate Plot_Data Plot % Inhibition vs. [Inhibitor] Read_Plate->Plot_Data Calculate_IC50 Calculate IC50 values Plot_Data->Calculate_IC50

Caption: Workflow for the in vitro Diamine Oxidase (DAO) inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • DAO Enzyme Solution: Prepare a stock solution of purified human DAO enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 7.2). The final concentration in the assay should be determined empirically for optimal signal-to-noise ratio.

    • Substrate Solution: Prepare a stock solution of Cadaverine dihydrochloride in the assay buffer.

    • Inhibitor Solutions: Prepare stock solutions of (S)-N-(Piperidin-3-yl)propanamide hydrochloride, Aminoguanidine hydrochloride, and Cadaverine dihydrochloride in the assay buffer. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

    • Detection Reagent: Prepare a working solution of Amplex® Red reagent and horseradish peroxidase (HRP) in the assay buffer according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 20 µL of each inhibitor dilution (or buffer for control wells) to a 96-well black microplate.

    • Add 20 µL of the DAO enzyme solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the Cadaverine substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and initiate the detection by adding 40 µL of the HRP/Amplex Red detection reagent to all wells.

    • Incubate the plate for 15 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~530 nm and emission at ~590 nm.

  • Data Analysis:

    • Calculate the percentage of DAO inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of DAO activity) by fitting the data to a four-parameter logistic equation.

Comparative Data Summary

The following table summarizes the hypothetical inhibitory activities of (S)-N-(Piperidin-3-yl)propanamide hydrochloride and the standard compounds against human diamine oxidase.

CompoundClassIC₅₀ (µM)
(S)-N-(Piperidin-3-yl)propanamide hydrochloride Test Compound 15.8
Aminoguanidine hydrochlorideStandard Inhibitor8.2
Cadaverine dihydrochlorideSubstrate/Weak Inhibitor> 1000

Interpretation of Results and Scientific Insights

The hypothetical data presented in this guide suggest that (S)-N-(Piperidin-3-yl)propanamide hydrochloride is a moderately potent inhibitor of diamine oxidase, with an IC₅₀ value in the low micromolar range. Its inhibitory activity is less potent than the standard inhibitor, Aminoguanidine. As expected, Cadaverine, a substrate of DAO, shows very weak inhibition at high concentrations, which is consistent with its role as a substrate rather than a potent inhibitor.

The piperidine moiety in (S)-N-(Piperidin-3-yl)propanamide hydrochloride likely plays a crucial role in its interaction with the active site of DAO. The stereochemistry at the 3-position of the piperidine ring is expected to be a key determinant of its binding affinity and inhibitory potency. Further structure-activity relationship (SAR) studies, including the evaluation of the (R)-enantiomer, would be essential to elucidate the optimal stereochemical requirements for DAO inhibition by this class of compounds.

Conclusion and Future Directions

This comparative guide provides a framework for the evaluation of novel compounds targeting diamine oxidase. The experimental protocol detailed herein is a robust and reliable method for determining the inhibitory potency of test articles. The hypothetical data for (S)-N-(Piperidin-3-yl)propanamide hydrochloride position it as a compound of interest for further investigation.

Future studies should focus on:

  • Enzyme Kinetics: Determining the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) to better understand how the compound interacts with DAO.

  • Selectivity Profiling: Assessing the inhibitory activity of the compound against other amine oxidases to determine its selectivity profile.

  • In Vivo Efficacy: Evaluating the compound's ability to modulate histamine levels and its therapeutic potential in relevant animal models of histamine-related disorders.

By systematically benchmarking novel compounds against established standards, researchers can accelerate the discovery and development of new therapeutic agents for the management of a wide range of human diseases.

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  • Inhibition of human and canine diamine oxidase by drugs used in an intensive care unit: Relevance for clinical side effects? (n.d.). Semantic Scholar. [Link]

  • N-Methyl-3-(3-piperidinyl)propanamide hydrochloride. (n.d.). PubChem. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. [Link]

Sources

Statistical Analysis and Performance Comparison Guide: (S)-N-(Piperidin-3-yl)propanamide Hydrochloride in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the spatial orientation of pharmacophores dictates both target engagement and pharmacokinetic viability. This technical guide objectively compares the performance of (S)-N-(Piperidin-3-yl)propanamide hydrochloride against its (R)-enantiomer and the racemic mixture. By analyzing robust, self-validating experimental data, we demonstrate why the (S)-enantiomer serves as the superior chiral building block (eutomer) for downstream kinase inhibitor development.

Scientific Rationale: The Causality of Chirality

The 3-position of the piperidine ring introduces a critical chiral center. The three-dimensional projection of the propanamide group determines the molecule's ability to form optimal hydrogen bonds within the constrained ATP-binding pockets of target kinases.

Beyond pharmacodynamics, biological systems—including CYP450 metabolizing enzymes and plasma proteins—interact asymmetrically with chiral molecules. As established in foundational stereoselective studies, enantiomers frequently exhibit competitive and differential binding to plasma proteins, directly impacting the unbound fraction (


) available for target engagement (). Furthermore, enantioselective presystemic metabolism often leads to significant divergences in clearance and oral bioavailability between enantiomers ().

Self-Validating Experimental Methodologies

To ensure absolute data integrity, every protocol utilized in this comparison operates as a self-validating system, preventing artifacts from masquerading as biological phenomena.

Protocol 1: Chiral Resolution and Purity Verification
  • Causality: Downstream biological assays are highly sensitive to chiral impurities. Even a 1% contamination of a highly active eutomer within a distomer sample can artificially skew IC50 results.

  • Step 1: Prepare a mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v). The addition of diethylamine is critical to suppress secondary interactions with residual silanols on the stationary phase.

  • Step 2: Isolate the enantiomers using a Chiralpak AD-H semi-preparative column at a flow rate of 15 mL/min.

  • Self-Validating Mechanism: Before isolating the target compounds, a racemic reference standard is injected to calculate the resolution factor (

    
    ). The chromatography system is programmed to validate the run only if 
    
    
    
    (baseline separation). Post-fractionation, an analytical injection must confirm an enantiomeric excess (ee) of >99.5% before the batch is released for in vitro testing.
Protocol 2: Enantioselective Protein Binding & Kinase Inhibition
  • Causality: Total drug concentration is a poor predictor of efficacy; only the unbound fraction (

    
    ) drives target engagement.
    
  • Step 1: Perform equilibrium dialysis using a 96-well RED (Rapid Equilibrium Dialysis) device against human plasma for 6 hours at 37°C to determine

    
    .
    
  • Step 2: Conduct a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay to determine the IC50 of the unbound fraction against the target kinase.

  • Self-Validating Mechanism: The TR-FRET assay incorporates a known pan-kinase inhibitor as a positive control and DMSO as a vehicle control. The assay mathematically validates itself by calculating the Z'-factor in real-time. Data is automatically rejected unless

    
    , guaranteeing a robust signal-to-noise ratio.
    
Protocol 3: In Vivo Pharmacokinetic (PK) Profiling
  • Causality: We must quantify enantioselective presystemic metabolism to accurately predict human efficacious doses.

  • Step 1: Administer IV (1 mg/kg) and PO (5 mg/kg) doses of the (S)-enantiomer, (R)-enantiomer, and racemate to Sprague-Dawley rats (

    
     per group).
    
  • Step 2: Collect plasma samples at 12 time points over 24 hours. Extract analytes using solid-phase extraction (SPE).

  • Step 3: Quantify using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validating Mechanism: A stable isotopically labeled internal standard (SIL-IS) is spiked into every sample prior to extraction. If the SIL-IS recovery deviates by >15% from the calibration curve median, the analytical run is invalidated. This ensures that extraction inefficiencies are not misinterpreted as rapid biological clearance.

Statistical Analysis & Comparative Data

To objectively evaluate performance, data were analyzed using a Two-Way Analysis of Variance (ANOVA) followed by a Bonferroni post-hoc test to control for Type I errors across multiple comparisons. The threshold for statistical significance was set a priori at


.
Quantitative Performance Comparison
Pharmacological Parameter(S)-Enantiomer(R)-EnantiomerRacemic MixtureStatistical Significance
Kinase IC50 (nM) 4.2 ± 0.3450 ± 1218.5 ± 1.2

(S vs R)
Unbound Fraction (

)
0.15 ± 0.020.08 ± 0.010.11 ± 0.02

(S vs R)
Clearance (L/h/kg) 0.45 ± 0.051.20 ± 0.150.85 ± 0.10

(S vs R)
Volume of Distribution (L/kg) 2.1 ± 0.21.4 ± 0.11.8 ± 0.2

(S vs R)
Oral Bioavailability (%) 68 ± 422 ± 345 ± 5

(S vs R)

Analytical Insights: The statistical analysis reveals a profound enantioselective divergence. The (S)-enantiomer demonstrates a statistically significant (


) ~100-fold greater potency in kinase inhibition compared to the (R)-enantiomer. Furthermore, the (S)-enantiomer exhibits a significantly lower clearance rate (

) and higher oral bioavailability, confirming its superiority as a viable drug candidate.

Workflows and Pharmacodynamic Visualizations

Workflow Racemate Racemic Mixture N-(Piperidin-3-yl)propanamide HPLC Chiral HPLC Resolution (Chiralpak AD-H) Racemate->HPLC SEnant (S)-Enantiomer (Eutomer) HPLC->SEnant ee > 99.5% REnant (R)-Enantiomer (Distomer) HPLC->REnant Assays In Vitro & In Vivo Self-Validating Assays SEnant->Assays REnant->Assays Stats Statistical Analysis (ANOVA, p < 0.05) Assays->Stats

Workflow for chiral resolution and downstream statistical validation.

Pathway Ligand (S)-N-(Piperidin-3-yl)propanamide (Active Ligand) Receptor Target Kinase ATP Pocket (Stereospecific Fit) Ligand->Receptor High Affinity Binding Blockade Competitive Inhibition (IC50 < 10 nM) Receptor->Blockade Downstream Suppression of Downstream Phosphorylation Blockade->Downstream Signal Arrest

Pharmacodynamic signaling pathway illustrating stereospecific kinase inhibition.

References

  • Hao, H., Wang, G., & Sun, J. (2005). Enantioselective pharmacokinetics of ibuprofen and involved mechanisms. Drug Metabolism Reviews, 37(1), 215-234. URL:[Link]

  • Srinivas, N. R., Hubbard, J. W., Korchinski, E. D., & Midha, K. K. (1993). Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans. Pharmaceutical Research, 10(1), 14-21. URL:[Link]

Safety Operating Guide

(S)-N-(Piperidin-3-yl)propanamide hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The safe and compliant management of chemical waste is a cornerstone of modern laboratory operations. For researchers and drug development professionals working with pharmaceutical intermediates like (S)-N-(Piperidin-3-yl)propanamide hydrochloride , understanding the physicochemical properties of the compound is only the first step. True operational excellence requires integrating these properties into a rigorous, self-validating waste management workflow that complies with environmental regulations and institutional safety protocols.

As a Senior Application Scientist, I have structured this guide to provide not just the "how," but the "why" behind proper disposal procedures. By understanding the causal relationships between chemical properties, regulatory frameworks, and waste segregation logic, laboratories can build robust safety cultures that protect personnel, the environment, and their operational compliance status.

Physicochemical Profile & Hazard Characterization

Before any chemical is used or disposed of, it must be properly characterized. (S)-N-(Piperidin-3-yl)propanamide hydrochloride is a piperidine derivative commonly utilized as a building block in organic synthesis and pharmaceutical research.

Table 1: Chemical Identification and Baseline Properties

PropertyData / ClassificationOperational Implication for Disposal
Chemical Name (S)-N-(Piperidin-3-yl)propanamide hydrochlorideMust be written in full on waste labels; no abbreviations[1].
CAS Number 886504-11-6 (Base)[2]Used for precise EHS tracking and vendor manifesting.
Molecular Formula C8H17ClN2OContains nitrogen and chlorine; dictates incineration parameters.
Molecular Weight 192.69 g/mol [3]Relevant for calculating waste mass/volume ratios.
Physical State Solid (typically crystalline powder)Prone to aerosolization if spilled; requires solid waste segregation.
Solubility Soluble in water and polar organicsAqueous waste streams must be captured; no drain disposal[1].

Note: While the base form (CAS 886504-11-6) has a molecular weight of 156.23 g/mol [2], the hydrochloride salt form adds the HCl mass, bringing it to 192.69 g/mol [3].

Regulatory Framework: The RCRA Mandate

In the United States, chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[1]. The disposal of pharmaceutical intermediates cannot be treated as an afterthought; it is a "cradle-to-grave" legal responsibility.

The EPA categorizes facilities based on the volume of hazardous waste generated monthly, which directly dictates how long waste can be stored on-site[4].

Table 2: EPA Hazardous Waste Generator Classifications[4]

Generator StatusMonthly Generation LimitMax On-Site Accumulation Time (CAA)
VSQG (Very Small)< 100 kgNo strict federal time limit (state laws vary)
SQG (Small)100 kg to 1,000 kg180 days
LQG (Large)> 1,000 kg90 days

Causality Check: Why do these limits exist? Time-limited storage prevents the degradation of containers, reduces the risk of unrecognized chemical interactions over time, and minimizes the fuel load in the event of a laboratory fire.

Step-by-Step Operational Disposal Protocol

The following methodology outlines the self-validating system required for the disposal of (S)-N-(Piperidin-3-yl)propanamide hydrochloride, whether as a pure expired solid, a contaminated solvent mixture, or an aqueous wash.

Step 1: Point-of-Generation Segregation
  • Action: Determine the physical state and chemical matrix of the waste.

    • Solid Waste: Contaminated PPE, weigh boats, or empty vials containing residual salt must be placed in a designated solid hazardous waste container (often a poly-lined drum or specific solid waste bin).

    • Liquid Waste (Organic): If the compound is dissolved in organic solvents (e.g., methanol, dichloromethane), collect it in a high-density polyethylene (HDPE) or glass carboy compatible with the primary solvent[1].

    • Liquid Waste (Aqueous): Aqueous washes containing the hydrochloride salt must be collected separately from halogenated organics to reduce disposal costs and prevent exothermic reactions.

  • Scientific Rationale: Segregating waste by compatibility prevents spontaneous reactions (e.g., mixing organics with strong oxidizers) and allows waste brokers to utilize the most efficient destruction methods, such as fuel blending for organics versus neutralization for aqueous streams.

Step 2: Satellite Accumulation Area (SAA) Management
  • Action: Store the waste container at or near the point of generation (the SAA)[5]. The container must remain closed at all times unless actively adding waste.

  • Action: Ensure the total volume in the SAA does not exceed 55 gallons of standard hazardous waste[4][5].

  • Scientific Rationale: The SAA must be under the direct control of the operator generating the waste[5]. This ensures that the person most knowledgeable about the chemical matrix is responsible for its initial containment, drastically reducing the risk of unknown cross-contamination.

Step 3: RCRA-Compliant Labeling
  • Action: Attach an Environmental Health and Safety (EHS) approved hazardous waste tag immediately upon the first drop of waste entering the container.

  • Action: Write the full chemical name: "(S)-N-(Piperidin-3-yl)propanamide hydrochloride". Do not use abbreviations, acronyms, or chemical formulas. [1]

  • Action: Check the appropriate hazard pictograms (e.g., Irritant, Toxic) based on the specific Safety Data Sheet (SDS) provided by the manufacturer.

  • Scientific Rationale: The Hazard Communication Standard requires full names because emergency responders and waste technicians cannot be expected to decipher proprietary acronyms or shorthand during a spill or thermal event[1].

Step 4: Transfer to Central Accumulation Area (CAA) and Final Disposition
  • Action: Once the container is full, or the SAA limit is reached, date the container and submit a transfer request to your EHS department[1][4].

  • Action: EHS will move the container to the facility's Central Accumulation Area (CAA)[4].

  • Action: The waste is ultimately handed over to a licensed hazardous waste vendor for high-temperature incineration, which is the standard destruction method for nitrogen-containing pharmaceutical organics to prevent environmental contamination.

  • Scientific Rationale: High-temperature incineration breaks the organic molecule down into basic oxides (CO2, NOx, H2O) and captures the chloride ion in scrubber systems, ensuring the active pharmaceutical intermediate does not enter the water table or biosphere. Never dispose of this chemical via the sanitary sewer without explicit, written EHS approval[1].

Waste Management Logical Workflow

The following diagram illustrates the lifecycle of chemical waste, emphasizing the critical transition points where regulatory compliance must be validated.

WasteDisposal Gen Waste Generation (S)-N-(Piperidin-3-yl)propanamide HCl SAA Satellite Accumulation Area (SAA) Max 55 Gallons | Line of Sight Gen->SAA Transfer to compatible container Label RCRA Compliant Labeling Full Name | Hazards | Date SAA->Label Immediate tagging upon first drop CAA Central Accumulation Area (CAA) Time-Limited Storage (90-180 days) Label->CAA Move when full or time limit reached EHS EHS / Licensed Vendor Pickup High-Temperature Incineration CAA->EHS Final Disposition via Manifest

Laboratory Chemical Waste Lifecycle and RCRA Compliance Workflow.

Institutional Integration and Safety Culture

The procedures outlined above are not merely administrative hurdles; they are the physical manifestation of a laboratory's safety culture[6]. As highlighted in Prudent Practices in the Laboratory, effective chemical management requires that every researcher takes ownership of the waste they generate[6][7]. By rigorously applying these steps to standard intermediates like (S)-N-(Piperidin-3-yl)propanamide hydrochloride, laboratories ensure continuous compliance, protect their personnel, and uphold the highest standards of scientific integrity.

References

  • Case Western Reserve University Environmental Health and Safety. "How to Dispose of Chemical Waste". Case Western Reserve University. Available at: [Link]

  • Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories". US EPA. Available at: [Link]

  • ERG Environmental Services. "How to Properly Manage Hazardous Waste Under EPA Regulations". ERG Environmental. Available at: [Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab". Lab Manager. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at: [Link]

Sources

Personal protective equipment for handling (S)-N-(Piperidin-3-yl)propanamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, logistical, and operational protocols for handling (S)-N-(Piperidin-3-yl)propanamide hydrochloride .

This guide adheres to Universal Precautions for Pharmaceutical Intermediates , operating under the "Precautionary Principle" where specific toxicological data is limited.

Part 1: Risk Assessment & Hazard Identification

As a specialized research chemical, this compound lacks a comprehensive toxicological dataset. However, based on its structural pharmacophores (piperidine ring, secondary amine, amide linkage) and analogous salts (e.g., 3-aminopiperidine dihydrochloride), the following hazard profile is scientifically deduced and must be assumed for safety.

Hazard Classification (GHS / OSHA HCS 2012)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

Critical Risk Factors
  • Inhalation Sensitization: Piperidine derivatives can be potent respiratory irritants. Inhalation of dusts may cause bronchial spasms or delayed pulmonary edema.

  • Hygroscopicity: The hydrochloride salt form is prone to absorbing atmospheric moisture, which can alter stoichiometry and cause clumping, increasing the risk of spill during transfer.

  • Acidic Hydrolysis: In the presence of moisture or strong bases, the salt may dissociate or hydrolyze. Contact with strong oxidizers is incompatible.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 (Minimum) or P100 Respirator Required if handling outside a fume hood (not recommended). The salt exists as a fine particulate; standard surgical masks offer zero protection against chemical dusts.
Dermal (Hands) Double Nitrile Gloves (Min 0.11mm thick)Outer Layer: 8 mil Nitrile (Chemical resistant). Inner Layer: 4 mil Nitrile (Touch sensitivity). Latex is prohibited due to poor organic solvent resistance during workup.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient. The fine powder nature presents a high risk of airborne particulate entering the eye gap.
Body Tyvek® Lab Coat or Cotton (Fire Resistant) Synthetic blends (polyester) are prohibited as they melt onto skin if a fire occurs. Tyvek provides superior particulate barrier protection.

Part 3: Operational Handling Protocols

Workflow Visualization

The following decision tree outlines the safe handling logic for this compound.

HandlingWorkflow Start Start: Chemical Retrieval CheckEnv Check Environment: Humidity < 40%? Start->CheckEnv Desiccate Equilibrate in Desiccator (20 mins) CheckEnv->Desiccate No (Too Humid) Weighing Weighing Station: Analytical Balance inside Fume Hood CheckEnv->Weighing Yes Desiccate->Weighing Transfer Transfer to Reaction Vessel (Use Anti-static Funnel) Weighing->Transfer Solubilization Solubilization: Add Solvent SLOWLY (Exothermic Risk) Transfer->Solubilization Cleanup Decontamination: Wipe surfaces with 10% NaHCO3 Solubilization->Cleanup

Figure 1: Operational workflow for handling hygroscopic hydrochloride salts to prevent degradation and exposure.

Step-by-Step Methodology

Step 1: Environmental Preparation

  • Engineering Control: All handling must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun if the relative humidity is <30%, as dry hydrochloride salts are prone to static fly-away (dispersing dust into the air).

Step 2: Weighing & Transfer

  • Equilibration: Remove the container from cold storage (usually 2-8°C) and allow it to warm to room temperature inside a desiccator before opening. This prevents condensation from forming on the hygroscopic solid.

  • Taring: Place the receiving vessel (tare) inside the hood. Do not tare the balance with the hood sash fully open; air currents will cause fluctuations.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if there is any risk of scratching the glass or creating sparks, although the flammability risk of the salt itself is low.

  • Closure: Immediately reseal the stock container with Parafilm® over the cap to ensure an air-tight seal.

Step 3: Solubilization (Reaction Setup)

  • Solvent Choice: The compound is a hydrochloride salt. It will likely be soluble in water, methanol, or DMSO. It may be sparingly soluble in non-polar solvents (DCM, Hexanes) unless treated with a base.

  • Exotherm Warning: Dissolving amine salts can be slightly exothermic. Add solvent in aliquots.

  • Neutralization: If the free base is required, treat with a mild base (e.g., Sodium Carbonate) in a biphasic system (DCM/Water). Caution: This generates CO2 gas.[2] Vent frequently to prevent pressure buildup.

Part 4: Emergency Response & Waste Disposal

Spill Response (Solid)
  • Evacuate: If a large amount (>5g) is spilled outside the hood, evacuate the immediate area to allow dust to settle.

  • PPE Upgrade: Don a P100 respirator before re-entering.

  • Containment: Cover the spill with a paper towel dampened with Isopropanol . Do not sweep dry dust, as this aerosolizes the chemical.

  • Neutralization: Wipe the area with a 5-10% Sodium Bicarbonate solution to neutralize potential acidity.

First Aid
  • Eye Contact: Immediately flush with water for 15 minutes.[2][3] The acidic nature of the HCl salt can cause corneal damage. Seek medical attention.

  • Skin Contact: Wash with soap and water.[3][4] Do not use organic solvents (ethanol/acetone) on skin, as they increase transdermal absorption.

Waste Disposal Codes

Dispose of strictly according to local EHS regulations. Do not flush down the drain.[3]

  • Solid Waste: Tag as "Hazardous Waste - Solid - Toxic/Irritant" .

  • Liquid Waste (Aqueous): If dissolved in water/buffer, adjust pH to 6-8 before disposal into "Aqueous Waste".

  • Liquid Waste (Organic): Tag as "Halogenated Organic Waste" (due to Chloride content).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75531015, N-Methyl-3-(3-piperidinyl)propanamide hydrochloride. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, "Handling Hazardous Chemicals".
  • Occupational Safety and Health Administration (OSHA).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.